Technical Documentation Center

pent-4-yne-1-sulfonyl fluoride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: pent-4-yne-1-sulfonyl fluoride
  • CAS: 1838158-98-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pent-4-yne-1-sulfonyl Fluoride: A Bifunctional Hub for Chemical Biology and Drug Discovery

Abstract This technical guide provides a comprehensive overview of pent-4-yne-1-sulfonyl fluoride, a hetero-bifunctional chemical tool that bridges the worlds of Sulfur(VI) Fluoride Exchange (SuFEx) and copper-catalyzed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of pent-4-yne-1-sulfonyl fluoride, a hetero-bifunctional chemical tool that bridges the worlds of Sulfur(VI) Fluoride Exchange (SuFEx) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. As a molecule featuring both a terminal alkyne and a sulfonyl fluoride, it offers a versatile platform for researchers, scientists, and drug development professionals. This document delves into its physicochemical properties, provides a detailed synthetic protocol, explores its reactivity, and presents a practical application in protein bioconjugation. The insights provided herein are grounded in established chemical principles and aim to empower researchers to leverage the unique capabilities of this molecular hub.

Introduction: The Advent of a Dual-Action Connector

In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently connect molecular entities is paramount. Pent-4-yne-1-sulfonyl fluoride emerges as a significant tool in this context, possessing two of the most robust and orthogonal "click" chemistry handles: a terminal alkyne and a sulfonyl fluoride.[1] The terminal alkyne is the cornerstone of the highly efficient and widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its reliability and biocompatibility.[2][3] Concurrently, the sulfonyl fluoride moiety is the electrophilic partner in the more recent, yet equally powerful, Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

The unique value of pent-4-yne-1-sulfonyl fluoride lies in its capacity to participate in sequential or orthogonal conjugation strategies. This allows for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), targeted probes, and novel biomaterials, with a high degree of control and efficiency. This guide will serve as a technical deep-dive into the core attributes and practical utility of this versatile building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of pent-4-yne-1-sulfonyl fluoride is essential for its effective use and characterization.

General Properties
PropertyValueSource
CAS Number 1838158-98-7[4][5]
Molecular Formula C₅H₇FO₂S[4]
Molecular Weight 150.17 g/mol [4]
Appearance Expected to be a colorless oilInferred from similar aliphatic sulfonyl fluorides
Solubility Soluble in a wide range of organic solvents (e.g., DCM, THF, Acetone, Ethyl Acetate)General property of similar small organic molecules
Spectroscopic Data (Predicted and Interpreted)

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3300≡C-H stretch (strong, sharp)
~2900C-H stretch (aliphatic)
~2120C≡C stretch (weak)
1420-1380S=O stretch (asymmetric, strong)
1220-1180S=O stretch (symmetric, strong)
800-700S-F stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~3.4 (t, 2H, -CH₂-SO₂F)

    • δ ~2.4 (m, 2H, -CH₂-C≡CH)

    • δ ~2.1 (m, 2H, -CH₂-CH₂-CH₂-)

    • δ ~2.0 (t, 1H, -C≡CH)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~83.0 (s, -C≡CH)

    • δ ~70.0 (s, -C≡CH)

    • δ ~55.0 (d, JC-F, -CH₂-SO₂F)

    • δ ~25.0 (s, -CH₂-CH₂-CH₂-)

    • δ ~18.0 (s, -CH₂-C≡CH)

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ ~+50 to +60 (t, -SO₂F)

Mass Spectrometry (MS):

  • EI-MS: Expected molecular ion (M⁺) at m/z = 150. Key fragments would arise from the loss of functional groups.

  • HRMS (EI): Calculated for C₅H₇FO₂S, [M]⁺: 150.0151.

Synthesis and Purification

The synthesis of pent-4-yne-1-sulfonyl fluoride can be achieved through a reliable, two-step procedure starting from the commercially available 4-pentyn-1-ol. This proposed synthesis is based on well-established methods for the preparation of aliphatic sulfonyl fluorides.[9]

Synthetic Scheme

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Fluorination 4-pentyn-1-ol 4-pentyn-1-ol Pent-4-yne-1-sulfonyl chloride Pent-4-yne-1-sulfonyl chloride 4-pentyn-1-ol->Pent-4-yne-1-sulfonyl chloride SOCl₂, H₂O, MeCN Pent-4-yne-1-sulfonyl fluoride Pent-4-yne-1-sulfonyl fluoride Pent-4-yne-1-sulfonyl chloride->Pent-4-yne-1-sulfonyl fluoride KHF₂, Acetone/H₂O

Caption: Proposed two-step synthesis of pent-4-yne-1-sulfonyl fluoride.

Detailed Experimental Protocol

Step 1: Synthesis of Pent-4-yne-1-sulfonyl chloride

  • To a stirred solution of 4-pentyn-1-ol (1.0 eq) in acetonitrile (MeCN), add sodium sulfite (Na₂SO₃, 1.5 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq) in water at 0 °C.

  • Slowly add a solution of sulfuryl chloride (SO₂Cl₂, 1.2 eq) in MeCN to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pent-4-yne-1-sulfonyl chloride.

Step 2: Synthesis of Pent-4-yne-1-sulfonyl fluoride

  • Dissolve pent-4-yne-1-sulfonyl chloride (1.0 eq) in acetone.

  • Add a solution of potassium bifluoride (KHF₂, 3.0 eq) in water to the reaction mixture.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by ¹⁹F NMR spectroscopy for the appearance of the sulfonyl fluoride signal.

  • After completion, add water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield pent-4-yne-1-sulfonyl fluoride.

Note on Safety: Sulfonyl chlorides are reactive and moisture-sensitive. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reactivity and Chemical Transformations

The dual functionality of pent-4-yne-1-sulfonyl fluoride allows for a rich and diverse range of chemical transformations, making it a powerful tool for molecular construction.

G cluster_0 SuFEx Chemistry cluster_1 CuAAC Chemistry Pent-4-yne-1-sulfonyl fluoride Pent-4-yne-1-sulfonyl fluoride Sulfonate Ester Sulfonate Ester Pent-4-yne-1-sulfonyl fluoride->Sulfonate Ester R-OH, Base Sulfonamide Sulfonamide Pent-4-yne-1-sulfonyl fluoride->Sulfonamide R-NH₂, Base 1,2,3-Triazole 1,2,3-Triazole Pent-4-yne-1-sulfonyl fluoride->1,2,3-Triazole R-N₃, Cu(I)

Caption: Key reaction pathways of pent-4-yne-1-sulfonyl fluoride.

Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity

The sulfonyl fluoride group is remarkably stable under a variety of conditions but can be activated to react with nucleophiles, a transformation central to SuFEx chemistry. This "dormant" reactivity allows for late-stage functionalization.

  • Reaction with Phenols and Alcohols: In the presence of a suitable base, such as a tertiary amine or cesium carbonate, pent-4-yne-1-sulfonyl fluoride will react with phenols and alcohols to form stable sulfonate esters.

  • Reaction with Amines: Primary and secondary amines react with the sulfonyl fluoride moiety to yield the corresponding sulfonamides. This reaction is often facilitated by a base to neutralize the hydrofluoric acid byproduct.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of pent-4-yne-1-sulfonyl fluoride is a prime substrate for the CuAAC reaction, allowing for the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring with an azide-containing molecule. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2][3][10]

Application in Bioconjugation: A Step-by-Step Workflow

The bifunctional nature of pent-4-yne-1-sulfonyl fluoride makes it an excellent reagent for bioconjugation, for example, in the labeling of proteins. The following workflow outlines a general procedure for the covalent labeling of a protein via SuFEx chemistry, followed by the attachment of a reporter molecule using CuAAC.

Experimental Workflow: Protein Labeling

G cluster_0 Phase 1: SuFEx-mediated Protein Labeling cluster_1 Phase 2: CuAAC-mediated Reporter Conjugation A Protein with accessible nucleophile (e.g., Lysine) C Incubate in aqueous buffer (pH 8-9) A->C B Pent-4-yne-1-sulfonyl fluoride B->C D Alkyne-functionalized Protein C->D G Incubate with Alkyne-functionalized Protein D->G E Azide-functionalized reporter (e.g., Fluorophore-N₃) E->G F CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) F->G H Fluorescently Labeled Protein G->H

Caption: Workflow for the dual-step labeling of a protein using pent-4-yne-1-sulfonyl fluoride.

Detailed Protocol: Covalent Labeling of a Model Protein (e.g., Lysozyme)

Phase 1: SuFEx-mediated Protein Functionalization

  • Protein Preparation: Prepare a solution of the target protein (e.g., Lysozyme) at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 8.5).

  • Reagent Preparation: Prepare a 10 mM stock solution of pent-4-yne-1-sulfonyl fluoride in DMSO.

  • Labeling Reaction: Add the pent-4-yne-1-sulfonyl fluoride stock solution to the protein solution to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture at 37°C for 4-12 hours with gentle agitation.

  • Purification: Remove the excess unreacted pent-4-yne-1-sulfonyl fluoride by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Phase 2: CuAAC-mediated Reporter Conjugation

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of an azide-functionalized reporter molecule (e.g., Azide-Fluor 488) in DMSO.

    • Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • To the purified alkyne-functionalized protein solution, add the azide-reporter stock solution to a final concentration of 50-100 µM.

    • Prepare a catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this premix to the reaction mixture to a final copper concentration of 100-250 µM.

  • Reaction Initiation: Initiate the CuAAC reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Analysis: The fluorescently labeled protein can be analyzed by SDS-PAGE and in-gel fluorescence scanning. Further purification can be performed if necessary.

Conclusion

Pent-4-yne-1-sulfonyl fluoride stands as a testament to the power of bifunctional molecular design in advancing chemical and biological sciences. Its ability to seamlessly integrate the robust SuFEx and CuAAC click chemistries provides a versatile and powerful tool for the construction of complex molecular architectures. This guide has provided a foundational understanding of its properties, a practical synthetic route, an overview of its reactivity, and a detailed workflow for its application in bioconjugation. It is our hope that this technical resource will empower researchers to unlock the full potential of this unique molecular hub in their pursuit of novel therapeutics, diagnostics, and advanced materials.

References

  • Supporting Information Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic. (n.d.). Retrieved from [Link]

  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Leng, X., & Qin, H. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 83, 153329.
  • Jiang, Y., Alharbi, N. S., Sun, B., & Qin, H.-L. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 13863–13867.
  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • pent-4-yne-1-sulfonyl fluoride | 1838158-98-7 - Molport. (n.d.). Retrieved from [Link]

  • Jiang, Y., Alharbi, N. S., Sun, B., & Qin, H.-L. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 13863–13867.
  • Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC. (n.d.). Retrieved from [Link]

  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media | ChemRxiv. (n.d.). Retrieved from [Link]

  • pent-4-yne-1-sulfonyl fluoride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Ball, N. D. (2021). Synthetic Routes to Arylsulfonyl Fluorides.
  • Sulfonyl fluoride synthesis by fluorination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Kelly, C. B., et al. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science.
  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (n.d.). Retrieved from [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes - ResearchGate. (n.d.). Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Retrieved from [Link]

  • CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Huck, B., et al. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2582–2601.
  • Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - ResearchGate. (n.d.). Retrieved from [Link]

  • Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - Beilstein Archives. (n.d.). Retrieved from [Link]

  • Mass spectra of fluorocarbons. (n.d.). Retrieved from [Link]

  • Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per - journal "Fluorine notes". (n.d.). Retrieved from [Link]

  • EURL-SRM - Analytical Observations Report. (n.d.). Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.

Sources

Exploratory

Introduction: The Emergence of a Privileged Bifunctional Probe

An In-depth Technical Guide to Pent-4-yne-1-sulfonyl Fluoride: A Bifunctional Tool for Chemical Biology and Drug Discovery Pent-4-yne-1-sulfonyl fluoride is a unique chemical entity that marries two of the most powerful...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Pent-4-yne-1-sulfonyl Fluoride: A Bifunctional Tool for Chemical Biology and Drug Discovery

Pent-4-yne-1-sulfonyl fluoride is a unique chemical entity that marries two of the most powerful functionalities in modern chemical biology and drug discovery: a terminal alkyne and an aliphatic sulfonyl fluoride. This strategic combination positions it as a highly versatile tool for researchers. The sulfonyl fluoride group acts as a "warhead," a moderately reactive electrophile capable of forming stable covalent bonds with various nucleophilic amino acid residues within protein binding sites.[1][2] Unlike its more reactive sulfonyl chloride counterpart, the sulfonyl fluoride offers a superior balance of stability in aqueous environments and context-dependent reactivity, making it ideal for biological applications.[3]

Simultaneously, the terminal alkyne serves as a bioorthogonal "handle." This functionality is a cornerstone of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient and specific attachment of reporter molecules such as fluorophores or biotin for visualization and enrichment studies.[4] The dual nature of pent-4-yne-1-sulfonyl fluoride enables a powerful two-stage experimental approach: initial covalent capture of a biological target, followed by subsequent bioorthogonal ligation for analysis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and application workflows for professionals in the fields of chemical biology and drug development.

Physicochemical and Spectroscopic Profile

The unambiguous identification of pent-4-yne-1-sulfonyl fluoride is critical for its effective use. The following data summarizes its key identifiers and expected spectroscopic characteristics.

Core Properties
PropertyValueSource
CAS Number 1838158-98-7[5][6]
Molecular Formula C₅H₇FO₂S[6]
Molecular Weight 150.17 g/mol [6]
Canonical SMILES C#CCCCS(=O)(=O)F[6]
InChI Key XOBKMWLSNULJGK-UHFFFAOYSA-N[6]
Predicted Spectroscopic Data

While a complete public dataset is not available, the following spectroscopic signatures can be reliably predicted based on the analysis of its functional groups and data from analogous structures.[7][8][9]

¹H NMR (Proton NMR):

  • δ ~2.0-2.2 ppm (m, 2H): Methylene group adjacent to the alkyne (propargylic protons).

  • δ ~2.2-2.4 ppm (t, 1H): Terminal alkynyl proton (-C≡C-H ).

  • δ ~2.4-2.6 ppm (m, 2H): Central methylene group (-CH₂-CH₂ -CH₂-).

  • δ ~3.4-3.6 ppm (t, 2H): Methylene group adjacent to the sulfonyl fluoride moiety (CH₂ -SO₂F).

¹³C NMR (Carbon NMR):

  • δ ~18-20 ppm: Propargylic carbon (-C H₂-C≡CH).

  • δ ~25-28 ppm: Central methylene carbon (-CH₂-C H₂-CH₂-).

  • δ ~55-58 ppm: Methylene carbon attached to the sulfonyl fluoride (C H₂-SO₂F).

  • δ ~70-72 ppm: Internal alkynyl carbon (-C≡C H).

  • δ ~82-85 ppm: Terminal alkynyl carbon (-C ≡CH).

¹⁹F NMR (Fluorine NMR):

  • A single resonance is expected in the typical range for sulfonyl fluorides. The precise chemical shift is sensitive to the solvent and local electronic environment but provides a clear diagnostic peak for the presence of the -SO₂F group.[10][11]

IR (Infrared) Spectroscopy:

  • ~3300 cm⁻¹ (sharp, strong): ≡C-H stretch, characteristic of a terminal alkyne.

  • ~2120 cm⁻¹ (weak to medium): C≡C stretch.

  • ~1420 cm⁻¹ and ~1200 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching vibrations of the sulfonyl fluoride group, respectively.

MS (Mass Spectrometry):

  • [M]+•: The molecular ion peak would be observed at m/z 150.17.

  • Fragmentation: Common fragmentation patterns would involve the loss of the fluorine atom (-19), the SO₂F group (-83), or cleavage along the alkyl chain.

Synthesis, Handling, and Stability

Synthetic Approach

Aliphatic sulfonyl fluorides such as pent-4-yne-1-sulfonyl fluoride are typically synthesized from their more common sulfonyl chloride precursors via a halide exchange reaction.[12][13] A plausible and efficient laboratory-scale synthesis involves a two-step process starting from a commercially available precursor.

Workflow: Synthesis of Pent-4-yne-1-sulfonyl Fluoride

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Halide Exchange A 5-Chloropent-1-yne C Sulfinate Salt Intermediate A->C Nucleophilic Substitution B Sodium Sulfite (Na₂SO₃) B->C D Oxidative Chlorination (e.g., NCS, SO₂Cl₂) C->D E Pent-4-yne-1-sulfonyl chloride D->E F Pent-4-yne-1-sulfonyl chloride G Fluoride Source (e.g., KF, KHF₂) F->G H Pent-4-yne-1-sulfonyl fluoride (Final Product) G->H F⁻ Exchange

Caption: Synthetic workflow from an alkyne halide to the final sulfonyl fluoride product.

Detailed Protocol: Halide Exchange from Pent-4-yne-1-sulfonyl chloride

  • Reagent Preparation: To a solution of pent-4-yne-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) in a flask equipped with a reflux condenser, add a fluoride source such as potassium fluoride (KF, ~3.0 eq) or potassium bifluoride (KHF₂).[12] The addition of a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) can significantly accelerate the reaction.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 4-12 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is redissolved in a water-immiscible solvent like dichloromethane or ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography on silica gel to yield pure pent-4-yne-1-sulfonyl fluoride.

Safety, Handling, and Storage

Pent-4-yne-1-sulfonyl fluoride and its precursors require careful handling in a well-ventilated chemical fume hood.[14]

  • Hazards: It is classified as an acute toxin and causes severe skin corrosion and burns.[5][15] Inhalation may cause respiratory irritation.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[14][15][16]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, especially of the related sulfonyl chloride, storage under an inert atmosphere at low temperatures (e.g., -20°C) is recommended.

Dual Reactivity: A 'Warhead' and a 'Handle'

The power of pent-4-yne-1-sulfonyl fluoride lies in its orthogonal functionalities, which can be addressed in distinct chemical steps.

The Sulfonyl Fluoride: A Privileged Covalent Warhead

The sulfonyl fluoride moiety is a key player in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept championed by K. Barry Sharpless as a new generation of click chemistry.[17][18] This group is remarkably stable in aqueous buffers yet can be "activated" within the microenvironment of a protein's binding pocket to react with nucleophilic amino acid side chains.[1][19] This makes it a "privileged" warhead for developing targeted covalent inhibitors (TCIs) and activity-based probes.[1][20] It can covalently modify a range of residues, including serine, threonine, lysine, tyrosine, and histidine, significantly expanding the targetable proteome beyond the more commonly targeted cysteine.[1][2][21]

Mechanism: Covalent Protein Modification

Caption: Reaction of the sulfonyl fluoride "warhead" with a lysine residue via SuFEx.

The Terminal Alkyne: A Bioorthogonal Click Handle

After covalent modification of the target protein, the terminal alkyne remains available for subsequent reactions. Its most common application is in the CuAAC reaction with an azide-functionalized reporter molecule. This powerful ligation strategy is highly efficient, specific, and biocompatible.

Application Workflow: Target Engagement and Profiling

This dual functionality enables a robust workflow for identifying and validating protein targets.

  • Covalent Labeling: The probe is incubated with a complex biological sample (e.g., cell lysate or live cells). The sulfonyl fluoride selectively reacts with its protein target(s).

  • Click Reaction: An azide-containing reporter tag (e.g., Azide-Biotin for enrichment or Azide-Fluorophore for imaging) and Cu(I) catalyst are added. The alkyne on the now protein-bound probe reacts with the azide tag.

  • Analysis: The tagged proteins can be visualized by in-gel fluorescence (if a fluorescent tag was used) or enriched using streptavidin beads (if a biotin tag was used) for subsequent identification by mass spectrometry-based proteomics.

Workflow: Covalent Labeling and Bioorthogonal Detection

G A Pent-4-yne-1-SO₂F Probe + Proteome B Covalent Probe-Protein Adduct (Unlabeled) A->B Step 1: Covalent Binding (SuFEx Reaction) C Add Azide-Reporter Tag (e.g., Azide-Biotin) + Cu(I) Catalyst B->C D Labeled Probe-Protein Adduct C->D Step 2: Bioorthogonal Ligation (CuAAC Click Reaction) E Analysis: - SDS-PAGE / Fluorescence - Enrichment (Streptavidin) - Mass Spectrometry D->E Step 3: Detection & ID

Caption: A two-step workflow for protein target identification using the bifunctional probe.

Conclusion

Pent-4-yne-1-sulfonyl fluoride stands out as a meticulously designed chemical tool for probing complex biological systems. Its unique architecture, featuring a stable yet reactive sulfonyl fluoride warhead and a versatile alkyne handle, provides researchers with a powerful platform for covalent inhibitor design, target engagement studies, and activity-based protein profiling.[1][4] The principles of SuFEx and click chemistry embodied in this single molecule offer a robust and modular approach to expanding our understanding of the druggable proteome and accelerating the development of novel therapeutics.

References

  • pent-4-yne-1-sulfonyl fluoride — Chemical Substance Information. NextSDS. Available from: [Link]

  • Weng, J. et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2737-2746. Available from: [Link]

  • Jones, L. H. et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available from: [Link]

  • Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650–2659. Available from: [Link]

  • Liao, L. et al. (2021). Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro-Fluorosulfonylation of Alkynes. Angewandte Chemie International Edition, 60(40), 22035-22042. Available from: [Link]

  • Parker, C. G. et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(1), 133-144. Available from: [Link]

  • pent-4-yne-1-sulfonyl fluoride | 1838158-98-7. Molport. Available from: [Link]

  • Pérez-Palau, M. & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(13), 1957-1960. Available from: [Link]

  • Jones, L. H. et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. Available from: [Link]!

  • Du, S. et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 16925-16927. Available from: [Link]

  • Chen, K. et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14755-14759. Available from: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Publishing. (2019). Available from: [Link]

  • van der Pijl, R. et al. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. Available from: [Link]

  • Du, S. et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. Available from: [Link]

  • Angell, Y. L. et al. (2017). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. ACS Chemical Biology, 12(7), 1951-1959. Available from: [Link]

  • Jones, L. H. et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Molecular Systems Design & Engineering, 8(11), 1339-1347. Available from: [Link]

  • Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. ResearchGate. Available from: [Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!. (2023). Available from: [Link]

  • Dong, J. et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Available from: [Link]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry. Available from: [Link]

  • Jones, L. H. et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available from: [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available from: [Link]

  • Gauthier, J. R. & Mabury, S. A. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3278-3286. Available from: [Link]

  • Fluorine NMR. University of Wisconsin-Madison. Available from: [Link]

Sources

Foundational

Pent-4-yne-1-sulfonyl Fluoride: Structure, SuFEx Reactivity, and Synthesis

Executive Summary In the rapidly evolving landscape of chemical biology and drug discovery, the demand for modular, highly selective covalent linkers has driven the development of next-generation click chemistry reagents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of chemical biology and drug discovery, the demand for modular, highly selective covalent linkers has driven the development of next-generation click chemistry reagents. Pent-4-yne-1-sulfonyl fluoride (CAS: 1838158-98-7) has emerged as a premier bifunctional hub. By combining a terminal alkyne with a sulfur(VI) fluoride exchange (SuFEx) reactive group, this molecule enables perfectly orthogonal, two-stage conjugation.

This technical guide provides an in-depth analysis of its structural properties, the mechanistic causality behind its orthogonal reactivity, and a highly reliable, self-validating synthetic protocol grounded in established literature 1.

Structural and Physicochemical Profile

Pent-4-yne-1-sulfonyl fluoride consists of a flexible three-carbon aliphatic spacer flanked by a terminal alkyne and a sulfonyl fluoride group. The aliphatic backbone (–CH₂–CH₂–CH₂–) minimizes steric hindrance, ensuring that both reactive termini remain highly accessible to macromolecular targets and catalysts.

The true value of this molecule lies in the unique stability-reactivity balance of the –SO₂F group. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and non-specific nucleophilic attack, sulfonyl fluorides are remarkably stable in aqueous media and biological environments. This stability is due to the strong electrostatic shielding of the sulfur(VI) center and the high bond dissociation energy of the S–F bond (~80 kcal/mol) 2.

Table 1: Physicochemical Data Summary
PropertyValue
IUPAC Name Pent-4-yne-1-sulfonyl fluoride
CAS Registry Number 1838158-98-7 3
Molecular Formula C₅H₇FO₂S
Molecular Weight 150.17 g/mol
Appearance Colorless to pale yellow liquid
Reactivity Profile CuAAC-active (Alkyne), SuFEx-active (SO₂F)

Mechanistic Causality: The Bifunctional Click Hub

Pent-4-yne-1-sulfonyl fluoride acts as a "stealth" linker due to its orthogonal reactivity. The two functional groups operate under entirely distinct mechanistic paradigms, preventing cross-reactivity during complex biomolecular assemblies.

  • The Terminal Alkyne (CuAAC): Reacts exclusively with azides in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. The –SO₂F group is entirely blind to copper catalysts and azide dipoles.

  • The Sulfonyl Fluoride (SuFEx): Remains inert until activated by a specific microenvironment. In synthetic chemistry, this is achieved using strong bases (e.g., DBU, BEMP) or Lewis acids. In biological systems, the S–F bond is activated by hydrogen-bonding networks within protein binding pockets, allowing selective covalent modification of specific tyrosine, lysine, or histidine residues.

OrthogonalClick Hub Pent-4-yne-1-sulfonyl fluoride (Bifunctional Hub) CuAAC CuAAC Reaction (Cu catalyst) Hub->CuAAC Terminal Alkyne SuFEx SuFEx Reaction (DBU or BEMP) Hub->SuFEx Sulfonyl Fluoride Azide Azide-tagged Biomolecule Azide->CuAAC Azide Group Phenol Phenol/Amine Target Phenol->SuFEx Nucleophile Triazole Triazole Linkage CuAAC->Triazole Sulfonate Sulfonate/Sulfonamide Linkage SuFEx->Sulfonate

Orthogonal click chemistry pathways of pent-4-yne-1-sulfonyl fluoride.

Applications in Drug Discovery

In Activity-Based Protein Profiling (ABPP), this reagent is transformative. A researcher can incubate a live cell culture with pent-4-yne-1-sulfonyl fluoride. The SuFEx group selectively binds to reactive amino acids on target proteins. Subsequently, the cells are lysed, and a fluorophore-azide is introduced via CuAAC, effectively "lighting up" the target proteins for visualization or pull-down assays.

Synthetic Methodology and Protocol

The synthesis of aliphatic sulfonyl fluorides requires a distinct approach compared to aryl systems. Direct fluorosulfonation of aliphatic alcohols is generally ineffective. Instead, the synthesis relies on the initial formation of a sulfonate salt, followed by halogen exchange 1.

Synthesis SM Pent-4-yne-1-chloride Step1 Strecker Sulfite Alkylation Na2SO3, H2O, 95°C SM->Step1 Int1 Sodium pent-4-yne-1-sulfonate Step1->Int1 Step2 Chlorination Oxalyl Chloride, DMF Int1->Step2 Int2 Pent-4-yne-1-sulfonyl chloride Step2->Int2 Step3 Fluorination KHF2, H2O/MeCN Int2->Step3 Product Pent-4-yne-1-sulfonyl fluoride Step3->Product

Step-by-step synthetic workflow from pent-4-yne-1-chloride to the final sulfonyl fluoride.

Step-by-Step Experimental Protocol

Phase 1: Strecker Sulfite Alkylation Causality: The sulfite anion (SO₃²⁻) is an ambident nucleophile. In aqueous media, alkylation occurs exclusively at the softer sulfur atom, driving the formation of the stable C–S bond.

  • Setup: Charge a round-bottom flask with pent-4-yne-1-chloride (1.0 equiv, 0.2 mol) and sodium sulfite (Na₂SO₃, 1.0 equiv, 0.2 mol).

  • Reaction: Suspend the reagents in 200 mL of deionized water. Heat the mixture to 95 °C under vigorous stirring for 16 hours.

  • Self-Validation: The reaction begins as a cloudy, biphasic mixture due to the lipophilic nature of the starting chloride. As the highly water-soluble sodium sulfonate forms, the reaction seamlessly self-validates by transitioning into a clear, homogeneous solution.

  • Isolation: Concentrate the solution in vacuo to complete dryness. The resulting crude white solid is a mixture of sodium pent-4-yne-1-sulfonate and NaCl. This is carried forward without purification.

Phase 2: Telescoped Chlorination and Fluorination Causality: The sulfonate anion is a poor leaving group and must be activated into a highly electrophilic sulfonyl chloride. Because sulfonyl chlorides are unstable, immediate in situ displacement with potassium bifluoride (KHF₂) is utilized. KHF₂ provides a mildly acidic microenvironment that suppresses base-catalyzed side reactions at the terminal alkyne while driving the thermodynamic sink toward the highly stable S–F bond.

  • Activation: Suspend the crude sodium pent-4-yne-1-sulfonate/NaCl mixture in anhydrous dichloromethane (DCM) at 0 °C. Add a catalytic amount of DMF (0.05 equiv).

  • Chlorination: Dropwise add oxalyl chloride (1.2 equiv). Self-Validation: Vigorous gas evolution (CO and CO₂) will immediately occur, indicating the successful formation of the Vilsmeier-Haack intermediate and subsequent chlorination. Stir for 3 hours at room temperature.

  • Fluorination: Cool the reaction back to 0 °C. Add an aqueous solution of KHF₂ (2.0 equiv) directly to the organic mixture. Stir vigorously at room temperature for 4–6 hours.

  • Workup: Partition the biphasic mixture. Extract the aqueous layer with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified via vacuum distillation to yield pure pent-4-yne-1-sulfonyl fluoride as a clear liquid.

References

  • Sulfur(VI)
  • Source: RSC Advances (NIH PMC)
  • 1838158-98-7 | pent-4-yne-1-sulfonyl fluoride Source: AiFChem URL

Sources

Exploratory

pent-4-yne-1-sulfonyl fluoride mechanism of action

Unlocking the Reactive Proteome: The Mechanism of Action of Pent-4-yne-1-sulfonyl Fluoride in Chemoproteomics Executive Summary The advent of chemoproteomics has fundamentally transformed drug discovery by enabling the i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Reactive Proteome: The Mechanism of Action of Pent-4-yne-1-sulfonyl Fluoride in Chemoproteomics

Executive Summary

The advent of chemoproteomics has fundamentally transformed drug discovery by enabling the interrogation of protein function directly within native biological systems. At the forefront of this revolution is pent-4-yne-1-sulfonyl fluoride (Py-SF) , a bifunctional activity-based probe (ABP) that elegantly bridges Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry with Activity-Based Protein Profiling (ABPP). By exploiting the unique thermodynamic stability and proximity-driven reactivity of the sulfonyl fluoride warhead, this probe allows researchers to covalently capture, enrich, and identify "undruggable" protein targets—particularly those harboring reactive tyrosine or lysine residues at protein-protein interfaces.

This technical guide provides an in-depth analysis of the molecular architecture, chemical logic, and self-validating experimental workflows required to deploy pent-4-yne-1-sulfonyl fluoride in advanced proteomic studies.

Molecular Architecture & Chemical Logic

The efficacy of pent-4-yne-1-sulfonyl fluoride lies in its tripartite structural design, where each module serves a distinct, mechanistically vital function:

  • The SuFEx Warhead (Sulfonyl Fluoride, –SO₂F): Unlike sulfonyl chlorides (–SO₂Cl), which are highly polarized and rapidly hydrolyze in aqueous environments, sulfonyl fluorides possess a significantly stronger, less polarized S–F bond. This heterolytic bond is highly resistant to reduction and thermodynamically stable in physiological conditions. The warhead remains inert until it enters a specific protein microenvironment that catalyzes its activation.

  • The Aliphatic Linker: A short, flexible hydrocarbon chain minimizes steric hindrance, allowing the warhead to deeply penetrate narrow binding clefts while projecting the bioorthogonal handle outward into the solvent-accessible space.

  • The Bioorthogonal Handle (Pent-4-yne): The terminal alkyne serves as a latent reporter tag. It is biologically inert but highly reactive toward azide-functionalized reporters (e.g., Biotin-PEG3-Azide) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

Mechanism of Action: The SuFEx Catalytic Cycle

The mechanism of action of Py-SF is defined by proximity-driven activation . The probe does not indiscriminately label the proteome; rather, its reactivity is gated by the 3D architecture of the target protein's binding pocket[2].

  • Step 1: Target Engagement & Microenvironment Activation: The probe non-covalently docks into a protein binding pocket. For the S–F bond to break, the fluoride leaving group must be activated by local hydrogen-bond donors (e.g., water molecules or backbone amides) or proximal basic residues (such as Arginine). This microenvironment drastically lowers the pKa of the target nucleophile (typically a Tyrosine phenol or Lysine primary amine)[2].

  • Step 2: Nucleophilic Attack: The activated, deprotonated nucleophile attacks the electrophilic Sulfur(VI) center.

  • Step 3: Fluoride Expulsion: Assisted by the hydrogen-bonding network, the fluoride ion is expelled as HF.

  • Step 4: Covalent Adduct Formation: The reaction yields an irreversible covalent bond—a sulfonate ester (when reacting with Tyrosine/Serine) or a sulfonamide (when reacting with Lysine/Histidine).

MoA Probe Pent-4-yne-1-sulfonyl fluoride (SuFEx Probe) Complex Probe-Protein Complex (Proximity & H-bond activation) Probe->Complex Binding Target Target Protein (Tyr/Lys/Ser/His) Target->Complex Binding Transition Transition State (Fluoride displacement) Complex->Transition SuFEx Catalysis Adduct Covalent Adduct (Sulfonate/Sulfonamide) Transition->Adduct -HF Click CuAAC Click Reaction (Fluorophore/Biotin tag) Adduct->Click Bioorthogonal Tagging

SuFEx-mediated covalent labeling and downstream bioorthogonal tagging mechanism.

Target Reactivity Profiling

Activity-Based Protein Profiling (ABPP) utilizes these probes to systematically assess the accessibility and reactivity of proteomes[3]. The table below summarizes the quantitative and qualitative reactivity profile of the sulfonyl fluoride warhead against various amino acids.

Target Amino AcidNucleophile TypeAdduct FormedRelative SuFEx ReactivityOptimal Microenvironment for Activation
Tyrosine (Tyr) Phenol (–OH)SulfonateHighProximal basic residue (e.g., Arg) to lower pKa; common at protein interfaces.
Lysine (Lys) Primary Amine (–NH₂)SulfonamideModerate to HighATP-binding pockets, hydrophobic clefts shielding from bulk solvent.
Serine (Ser) Aliphatic Alcohol (–OH)SulfonateLow to ModerateCatalytic triads (e.g., Serine hydrolases) providing strong H-bond networks.
Histidine (His) Imidazole (–NH)SulfonamideLowMetal-binding sites, proton shuttles.

Self-Validating Experimental Protocol: Competitive ABPP Workflow

To ensure scientific integrity, chemoproteomic workflows must be self-validating. The following protocol details the in situ labeling, CuAAC tagging, and enrichment of targets using Py-SF, incorporating a critical competitive control step to rule out non-specific, hyper-reactive off-targets[4].

Phase 1: In Situ Proteome Labeling & Competition
  • Cell Lysis (Native Conditions): Lyse cells in a mild, non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).

    • Causality: SuFEx chemistry is strictly dependent on the 3D spatial arrangement of the binding pocket. Denaturing the proteins will destroy the proximity-driven activation, rendering the probe inert.

  • Competitive Pre-incubation (Validation Step): Split the lysate into two cohorts: "Vehicle" and "Competitor". Pre-incubate the "Competitor" cohort with 10 µM of a known non-covalent target inhibitor for 30 minutes at 37°C.

    • Causality: If Py-SF labeling is specific to the active site, the pre-incubated inhibitor will sterically block the pocket, resulting in a loss of signal in downstream LC-MS/MS.

  • Probe Incubation: Add pent-4-yne-1-sulfonyl fluoride (10 µM final) to both cohorts. Incubate for 1 hour at 37°C.

Phase 2: Bioorthogonal Tagging (CuAAC)
  • Click Chemistry Master Mix: Prepare a solution of Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM).

    • Causality: THPTA is a water-soluble ligand that stabilizes the catalytic Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS). Without THPTA, ROS would oxidatively cleave the protein backbone, destroying the sample prior to mass spectrometry.

  • Reaction & Precipitation: Incubate the lysate with the master mix for 1 hour at room temperature. Subsequently, perform a methanol/chloroform/water precipitation.

    • Causality: Precipitation removes unreacted Biotin-Azide and copper salts, preventing massive background noise during the affinity enrichment phase.

Phase 3: Enrichment & LC-MS/MS
  • Affinity Pull-Down: Resuspend the precipitated protein pellet in 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours.

  • On-Bead Digestion: Wash the beads stringently (using 1% SDS and 8M Urea) to strip away any non-covalently bound background proteins. Reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin overnight.

  • Analysis: Elute the resulting peptides and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific sites of sulfonylation.

ABPP Step1 1. In Situ Labeling (Incubate cells/lysate with probe) Step2 2. Proteome Extraction (Cell lysis & denaturation) Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide, CuSO4, THPTA, NaAsc) Step2->Step3 Step4 4. Protein Precipitation (Remove excess unreacted tags) Step3->Step4 Step5 5. Affinity Enrichment (Streptavidin bead pull-down) Step4->Step5 Step6 6. On-Bead Digestion (Trypsin cleavage) Step5->Step6 Step7 7. LC-MS/MS Analysis (Target identification) Step6->Step7

Step-by-step Activity-Based Protein Profiling (ABPP) experimental workflow.

References

  • US10117840B2 - Sulfur(VI) fluoride compounds and methods for the preparation thereof - Google Patents. Google Patents.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. Sigma-Aldrich.
  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Deaminative Synthesis of Pent-4-yne-1-sulfonyl Fluoride from Sulfonamides via Pyrylium Activation

Introduction & Strategic Context Pent-4-yne-1-sulfonyl fluoride is a highly valuable bifunctional linchpin in modern drug discovery and materials science. Featuring both a terminal alkyne and a sulfonyl fluoride, it enab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Pent-4-yne-1-sulfonyl fluoride is a highly valuable bifunctional linchpin in modern drug discovery and materials science. Featuring both a terminal alkyne and a sulfonyl fluoride, it enables orthogonal dual-click functionalization: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at the alkyne terminus, and Sulfur Fluoride Exchange (SuFEx) at the sulfonyl center[1].

Historically, synthesizing aliphatic sulfonyl fluorides required harsh oxidative conditions starting from thiols or the use of highly toxic sulfuryl fluoride gas (SO₂F₂)[2][3]. Primary sulfonamides—such as pent-4-yne-1-sulfonamide—are abundant and stable, but they are conventionally regarded as unreactive "dead-ends" in organic synthesis due to the poor nucleophilicity of the –NH₂ group[2].

This application note details a state-of-the-art, late-stage fluorosulfonylation protocol. By leveraging the unique reactivity of unsubstituted pyrylium tetrafluoroborate (Pyry-BF₄), researchers can directly and chemoselectively convert pent-4-yne-1-sulfonamide into pent-4-yne-1-sulfonyl fluoride under mild benchtop conditions[4].

Mechanistic Rationale & Causality (E-E-A-T)

To successfully execute this protocol, it is critical to understand the causality behind the reagent selection. The transformation is not a direct fluorination; rather, it is a carefully orchestrated cascade of activation, nucleophilic substitution, and halogen exchange.

  • Why Pyry-BF₄? The primary sulfonamide is activated by condensation with Pyry-BF₄ to form an electrophilic N-sulfonyl pyridinium intermediate[5]. Crucially, unsubstituted Pyry-BF₄ must be used rather than traditional 2,4,6-triphenylpyrylium (Katritzky) salts. The bulky phenyl groups on Katritzky salts create severe steric hindrance that blocks the Bürgi-Dunitz trajectory required for the incoming nucleophile. The planar, unsubstituted pyridinium ring provides an unhindered pathway for nucleophilic attack[6][7].

  • The Role of MgCl₂: Direct attack by fluoride ions on the N-sulfonyl pyridinium intermediate is kinetically sluggish and prone to side reactions. Instead, chloride (provided by MgCl₂) acts as a softer, superior nucleophile. It attacks the sulfonyl sulfur, cleaving the S–N bond and expelling neutral pyridine to generate a transient sulfonyl chloride[4].

  • In Situ Halex Reaction: Potassium fluoride (KF) is included in the reaction mixture to immediately intercept the highly electrophilic sulfonyl chloride. Through a rapid chloride-fluoride exchange (halex reaction), the transient intermediate is converted into the robust, SuFEx-capable sulfonyl fluoride[4].

Mechanism SM Pent-4-yne-1-sulfonamide (Unreactive) Int1 N-Sulfonyl Pyridinium (Activated Intermediate) SM->Int1 Pyry-BF4 (1.5 eq) MeCN, 60°C Condensation Int2 Pent-4-yne-1-sulfonyl chloride (Transient Electrophile) Int1->Int2 MgCl2 (1.5 eq) Nucleophilic Attack (- Pyridine) Prod Pent-4-yne-1-sulfonyl fluoride (SuFEx Reagent) Int2->Prod KF (6.0 eq) Halex Reaction (- KCl)

Reaction mechanism for the pyrylium-mediated deaminative fluorosulfonylation of the sulfonamide.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the stoichiometric ratios must be strictly adhered to. While secondary sulfonamides can be fluorinated using DAST[8], primary sulfonamides strictly require this pyrylium-mediated activation pathway[4].

Table 1: Reaction Stoichiometry & Reagent Roles
ReagentEquivalentsAmount (for 1.0 mmol scale)Role in System
Pent-4-yne-1-sulfonamide 1.0 eq147.2 mgStarting Material
Pyry-BF₄ 1.5 eq251.8 mgAmine Activator (Forms Pyridinium)
MgCl₂ (Anhydrous)1.5 eq142.8 mgChloride Source (Initial Nucleophile)
KF (Anhydrous, milled)6.0 eq348.6 mgFluoride Source (Halex Reagent)
Acetonitrile (MeCN) 0.2 M5.0 mLPolar Aprotic Solvent
Table 2: Methodological Comparison for Sulfonyl Fluoride Synthesis
MethodSubstrate ScopeKey ReagentsLimitations / Drawbacks
Traditional Oxidation Thiols / DisulfidesNaOCl, KHF₂Prone to over-oxidation; harsh conditions[3].
Direct Fluorosulfonylation Grignard ReagentsSO₂F₂ gasRequires highly toxic gas; poor functional group tolerance[2].
DAST-Mediated Secondary SulfonamidesDASTCompletely ineffective for primary sulfonamides[8].
Pyrylium Activation Primary Sulfonamides Pyry-BF₄, MgCl₂, KF Mild, highly chemoselective, utilizes bench-stable reagents [4].

Experimental Protocol

This protocol is adapted from the foundational methodology established by Cornella and co-workers[4][5].

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Oven-dry a 20 mL scintillation vial equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Reagent Assembly: To the vial, add pent-4-yne-1-sulfonamide (147.2 mg, 1.0 mmol), Pyry-BF₄ (251.8 mg, 1.5 mmol), anhydrous MgCl₂ (142.8 mg, 1.5 mmol), and finely milled anhydrous KF (348.6 mg, 6.0 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous Acetonitrile (MeCN). Seal the vial with a PTFE-lined cap and purge the headspace with nitrogen.

  • Thermal Activation: Transfer the vial to a pre-heated reaction block set to 60 °C. Stir vigorously (800 rpm) for exactly 2 hours. Causality note: 60 °C is the optimal thermodynamic threshold to drive the initial condensation between the deactivated sulfonamide and the pyrylium salt without degrading the resulting sulfonyl chloride.

  • Aqueous Quench: Remove the vial from the heat block and allow it to cool to room temperature. Add 4.0 mL of deionized H₂O. Stir the biphasic mixture at 25 °C for 1 hour. Causality note: This step hydrolyzes any unreacted Pyry-BF₄ and dissolves the inorganic salts (MgCl₂, KF, KCl, MgF₂), halting the reaction cleanly.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford pure pent-4-yne-1-sulfonyl fluoride as a clear oil.

Workflow S1 Step 1: Reagent Assembly Combine Sulfonamide, Pyry-BF4, MgCl2, KF in MeCN S2 Step 2: Thermal Activation Stir at 60 °C for 2 hours (N2 atmosphere) S1->S2 S3 Step 3: Aqueous Quench Add H2O, stir at 25 °C for 1 hour S2->S3 S4 Step 4: Extraction Extract with EtOAc, wash with brine, dry over Na2SO4 S3->S4 S5 Step 5: Purification Silica gel chromatography (Hexanes/EtOAc) S4->S5

Experimental workflow for the synthesis and isolation of pent-4-yne-1-sulfonyl fluoride.

Self-Validating System & Troubleshooting

To ensure the scientific integrity of your workflow, monitor the reaction for the following failure modes:

  • Observation: High recovery of unreacted pent-4-yne-1-sulfonamide.

    • Causality: Pyry-BF₄ is highly sensitive to ambient moisture and will hydrolyze into a ring-opened pentenedione before it can condense with the sulfonamide[7].

    • Validation Check: Ensure the MeCN is strictly anhydrous (<50 ppm H₂O) and that the Pyry-BF₄ is stored in a desiccator.

  • Observation: Formation of pent-4-yne-1-sulfonic acid instead of the desired sulfonyl fluoride.

    • Causality: Insufficient KF concentration or delayed halogen exchange allows ambient moisture during the quench step to hydrolyze the highly reactive transient sulfonyl chloride intermediate[9].

    • Validation Check: Verify that the KF is finely milled (to increase reactive surface area) and strictly anhydrous. Ensure the full 6.0 equivalents are present from the very beginning of the reaction.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Green Synthesis and Catalysis.[Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.[Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. Molecules.[Link]

  • Mild and Efficient Synthesis of Sulfonyl Fluorides from Sulfonamides Enabled by Diethylaminosulfur Trifluoride. Synlett.[Link]

  • Sulfur (VI) fluoride compounds and methods for the preparation thereof.
  • Pyry∙BF₄: Enabling late-stage modifications. BioAscent.[Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF₄. Angewandte Chemie International Edition.[Link]

  • Preparation of Pyrylium Tetrafluoroborate (Pyry-BF₄). Organic Syntheses.[Link]

Sources

Application

pent-4-yne-1-sulfonyl fluoride for covalent protein modification

Advanced Application Note: Pent-4-yne-1-sulfonyl Fluoride for Proximity-Driven Covalent Protein Modification Executive Summary The expansion of the druggable proteome requires chemical probes that can target amino acids...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Pent-4-yne-1-sulfonyl Fluoride for Proximity-Driven Covalent Protein Modification

Executive Summary

The expansion of the druggable proteome requires chemical probes that can target amino acids beyond the traditionally exploited, yet relatively rare, cysteine residues[1]. Pent-4-yne-1-sulfonyl fluoride (CAS: 1838158-98-7) is a bifunctional chemical biology probe designed to address this challenge. It combines an aliphatic sulfonyl fluoride warhead for Sulfur(VI) Fluoride Exchange (SuFEx) with a terminal alkyne handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3].

As a Senior Application Scientist, I have structured this guide to provide not just the procedural steps for utilizing this probe, but the fundamental physicochemical causality behind the protocols. By understanding the proximity-driven nature of SuFEx chemistry, researchers can design self-validating assays to map binding pockets, identify off-target effects, and develop novel targeted covalent inhibitors (TCIs).

Mechanistic Principles & Causality

Unlike highly reactive α,β-unsaturated carbonyls (Michael acceptors) that indiscriminately attack solvent-exposed nucleophiles, aliphatic sulfonyl fluorides possess a highly balanced stability-reactivity profile[2][3].

  • Aqueous & Reductive Stability: The S-F bond cleavage is heterolytic, making sulfonyl fluorides uniquely resistant to reduction (e.g., by glutathione or DTT) and thermodynamically stable in aqueous buffers[4].

  • Proximity-Driven Activation: The warhead remains dormant until the probe binds to a specific protein pocket. The hydrophobic microenvironment and the presence of basic residues perturb the pKa of adjacent nucleophiles (Tyrosine, Lysine, Serine, or Histidine). This localized environment facilitates the departure of the fluoride ion, triggering an irreversible covalent bond[3][5].

  • Bioorthogonal Tagging: Once the covalent adduct is formed, the pent-4-yne moiety is exposed, allowing for downstream enrichment or visualization via CuAAC click chemistry[3].

Mechanism Probe Pent-4-yne-1-sulfonyl fluoride (Dormant in Aqueous Buffer) Binding Non-covalent Binding to Protein Pocket Probe->Binding Affinity & Shape Complementarity Activation Microenvironment Activation (pKa Perturbation) Binding->Activation Proximity to Nucleophile Adduct Irreversible Covalent Adduct (O-arylation / N-arylation) Activation->Adduct Fluoride Ion Departure

Caption: Logical relationship of proximity-driven SuFEx activation within protein binding pockets.

Quantitative Data: SuFEx Reactivity Profile

Understanding the hierarchy of amino acid reactivity is critical for interpreting mass spectrometry (LC-MS/MS) data and optimizing buffer pH. The oxophilic nature of the S(VI) center dictates a preference for specific side chains[1][3].

Target ResidueTypical Adduct FormedRelative SuFEx ReactivityOptimal pH RangeMechanistic Causality
Tyrosine (Tyr) Sulfonate esterHigh7.5 - 8.5High oxophilicity of the S(VI) center strongly favors phenolic hydroxyls in hydrophobic pockets.
Lysine (Lys) SulfonamideModerate - High7.5 - 9.0Requires an unprotonated ε-amine; highly dependent on pKa perturbation by the local pocket.
Serine (Ser) Sulfonate esterModerate7.0 - 8.0Typically reacts when part of a catalytic triad or a highly activated microenvironment[5].
Histidine (His) SulfonamideLow - Moderate6.5 - 8.0Often acts as a transient intermediate or requires highly specific spatial orientation.

Experimental Workflow

The standard application of pent-4-yne-1-sulfonyl fluoride involves a two-step workflow: target engagement followed by bioorthogonal detection.

G A 1. Target Protein + Pent-4-yne-1-sulfonyl fluoride B 2. SuFEx Covalent Modification (Tyr, Lys, Ser, His) A->B Proximity-driven reaction (pH 7.4-8.0) C 3. CuAAC Click Chemistry (+ Azide-Reporter) B->C Bioorthogonal Alkyne Tag D 4. Downstream Analysis (LC-MS/MS or SDS-PAGE) C->D Enrichment / Visualization

Caption: Workflow for SuFEx-mediated covalent modification and CuAAC enrichment.

Self-Validating Experimental Protocols

To ensure scientific integrity, any covalent labeling experiment must differentiate between true proximity-driven active-site labeling and non-specific collision-based labeling[5]. The following protocols are engineered as a self-validating system by incorporating mandatory mechanistic controls.

Protocol A: In Vitro Covalent Labeling (SuFEx Reaction)

Causality & Design: Primary amine-containing buffers (e.g., Tris, Glycine) must be strictly avoided, as they can act as competitive nucleophiles and quench the sulfonyl fluoride[2]. HEPES or PBS is required.

Mandatory Controls:

  • Vehicle Control: DMSO only (establishes baseline).

  • Denatured Control: Boil the protein at 95°C for 10 minutes prior to probe addition. Causality: Destroying the 3D architecture eliminates the pKa-perturbing microenvironment. If the denatured protein still labels heavily, the probe concentration is too high, driving non-specific reactivity[5].

  • Competition Control: Pre-incubate the native protein with a known reversible ligand (10x excess) for 30 minutes before adding the probe. Causality: Occupying the pocket physically blocks the SuFEx probe, proving that labeling is site-specific[5].

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the recombinant protein into 50 mM HEPES, 150 mM NaCl, pH 7.4. Adjust protein concentration to 1–2 mg/mL (approx. 10–50 µM).

  • Probe Addition: Prepare a 10 mM stock of pent-4-yne-1-sulfonyl fluoride in anhydrous DMSO. Add the probe to the protein solution to achieve a final concentration of 20–100 µM. Ensure the final DMSO concentration remains ≤ 2% (v/v) to prevent solvent-induced denaturation.

  • Incubation: Incubate the reaction at 25°C or 37°C for 2 to 4 hours. Note: Aliphatic sulfonyl fluorides react slower than Michael acceptors; adequate time is required for the proximity-driven fluoride exchange[2].

  • Quenching/Cleanup: Remove unreacted probe using a Zeba™ Spin Desalting Column or via methanol/chloroform protein precipitation. This prevents the free probe from reacting with the azide-reporter in the subsequent click step.

Protocol B: CuAAC Click Derivatization

Causality & Design: The CuAAC reaction requires Cu(I). Because Cu(I) can generate reactive oxygen species (ROS) that degrade proteins, the inclusion of the accelerating ligand THPTA is critical. THPTA coordinates Cu(I), protecting the protein backbone while drastically increasing the cycloaddition rate.

Step-by-Step Methodology:

  • Reagent Assembly: To 50 µL of the desalted, labeled protein, add the following reagents sequentially (order matters to prevent Cu(II) precipitation):

    • Azide-Reporter: 50 µM final (e.g., TAMRA-azide for fluorescence, or Diazo-Biotin-azide for enrichment).

    • THPTA Ligand: 100 µM final (from a 10 mM stock in water).

    • CuSO₄: 1 mM final (from a 50 mM stock in water).

    • Sodium Ascorbate or TCEP: 1 mM final (prepare fresh in water). Causality: Reduces Cu(II) to the catalytic Cu(I) state.

  • Incubation: Vortex gently and incubate for 1 hour at room temperature in the dark.

  • Quenching: Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Downstream Processing: Add Laemmli buffer, boil for 5 minutes, and resolve via SDS-PAGE for in-gel fluorescence, or proceed to streptavidin pull-down and trypsin digestion for LC-MS/MS mapping of the modified residues.

References

  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. enamine.net.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. rsc.org.
  • Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. acs.org.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. nih.gov.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. merckmillipore.com.

Sources

Method

The Bifunctional Power of Pent-4-yne-1-sulfonyl Fluoride: A Guide to its Application in Chemical Biology

In the landscape of chemical biology and drug discovery, the quest for molecular tools that can dissect complex biological processes and identify novel therapeutic targets is perpetual. Pent-4-yne-1-sulfonyl fluoride has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical biology and drug discovery, the quest for molecular tools that can dissect complex biological processes and identify novel therapeutic targets is perpetual. Pent-4-yne-1-sulfonyl fluoride has emerged as a powerful and versatile probe, uniquely equipped with a dual-functional architecture that marries the selective covalent targeting of a sulfonyl fluoride warhead with the bioorthogonal reactivity of a terminal alkyne handle. This guide provides an in-depth exploration of the applications of pent-4-yne-1-sulfonyl fluoride, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Chemistry of a Privileged Probe: Understanding Pent-4-yne-1-sulfonyl Fluoride

Pent-4-yne-1-sulfonyl fluoride (PySF) is a small molecule that packs a significant punch. Its utility stems from two key chemical motifs:

  • The Sulfonyl Fluoride (SO₂F) "Warhead": This electrophilic group is a privileged warhead in chemical biology.[1][2] Unlike more aggressive electrophiles, sulfonyl fluorides exhibit a fine balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues within protein binding sites.[1][2] This includes not only the highly reactive cysteine but also serine, threonine, lysine, tyrosine, and histidine.[1][2][3] This broad targeting capability significantly expands the scope of the "druggable" proteome beyond cysteine-centric approaches.[4]

  • The Terminal Alkyne "Handle": The pent-4-yne moiety provides a bioorthogonal handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under biocompatible conditions, allowing for the attachment of various reporter tags (e.g., fluorophores, biotin) or other molecules of interest to the probe after it has engaged its protein target.

This dual functionality allows for a powerful two-step experimental workflow: first, the covalent modification of a target protein by the sulfonyl fluoride, and second, the subsequent labeling and identification of the modified protein via the alkyne handle.

PySF Pent-4-yne-1-sulfonyl Fluoride (PySF) Warhead Sulfonyl Fluoride (SO₂F) 'Warhead' PySF->Warhead for Handle Terminal Alkyne 'Handle' PySF->Handle for Targeting Covalent Protein Targeting Warhead->Targeting Enables Click Bioorthogonal 'Click' Chemistry Handle->Click Enables Reporter Reporter Tag (e.g., Fluorophore, Biotin) Click->Reporter Attaches cluster_0 Step 1: Incubation cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Analysis Proteome Cell Lysate or Live Cells Inhibitor Small Molecule Inhibitor (SMI) Proteome->Inhibitor Pre-incubate with DMSO Vehicle Control (DMSO) Proteome->DMSO Pre-incubate with PySF Add PySF Probe Inhibitor->PySF DMSO->PySF Click CuAAC Click Reaction with Azide-Reporter PySF->Click SDS_PAGE SDS-PAGE & In-gel Fluorescence Scanning Click->SDS_PAGE MS Enrichment & LC-MS/MS for Target ID Click->MS

Sources

Application

Application Notes and Protocols for Pent-4-yne-1-sulfonyl Fluoride in Covalent Inhibitor Design

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Resurgence of Covalent Inhibition and the Rise of Sulfonyl Fluorides The paradigm of targeted covalen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Covalent Inhibition and the Rise of Sulfonyl Fluorides

The paradigm of targeted covalent inhibition has undergone a significant renaissance in modern drug discovery. By forming a stable, covalent bond with their biological target, these inhibitors can achieve enhanced potency, prolonged pharmacodynamic effects, and can successfully target shallow binding pockets often considered "undruggable" by traditional non-covalent binders.[1][2] Central to the design of these inhibitors is the "warhead," an electrophilic functional group engineered for specific reactivity with nucleophilic amino acid residues on the target protein.

Among the arsenal of available warheads, sulfonyl fluorides (SFs) have emerged as a uniquely privileged class.[3][4] They possess a finely tuned balance of aqueous stability and biocompatible reactivity, allowing them to navigate complex biological milieu while retaining the potential for specific covalent modification.[5][6] Unlike many conventional warheads that primarily target the highly nucleophilic cysteine, sulfonyl fluorides exhibit a broader and more context-dependent reactivity profile, capable of engaging not only serine but also threonine, lysine, tyrosine, and histidine residues.[7][8][9] This expanded targeting scope significantly broadens the druggable proteome.

This guide focuses on a particularly versatile tool in this class: pent-4-yne-1-sulfonyl fluoride (P4YSF) . This molecule is bifunctional; it features the reactive sulfonyl fluoride warhead for covalent protein modification and a terminal alkyne group. This alkyne serves as a bioorthogonal handle, enabling the use of "click chemistry" for downstream applications such as target identification, target engagement validation, and visualization of labeled proteins—a cornerstone of activity-based protein profiling (ABPP).[10][11]

Core Principles: Mechanism and Application

The utility of P4YSF is rooted in the electrophilicity of the sulfur(VI) center. A suitably positioned and activated nucleophilic amino acid side chain within a protein's binding pocket attacks the sulfur atom. This attack results in the displacement of the fluoride ion and the formation of a highly stable sulfonyl linkage, effectively inactivating the protein.[12] The reaction is highly dependent on the local microenvironment; proximity to basic residues, for instance, can deprotonate the nucleophile (like a tyrosine phenol), significantly enhancing its reactivity towards the sulfonyl fluoride.[7]

The terminal alkyne of P4YSF remains inert during this process. Post-labeling, it is available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13] This allows for the attachment of various reporter tags (e.g., fluorophores, biotin) to the covalently modified protein, facilitating a wide array of analytical workflows.

Diagram: General Mechanism of Covalent Modification

Covalent Modification Mechanism cluster_0 Protein Binding Site Protein_Nuc Protein-Nu-H TransitionState [Protein-Nu---SO₂(R)---F]⁻ Protein_Nuc->TransitionState Nucleophilic Attack P4YSF R-SO₂F (pent-4-yne-1-sulfonyl fluoride) P4YSF->TransitionState CovalentAdduct Protein-Nu-SO₂-R TransitionState->CovalentAdduct Fluoride Displacement Fluoride H-F TransitionState->Fluoride

Caption: Nucleophilic attack on the sulfonyl fluoride warhead leads to a stable covalent adduct.

Data Presentation: Key Properties and Reactivity

A thorough understanding of the probe's characteristics is fundamental to successful experimental design.

Table 1: Physicochemical Properties of Pent-4-yne-1-sulfonyl Fluoride
PropertyValueSource
CAS Number 1838158-98-7[14][15]
Molecular Formula C₅H₇FO₂S[15]
Molecular Weight 150.17 g/mol Calculated
Appearance Varies (typically a liquid or low-melting solid)N/A
Key Features Electrophilic sulfonyl fluoride warhead; Terminal alkyne for click chemistry[10]
Table 2: Established Amino Acid Reactivity Profile for Sulfonyl Fluorides
Target ResidueContext and NotesKey References
Serine (Ser) Highly reactive in the catalytic triad of serine proteases and lipases. The basis for classic inhibitors like PMSF and AEBSF.[8][12]
Tyrosine (Tyr) Reactivity is highly context-dependent, often enhanced by proximity to basic residues (Lys, His) that deprotonate the phenol.[7][10][16]
Lysine (Lys) Can be targeted by sulfonyl fluorides, particularly within specific binding pockets that lower the pKa of the amine.[7][9]
Histidine (His) Context-specific reactivity has been observed, contributing to the "privileged" nature of the SF warhead.[5][7]
Threonine (Thr) Can be targeted, often in active sites analogous to those containing reactive serines.[1][8]

Experimental Workflows and Protocols

The bifunctional nature of P4YSF enables a multi-stage experimental approach, from initial validation of covalent binding to proteome-wide discovery of novel targets.

Diagram: Overall Experimental Workflow

Experimental Workflow node_step node_step node_reagent node_reagent node_analysis node_analysis A Biological Sample (Purified Protein, Lysate, or Cells) B Incubate with Probe A->B C Perform Click Chemistry B->C D Downstream Analysis C->D MS Intact Protein MS D->MS For Purified Protein Gel In-Gel Fluorescence D->Gel For Visualization Enrich Streptavidin Enrichment + LC-MS/MS D->Enrich For Target ID P4YSF P4YSF Probe P4YSF->B Reporter Azide-Reporter (Biotin or Fluorophore) Reporter->C

Caption: A generalized workflow for using P4YSF from sample treatment to final analysis.

Protocol 1: Validation of Covalent Modification on a Purified Protein

Objective: To confirm that P4YSF forms a covalent adduct with a purified target protein using intact protein mass spectrometry.

Causality: This is the most direct method to verify covalent binding. A successful reaction will result in a mass increase of the target protein corresponding to the mass of the P4YSF fragment after loss of fluorine (C₅H₇O₂S), which is approximately 131.02 Da.

Materials:

  • Target protein of interest (1-10 µM in a volatile buffer, e.g., 20 mM ammonium acetate, pH 7.4).

  • Pent-4-yne-1-sulfonyl fluoride (P4YSF).

  • Dimethyl sulfoxide (DMSO).

  • 0.1% Formic acid for quenching.

  • C4 ZipTips or equivalent for desalting.

  • LC-MS system capable of intact protein analysis.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of P4YSF in 100% DMSO. Rationale: P4YSF, like many organic probes, has poor aqueous solubility. A concentrated DMSO stock allows for minimal organic solvent in the final reaction.[17]

    • Dilute the target protein to the desired concentration (e.g., 5 µM) in the chosen volatile buffer.

  • Incubation:

    • In separate microcentrifuge tubes, set up the reaction and control.

      • Reaction: Add P4YSF stock solution to the protein solution for a final molar excess (e.g., 10-fold).

      • Control: Add an equivalent volume of DMSO (vehicle) to the protein solution.

    • Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 1-4 hours). Time and temperature may require optimization.

  • Sample Preparation for MS:

    • Quench the reaction by adding 0.1% formic acid. This acidifies the sample, stopping the reaction and preparing it for mass spectrometry.

    • Desalt the protein sample using a C4 ZipTip according to the manufacturer's protocol to remove non-volatile salts that interfere with MS analysis.

  • LC-MS Analysis:

    • Analyze the desalted samples by LC-MS.

    • Deconvolute the resulting mass spectra to determine the average mass of the protein in both the control and P4YSF-treated samples.

    • Validation: A mass shift of ~131 Da in the treated sample confirms covalent modification.

Protocol 2: Proteome-Wide Target Identification in Cell Lysate

Objective: To identify the protein targets of P4YSF within a complex proteome using an ABPP approach.

Causality: This protocol leverages the alkyne handle for biotin attachment. Biotinylated proteins can be selectively enriched from the entire proteome using streptavidin affinity purification. The enriched proteins are then identified by "bottom-up" proteomics (LC-MS/MS).[13]

Materials:

  • Cultured cells.

  • Lysis buffer (e.g., RIPA buffer, without DTT or other nucleophiles).

  • P4YSF and DMSO.

  • Click Chemistry Reagents: Biotin-Azide, Copper(II) Sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Sodium Ascorbate.[12]

  • Streptavidin-conjugated beads.

  • Trypsin for protein digestion.

  • LC-MS/MS system for proteomic analysis.

Methodology:

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in cold lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[12]

    • Determine protein concentration of the supernatant (e.g., using a BCA assay). Normalize all samples to a standard concentration (e.g., 2 mg/mL).

  • Probe Incubation:

    • Treat the proteome (e.g., 1 mg of total protein) with P4YSF (e.g., 10 µM final concentration) or an equivalent volume of DMSO (vehicle control).

    • Incubate for 1 hour at 37°C.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To the labeled proteome, add the click chemistry reagents sequentially. A common protocol is:[12]

      • Add Biotin-Azide (e.g., to 100 µM).

      • Add TCEP (e.g., to 1 mM) to reduce Cu(II) to Cu(I).

      • Add TBTA (e.g., to 100 µM), a ligand that stabilizes the Cu(I) oxidation state.

      • Add CuSO₄ (e.g., to 1 mM).

      • Add Sodium Ascorbate (e.g., to 1 mM), the primary reducing agent.

    • Vortex and incubate at room temperature for 1 hour, protected from light.

  • Enrichment of Labeled Proteins:

    • Pre-wash streptavidin beads with lysis buffer.

    • Incubate the biotinylated proteome with the streptavidin beads for 1-2 hours at 4°C with rotation to capture the target proteins.

    • Wash the beads extensively with lysis buffer and then with a stringent buffer (e.g., 1% SDS in PBS) to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

    • Reduce and alkylate the captured proteins.

    • Digest the proteins into peptides using trypsin overnight.[13]

    • Collect the peptide-containing supernatant and analyze by LC-MS/MS.

  • Data Analysis:

    • Identify the enriched proteins by searching the MS/MS data against a relevant protein database.

    • Compare the proteins identified in the P4YSF-treated sample versus the DMSO control to identify specific targets.

Protocol 3: Cellular Target Engagement Assay

Objective: To quantify the occupancy of a target protein by a non-covalent inhibitor in a competitive assay format.

Causality: If a non-covalent inhibitor binds to the same site as P4YSF, it will physically block the probe from accessing its target residue. This results in a dose-dependent decrease in the P4YSF labeling signal, which can be quantified to determine the inhibitor's cellular potency (IC₅₀).[10]

Materials:

  • Cultured cells.

  • Non-covalent inhibitor of interest.

  • P4YSF probe.

  • Reagents for cell lysis, click chemistry, and analysis (as in Protocol 2, but an Azide-Fluorophore can be used for in-gel analysis).

Methodology:

  • Inhibitor Pre-incubation:

    • Treat live cells with serially diluted concentrations of your non-covalent inhibitor for a defined period (e.g., 1-2 hours). Include a vehicle-only control.

  • Probe Labeling:

    • Add P4YSF to all wells at a fixed, final concentration (e.g., 5 µM) and incubate for a shorter period (e.g., 30 minutes).

  • Lysis and Click Chemistry:

    • Harvest the cells, lyse, and normalize protein concentrations as described in Protocol 2.

    • Perform the CuAAC reaction, this time using an Azide-Fluorophore (e.g., Rhodamine-Azide).

  • Analysis:

    • Quench the click reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner. The band corresponding to your target protein should show decreasing intensity with increasing concentrations of the competitive inhibitor.

    • Quantify the band intensity to generate a dose-response curve and calculate the IC₅₀ value for target engagement.

Concluding Remarks

Pent-4-yne-1-sulfonyl fluoride is a powerful and versatile chemical probe that bridges the fields of covalent drug design and chemical proteomics. Its privileged reactivity allows for the targeting of a broad range of nucleophilic amino acids, while its integrated bioorthogonal handle provides a gateway to robust analytical methods for target validation and discovery. The protocols outlined in this guide provide a framework for harnessing the full potential of P4YSF, from the initial confirmation of covalent modification on a purified protein to its sophisticated application in quantitative, proteome-wide target engagement studies. By applying these methodologies, researchers can accelerate the discovery and validation of novel covalent therapeutics.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Zhang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(3), 831–840. [Link]

  • Parker, C. G., & Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 15(1), 18-32. [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem, 13(16), 2327–2330. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541–548. [Link]

  • NextSDS. (n.d.). pent-4-yne-1-sulfonyl fluoride — Chemical Substance Information. NextSDS. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(12), 1791-1794. [Link]

  • Richards, D. A., et al. (n.d.). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

  • Parker, C. G., & Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Wang, Z., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(28), 16089–16093. [Link]

  • Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Petri, A. A., et al. (2021). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC. [Link]

  • Narayanan, A., & Jones, L. H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform, 46(36). [Link]

  • Gao, P., et al. (2023). A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. Chemical Communications, 59(80), 12009-12012. [Link]

  • ResearchGate. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [Link]

  • MolPort. (n.d.). pent-4-yne-1-sulfonyl fluoride. MolPort. [Link]

Sources

Method

Application Note: Covalent Protein Labeling and Activity-Based Profiling Using Pent-4-yne-1-sulfonyl Fluoride

Target Audience: Researchers, Chemoproteomics Scientists, and Drug Development Professionals. Introduction & Mechanistic Rationale Activity-Based Protein Profiling (ABPP) is a cornerstone chemoproteomic technology used t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemoproteomics Scientists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

Activity-Based Protein Profiling (ABPP) is a cornerstone chemoproteomic technology used to directly interrogate protein function, discover novel therapeutic targets, and evaluate drug selectivity within complex proteomes[1]. Central to this methodology is the deployment of chemical probes that selectively engage the active sites of proteins. Pent-4-yne-1-sulfonyl fluoride is a highly versatile, dual-functional probe that merges a Sulfur(VI) Fluoride Exchange (SuFEx) reactive warhead with a terminal alkyne bioorthogonal handle[2][3].

The Causality of SuFEx Chemistry in Biological Systems

Traditional electrophiles (e.g., iodoacetamides or unhindered acrylamides) are highly reactive and often suffer from promiscuous off-target labeling. In contrast, sulfonyl fluorides (SFs) act as "context-dependent" or "smart" electrophiles[4]. The S–F bond is exceptionally stable in aqueous environments and resists spontaneous hydrolysis. It requires a specific microenvironment—typically a protein binding pocket that provides hydrogen-bond donors to activate the fluoride leaving group—to catalyze the nucleophilic substitution[2].

Because of this requirement for microenvironmental catalysis, pent-4-yne-1-sulfonyl fluoride selectively and irreversibly modifies activated nucleophilic residues, primarily Tyrosine (Tyr) and Lysine (Lys), and occasionally Serine (Ser) or Histidine (His)[4][5]. Once the protein is covalently tagged, the pent-4-yne moiety provides a terminal alkyne for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This allows for the modular attachment of azide-functionalized reporters (e.g., fluorophores for in-gel visualization or biotin for streptavidin enrichment and LC-MS/MS)[4][5].

Chemical & Structural Properties

To ensure accurate molarity calculations and experimental design, the physicochemical properties of pent-4-yne-1-sulfonyl fluoride are summarized below[3].

PropertySpecification
Chemical Name Pent-4-yne-1-sulfonyl fluoride
CAS Number 1838158-98-7
Molecular Formula C5H7FO2S
Molecular Weight 150.17 g/mol
SMILES C#CCCCS(=O)(=O)F
Reactive Warhead Sulfonyl Fluoride (SuFEx)
Bioorthogonal Handle Terminal Alkyne
Primary Target Residues Tyrosine (Tyr), Lysine (Lys), Serine (Ser)

Experimental Workflows

Workflow A Native Proteome (Live Cells / Lysate) B SuFEx Labeling (Pent-4-yne-1-sulfonyl fluoride) A->B Incubation (pH 7.4) C Covalent Adduct (Alkyne-Tagged Protein) B->C Context-Specific SuFEx Reaction D CuAAC Click Reaction (Azide-Reporter + Cu Catalyst) C->D Cell Lysis & Reagent Addition E Downstream Analysis (LC-MS/MS or In-Gel) D->E Enrichment / Visualization

Figure 1: Two-step ABPP workflow using pent-4-yne-1-sulfonyl fluoride.

Mechanism Target Protein Target (Active Site Tyr/Lys/Ser) Complex Protein-Sulfonate-Alkyne Adduct (Irreversible Covalent Bond) Target->Complex Nucleophilic Attack (-HF) Probe Pent-4-yne-1-sulfonyl fluoride (SuFEx Warhead + Alkyne Tag) Probe->Complex Microenvironment Catalysis Final Triazole-Linked Protein (Ready for Enrichment) Complex->Final Cu(I), THPTA, Ascorbate Reporter Azide-Biotin / Azide-Fluorophore Reporter->Final [3+2] Cycloaddition

Figure 2: Mechanistic pathway of SuFEx covalent engagement and CuAAC click chemistry.

Step-by-Step Protocols

Trustworthiness & Self-Validation: A robust chemoproteomic experiment must be a self-validating system. You are required to run two parallel controls:

  • Heat-Denatured Control: Boil the proteome at 95°C for 5 minutes prior to probe addition. Causality: This unfolds the protein, destroying the microenvironment required to catalyze the SuFEx reaction. A loss of labeling in this control proves the probe is activity-based and not reacting via non-specific collision.

  • Competition Control: Pre-incubate the proteome with a known competitive inhibitor before adding the SuFEx probe. Causality: Validates that the probe is engaging the specific active site of interest.

Protocol A: In Vitro Proteome Labeling

Causality Note on Buffer Selection: While sulfonyl fluorides are highly stable, avoiding high concentrations of nucleophilic additives (e.g., DTT, high Tris concentrations) minimizes background hydrolysis. HEPES or PBS (pH 7.4) is ideal.

  • Proteome Preparation: Extract proteins using a non-denaturing lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 7.4). Clarify by centrifugation at 20,000 × g for 15 min at 4°C.

  • Standardization: Normalize protein concentration to 1.5–2.0 mg/mL using a BCA assay. Aliquot 50 µL (approx. 100 µg of protein) per reaction tube.

  • Probe Addition: Prepare a 100× stock of pent-4-yne-1-sulfonyl fluoride in MS-grade DMSO. Add 0.5 µL of the stock to the 50 µL proteome to achieve a final probe concentration of 50–100 µM. (Ensure final DMSO concentration does not exceed 1% to prevent protein precipitation).

  • Incubation: Incubate the mixture at 37°C for 1 to 3 hours. Causality: SuFEx reactions in biological systems are highly specific but can be kinetically slower than highly reactive acrylamides; sufficient time is required for target engagement.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality Note on Reagents: Free Cu(I) rapidly generates reactive oxygen species (ROS) that degrade proteins. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand that coordinates Cu(I), accelerating the click reaction while shielding the protein from oxidative damage. Sodium ascorbate reduces Cu(II) to Cu(I) in situ and must be prepared fresh.

  • Master Mix Preparation: For each 50 µL labeling reaction, prepare a click master mix containing:

    • 1 µL of Azide-Reporter (e.g., Biotin-PEG3-Azide or TAMRA-Azide, 5 mM stock in DMSO; final conc. 100 µM).

    • 1 µL of TCEP (50 mM fresh aqueous stock; final conc. 1 mM). Note: Do not use TCEP if your specific azide is susceptible to Staudinger reduction; rely solely on ascorbate in such cases.

    • 3 µL of THPTA ligand (10 mM aqueous stock; final conc. 600 µM).

    • 1 µL of CuSO4 (50 mM aqueous stock; final conc. 1 mM).

    • Crucial Step: Pre-mix CuSO4 and THPTA before adding to the master mix to ensure complete copper coordination.

  • Reaction Initiation: Add the click master mix to the labeled proteome.

  • Reduction: Immediately add 1 µL of freshly prepared Sodium Ascorbate (50 mM aqueous stock; final conc. 1 mM) to initiate the reaction.

  • Incubation: Vortex gently and incubate at room temperature for 1 hour in the dark.

Protocol C: Protein Precipitation and Enrichment (For LC-MS/MS)

Causality Note on Precipitation: Methanol/chloroform precipitation is superior to TCA precipitation for click chemistry workflows. It efficiently partitions unreacted hydrophobic small molecules (excess probe and biotin-azide) into the organic phase, leaving a highly purified protein disk at the aqueous-organic interface.

  • Quenching & Extraction: To the 50 µL click reaction, add 200 µL of Methanol, 50 µL of Chloroform, and 150 µL of LC-MS grade Water. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes. A white protein disk will form at the interface between the upper aqueous phase and the lower organic phase.

  • Washing: Carefully aspirate the upper aqueous phase without disturbing the protein disk. Add 200 µL of Methanol, vortex gently to wash the disk, and centrifuge again at 14,000 × g for 5 minutes.

  • Drying: Remove all supernatant and allow the protein pellet to air-dry for 10 minutes.

  • Downstream Processing: Resuspend the pellet in an appropriate denaturing buffer (e.g., 8M Urea or 1% SDS) for streptavidin enrichment, on-bead tryptic digestion, and subsequent LC-MS/MS analysis[2][4].

References

  • Title: Sulfur (VI) fluoride compounds and methods for the preparation thereof. Source: Google Patents (US11141385B2) URL: [2]

  • Title: ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Source: Journal of the American Chemical Society URL: [4]

  • Title: Bioorthogonal Reactions in Activity-Based Protein Profiling. Source: MDPI URL: [5]

  • Title: pent-4-yne-1-sulfonyl fluoride | 1838158-98-7. Source: Molport URL: [3]

  • Title: Activity-based protein profiling: A graphical review. Source: PMC - NIH URL: [1]

Sources

Application

pent-4-yne-1-sulfonyl fluoride reaction with lysine and tyrosine residues

Application Note: Context-Dependent Labeling of Tyrosine and Lysine Residues via Pent-4-yne-1-sulfonyl Fluoride (SuFEx) Introduction & Mechanistic Rationale Sulfonyl fluoride-based Sulfur(VI) Fluoride Exchange (SuFEx) ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Context-Dependent Labeling of Tyrosine and Lysine Residues via Pent-4-yne-1-sulfonyl Fluoride (SuFEx)

Introduction & Mechanistic Rationale

Sulfonyl fluoride-based Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, pioneered by the Sharpless laboratory, has emerged as a transformative tool in chemical biology and covalent drug discovery[1]. Unlike highly reactive electrophiles (e.g., α,β -unsaturated amides) that indiscriminately target solvent-exposed cysteines, sulfonyl fluorides (SO₂F) possess a unique "latent reactivity." They remain highly stable in aqueous environments and only undergo nucleophilic attack when brought into close proximity with a target residue within a specific, structurally accommodating protein microenvironment[2].

Pent-4-yne-1-sulfonyl fluoride (P4SF) is a compact, bifunctional chemical probe. The SO₂F warhead acts as the reactive electrophilic center, while the terminal alkyne serves as a bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Causality of Reactivity: When P4SF binds to or collides with a protein pocket, neighboring basic residues (such as histidine or arginine) can lower the pKa of adjacent tyrosine or lysine side chains. This microenvironment-driven deprotonation significantly enhances the nucleophilicity of the phenol (Tyr) or primary amine (Lys), triggering a rapid fluoride displacement[3]. Without this precise 3D architectural assistance, the SO₂F group remains inert, ensuring that labeling is strictly context-dependent.

Chemical Biology Workflow

The application of P4SF follows a two-stage chemoproteomic workflow: covalent target engagement via SuFEx, followed by fluorophore or affinity tag conjugation via click chemistry.

G A Native Protein (Intact Microenvironment) B SuFEx Labeling (P4SF Incubation) A->B Target Binding C CuAAC Click (Azide-Tag Addition) B->C Covalent Adduct D Affinity Enrichment (Streptavidin) C->D Biotinylation E LC-MS/MS (Site Identification) D->E Peptide Elution

Figure 1: Two-stage chemoproteomic workflow for P4SF labeling and target identification.

Reactivity Profiling: Tyrosine vs. Lysine

The intrinsic oxophilicity of the sulfur(VI) center often drives a preference for tyrosine over lysine[3]. However, labeling is ultimately dictated by the local protein architecture. The resulting adducts exhibit distinct chemical linkages, as summarized below:

Target ResidueReactive StateResulting LinkageAdduct StabilityMicroenvironment Requirement
Tyrosine Phenolate (Ar-O⁻)Aryl Sulfonate EsterHigh (Resistant to hydrolysis)Proximity to basic residues (Arg, His) to lower phenolic pKa[4].
Lysine Free Amine (R-NH₂)SulfonamideVery High (Highly stable)Hydrophobic pocket or adjacent hydrogen-bond acceptors to stabilize the unprotonated amine[5].

Experimental Protocols

Protocol 1: Context-Dependent Protein Labeling with P4SF

Expertise & Causality: SuFEx reactivity is highly dependent on the 3D fold of the protein. To establish a self-validating system, this protocol strictly includes a heat-denatured control. If labeling occurs in the native protein but is abolished in the denatured sample, the reaction is confirmed to be driven by the specific structural microenvironment rather than non-specific bimolecular collision. Furthermore, amine-free buffers (e.g., HEPES, PBS) are utilized to prevent the buffer from outcompeting the protein targets.

Materials:

  • Target protein (10-50 µM) in 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • Pent-4-yne-1-sulfonyl fluoride (P4SF) stock (10 mM in anhydrous DMSO).

  • Heat block.

Step-by-Step Procedure:

  • Preparation of Controls: Aliquot the protein sample into two tubes labeled "Native" and "Denatured". Heat the "Denatured" tube at 95°C for 10 minutes to destroy the 3D microenvironment, then allow it to cool to room temperature.

  • Probe Addition: Add P4SF to both tubes to achieve a final concentration of 100 µM (1% DMSO final). Note: Keep DMSO concentration ≤1% to prevent solvent-induced conformational changes that could artificially alter the protein's native state.

  • Incubation: Incubate the reactions at 37°C for 2 to 4 hours.

  • Quenching: Remove unreacted probe by passing the samples through a Zeba™ Spin Desalting Column or via rapid cold-acetone precipitation.

Protocol 2: CuAAC Derivatization for Visualization/Enrichment

Expertise & Causality: The terminal alkyne of the covalently bound P4SF is unreactive until activated by a Cu(I) catalyst. To prevent Cu(I)-mediated generation of reactive oxygen species (ROS) which can degrade the protein backbone, THPTA is used as a stabilizing ligand.

Materials:

  • Azide-fluorophore (e.g., TAMRA-Azide) or Azide-PEG4-Biotin (5 mM in DMSO).

  • CuSO₄ (50 mM in H₂O).

  • THPTA ligand (50 mM in H₂O).

  • Sodium Ascorbate (100 mM in H₂O, must be freshly prepared).

Step-by-Step Procedure:

  • Ligand Complex Formation: In a separate tube, pre-mix CuSO₄ and THPTA at a 1:2 molar ratio (e.g., 1 µL of 50 mM CuSO₄ + 2 µL of 50 mM THPTA). Incubate for 5 minutes. Note: Pre-complexing Cu(II) with THPTA before adding the reducing agent ensures complete coordination, minimizing free copper toxicity.

  • Reaction Assembly: To 50 µL of the labeled protein from Protocol 1, add the following in order:

    • 1 µL Azide-tag (100 µM final).

    • 1.5 µL of the pre-mixed CuSO₄/THPTA complex (1 mM Cu final).

    • 2.5 µL of freshly prepared Sodium Ascorbate (5 mM final).

  • Incubation: Vortex gently and incubate at room temperature for 1 hour in the dark.

  • Validation Analysis: Resolve the samples via SDS-PAGE. For TAMRA-azide, visualize directly via in-gel fluorescence. The denatured control must show minimal to no fluorescence, validating the structural dependence of the SuFEx reaction.

Reaction Logic & Mechanistic Pathway

The selectivity of P4SF is governed by the thermodynamics of the sulfur-fluoride bond. The S-F bond is exceptionally strong and resists hydrolysis. Activation requires a concerted mechanism where the target nucleophile attacks the sulfur center while the fluoride leaving group is stabilized (often by hydrogen bonding from the protein backbone or surrounding water molecules)[1].

G cluster_0 Protein Microenvironment P4SF P4SF Probe (Alkyne-R-SO2F) Tyr Tyrosine (Phenolate) Activated by basic residue P4SF->Tyr Nucleophilic Attack Lys Lysine (Free Amine) Activated by hydrophobic pocket P4SF->Lys Nucleophilic Attack Adduct1 Aryl Sulfonate Ester (Alkyne-R-SO2-O-Ar) Tyr->Adduct1 -HF Elimination Adduct2 Sulfonamide (Alkyne-R-SO2-NH-R') Lys->Adduct2 -HF Elimination

Figure 2: Mechanistic pathway of P4SF reacting with activated Tyrosine and Lysine residues.

Sources

Method

experimental procedure for pent-4-yne-1-sulfonyl fluoride conjugation

Application Note: Dual-Click Bioconjugation via Pent-4-yne-1-sulfonyl Fluoride (SuFEx & CuAAC) Executive Summary The development of highly selective, stable, and efficient bioconjugation strategies is a cornerstone of mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dual-Click Bioconjugation via Pent-4-yne-1-sulfonyl Fluoride (SuFEx & CuAAC)

Executive Summary

The development of highly selective, stable, and efficient bioconjugation strategies is a cornerstone of modern therapeutics and chemical biology. Pent-4-yne-1-sulfonyl fluoride has emerged as a premier heterobifunctional linker, bridging two of the most robust click chemistry modalities: Sulfur(VI) Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note details the mechanistic rationale, physical causality, and step-by-step experimental protocols for utilizing this linker to achieve site-specific protein modification and subsequent payload conjugation.

Mechanistic Rationale & Causality

Traditional bioconjugation relies heavily on N-hydroxysuccinimide (NHS) esters or maleimides. However, NHS esters suffer from rapid aqueous hydrolysis, and maleimides are prone to retro-Michael instability in systemic circulation.

Pent-4-yne-1-sulfonyl fluoride circumvents these limitations through a dual-click approach:

  • SuFEx Phase (Protein Tagging): The sulfonyl fluoride ( −SO2​F ) group is uniquely stable in aqueous environments. SuFEx is characterized by the selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles only under specific microenvironmental conditions[1]. Unlike sulfonyl chlorides, sulfonyl fluorides act as "smart" electrophiles that ignore bulk water and only react when proximally activated by a target's local chemical environment, such as a sterically accessible Tyrosine or Lysine residue[2]. The application of SuFEx as a general method for site-specific or residue-specific modification of natural proteins has been achieved by leveraging this selective derivatization[1].

  • CuAAC Phase (Payload Attachment): Once the protein is tagged with the alkyne moiety, the terminal alkyne serves as a bioorthogonal handle. The subsequent CuAAC reaction with an azide-bearing payload (e.g., fluorophore, PEG, or cytotoxic drug) proceeds with near-perfect fidelity.

Experimental Workflow Visualization

G Protein Target Protein (Tyr/Lys residues) Intermediate Alkyne-Tagged Protein (Stable Intermediate) Protein->Intermediate SuFEx (pH 8.0) Linker Pent-4-yne-1-sulfonyl fluoride (SuFEx Linker) Linker->Intermediate Conjugate Final Bioconjugate (Triazole Linkage) Intermediate->Conjugate CuAAC Click Cu(I), THPTA Payload Azide-Payload (Fluorophore/Drug) Payload->Conjugate

Workflow of Dual-Click Bioconjugation via SuFEx and CuAAC methodologies.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. Quality control (QC) checkpoints are embedded to ensure that each phase of the reaction is successful before proceeding, minimizing the waste of expensive azide-payloads.

Protocol A: SuFEx-Mediated Protein Alkyne Tagging

Since 2014, Sharpless and coworkers have demonstrated that SuFEx reactions proceed efficiently under metal-free conditions, often accelerated by biological nucleophiles or basic pH[3].

Reagents:

  • Target Protein (1–5 mg/mL)

  • Pent-4-yne-1-sulfonyl fluoride (100 mM stock in anhydrous DMSO). Note: This reagent is synthesized from pent-4-yne-1-chloride and Na2SO3 followed by fluorination[4].

  • Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 8.0.

Step-by-Step Procedure:

  • Buffer Exchange: Dialyze or desalt the target protein into the Reaction Buffer. Causality: Primary amine buffers (like Tris) must be strictly avoided as they can competitively react with the sulfonyl fluoride over extended incubations. A pH of 8.0 is chosen to increase the nucleophilicity of Tyrosine hydroxyls and Lysine ϵ -amines without triggering non-specific degradation.

  • Linker Addition: Add 20 molar equivalents of Pent-4-yne-1-sulfonyl fluoride to the protein solution. Ensure the final DMSO concentration remains 5% v/v to prevent protein denaturation.

  • Incubation: Incubate the mixture at 25°C for 8 hours with gentle end-over-end mixing.

  • Purification: Remove unreacted linker using a Zeba™ Spin Desalting Column or SEC (Size Exclusion Chromatography) equilibrated with PBS (pH 7.4).

  • Self-Validation Checkpoint (Intact Mass Spec): Analyze an aliquot via ESI-TOF MS. A successful SuFEx conjugation will yield a precise mass shift of +130.02 Da per conjugation site (representing the addition of the pent-4-yne-1-sulfonyl group and the loss of HF). Do not proceed to Protocol B unless this mass shift is confirmed.

Protocol B: CuAAC Conjugation to Azide-Payload

Reagents:

  • Alkyne-tagged Protein (from Protocol A)

  • Azide-Payload (e.g., Azide-Fluor 488, 10 mM stock in DMSO)

  • CuSO4​ (20 mM stock in ddH2​O )

  • THPTA ligand (100 mM stock in ddH2​O )

  • Sodium Ascorbate (100 mM stock in ddH2​O , freshly prepared)

Step-by-Step Procedure:

  • Payload Addition: Add 3–5 molar equivalents of the Azide-Payload to the alkyne-tagged protein.

  • Catalyst Complex Preparation (Critical Step): In a separate microcentrifuge tube, mix CuSO4​ and THPTA at a 1:5 molar ratio (e.g., 10 μ L of 20 mM CuSO4​

    • 10 μ L of 100 mM THPTA). Incubate for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA prevents free copper from coordinating with the protein backbone. Unshielded copper generates reactive oxygen species (ROS) upon reduction, which rapidly oxidizes Histidine and Methionine, leading to protein aggregation.
  • Catalyst Addition: Add the CuSO4​ /THPTA complex to the protein mixture to a final Cu(II) concentration of 1 mM.

  • Reduction: Initiate the click reaction by adding Sodium Ascorbate to a final concentration of 5 mM. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

  • Incubation & Purification: Incubate for 1.5 hours at room temperature in the dark. Purify the final bioconjugate via SEC to remove the catalyst and unreacted payload.

Quantitative Data & Reaction Parameters

The following table summarizes the optimal parameters and expected outcomes for the dual-click workflow, providing a rapid reference for process scaling.

Reaction PhaseTarget ResidueOptimal pHLinker/Payload Eq.TempTimeExpected YieldValidation Mass Shift (Da)
SuFEx Tagging Tyr / Lys7.8 - 8.220x25°C8 h> 85%+130.02
CuAAC Click Terminal Alkyne7.0 - 7.43 - 5x25°C1.5 h> 90%+ MW of Payload

References[4] Sharpless, K. B., & Dong, J. (2018). Sulfur(VI) fluoride compounds and methods for the preparation thereof. US Patent 10117840B2. Google Patents. URL: https://patents.google.com/patent/US10117840B2/en[1] Smedley, C. J., et al. (2023). Sulfur fluoride exchange. PMC - National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10400000/[3] Jo, H., et al. (2021). Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery. MDPI - Polymers. URL: https://www.mdpi.com/2073-4360/13/3/396[2] Dong, J., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS). URL: https://www.pnas.org/doi/10.1073/pnas.1909972116

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pent-4-yne-1-sulfonyl Fluoride

Welcome to the technical support center for the synthesis of pent-4-yne-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pent-4-yne-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and achieve higher yields and purity.

Introduction

Pent-4-yne-1-sulfonyl fluoride is a valuable bifunctional molecule. The terminal alkyne allows for its use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the sulfonyl fluoride group can act as a covalent warhead for specific amino acid residues in proteins, making it a useful tool in chemical biology and drug discovery.[1][2] However, the synthesis of this and other aliphatic sulfonyl fluorides can present challenges, including low yields and the formation of side products. This guide will address common issues encountered during its synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of pent-4-yne-1-sulfonyl fluoride, which is typically prepared from its corresponding sulfonyl chloride.

Problem 1: Low or No Yield of Pent-4-yne-1-sulfonyl Fluoride

Possible Cause 1: Inefficient Halogen Exchange

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a nucleophilic substitution reaction. The efficiency of this step is highly dependent on the fluoride source and reaction conditions.

Solution:

  • Choice of Fluoride Source: While simple alkali metal fluorides like potassium fluoride (KF) can be used, their effectiveness is often limited by low solubility in organic solvents and the high lattice energy of the salt.

    • Potassium Bifluoride (KHF2): This is often a more effective fluoride source than KF.[1][3] The bifluoride anion, [F-H-F]-, is a stronger nucleophile.[3]

    • Phase-Transfer Catalysts: The use of a phase-transfer catalyst, such as 18-crown-6, in conjunction with KF can significantly improve the yield by increasing the concentration of "naked" fluoride anions in the organic phase.[1][4]

    • Tetrabutylammonium Fluoride (TBAF): This is a soluble source of fluoride ions in organic solvents. However, it is hygroscopic, and the presence of water can lead to hydrolysis of the sulfonyl fluoride. Anhydrous conditions are recommended.

  • Solvent System: The choice of solvent is critical.

    • Aprotic Polar Solvents: Acetonitrile or a mixture of acetonitrile and acetone are commonly used and have been shown to be effective.[3][5]

    • Biphasic Systems: A water/acetone biphasic mixture with KF has been reported to give high yields for a broad range of sulfonyl fluorides.[5] The presence of a small amount of water can be beneficial.[5]

  • Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or NMR to determine the optimal reaction time and temperature. A grading temperature system, for instance, 60 °C for the chlorination step and room temperature for the fluorination step, has been used effectively in one-pot syntheses from sulfonic acids.[3]

dot

Caption: Troubleshooting logic for low yield.

Possible Cause 2: Degradation of the Starting Material or Product

Pent-4-yne-1-sulfonyl chloride is a reactive molecule and can be susceptible to degradation.[2] Similarly, the sulfonyl fluoride product can hydrolyze in the presence of water, especially under basic conditions.[1][6]

Solution:

  • Purity of Starting Material: Ensure the pent-4-yne-1-sulfonyl chloride is of high purity. Impurities can interfere with the reaction. It is often recommended to use freshly prepared or purified sulfonyl chloride.

  • Anhydrous Conditions: For methods sensitive to water, ensure all glassware is oven-dried and use anhydrous solvents.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times that could lead to decomposition.

  • Work-up Procedure: During work-up, avoid strongly basic conditions that could promote hydrolysis of the sulfonyl fluoride. A neutral or slightly acidic aqueous wash is preferable.

Problem 2: Formation of Significant Side Products

Possible Cause: Competing Reactions

The alkyne functionality in pent-4-yne-1-sulfonyl fluoride can potentially undergo side reactions under certain conditions. Also, elimination reactions can be a problem for some alkyl sulfonyl fluorides.[4]

Solution:

  • Mild Reaction Conditions: Employing milder reaction conditions can help to minimize side reactions. This includes using less aggressive fluorinating agents and lower reaction temperatures.[1]

  • Choice of Base (if applicable): If a base is used, a non-nucleophilic base is preferred to avoid reactions at the sulfonyl group or with the alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of pent-4-yne-1-sulfonyl fluoride?

The most common precursor is pent-4-yne-1-sulfonyl chloride.[2] This can be synthesized from the corresponding thiol or sulfonic acid. While direct synthesis from sulfonic acids or their salts is possible, it often involves a two-step, one-pot process where the sulfonyl chloride is formed in situ.[3][7]

Q2: How can I purify the final product?

Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A mixture of hexanes and ethyl acetate is a common starting point.

Q3: Is pent-4-yne-1-sulfonyl fluoride stable for storage?

Sulfonyl fluorides are generally more stable than their corresponding sulfonyl chlorides.[8][9] However, like all reactive compounds, it should be stored in a cool, dry place under an inert atmosphere to prevent degradation over time. Some studies suggest that certain sulfonyl fluorides can be unstable in aqueous buffers at physiological pH.[6]

Q4: Are there alternative methods to the traditional halogen exchange?

Yes, several other methods for synthesizing sulfonyl fluorides have been developed, including:

  • From Thiols and Disulfides: Direct conversion of thiols or disulfides to sulfonyl fluorides can be achieved using an oxidant and a fluoride source.[10][11] Electrochemical methods have also been reported.[12][13]

  • From Sulfonic Acids and Sulfonates: These can be converted to sulfonyl fluorides in a one-pot reaction, often via an in-situ generated sulfonyl chloride.[3][7][14] Reagents like cyanuric chloride or trichloroacetonitrile can be used for the chlorination step.[7]

  • From Sulfonamides: Sulfonamides can be converted to sulfonyl fluorides under mild conditions.[8][15]

dot

Caption: Common synthetic routes to pent-4-yne-1-sulfonyl fluoride.

Experimental Protocols

Protocol 1: Synthesis of Pent-4-yne-1-sulfonyl Fluoride from Pent-4-yne-1-sulfonyl Chloride using KHF2

This protocol is adapted from general procedures for the synthesis of alkyl sulfonyl fluorides.

Materials:

  • Pent-4-yne-1-sulfonyl chloride

  • Potassium bifluoride (KHF2)

  • Acetonitrile (anhydrous)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pent-4-yne-1-sulfonyl chloride (1.0 eq).

  • Add a mixture of acetonitrile and acetone (e.g., 1:1 v/v) to dissolve the starting material.

  • Add potassium bifluoride (2.0-3.0 eq).

  • Heat the reaction mixture to a gentle reflux (or a lower temperature such as 60 °C) and monitor the progress by TLC or ¹H NMR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Eq.Purpose
Pent-4-yne-1-sulfonyl chloride1.0Starting material
Potassium bifluoride (KHF2)2.0 - 3.0Fluorinating agent
Acetonitrile/Acetone-Solvent
Protocol 2: Biphasic Synthesis using KF

This protocol is based on a general method for direct chloride/fluoride exchange.[5]

Materials:

  • Pent-4-yne-1-sulfonyl chloride

  • Potassium fluoride (KF)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • 10% aqueous NaCl solution

Procedure:

  • In a polypropylene bottle, prepare a suspension of potassium fluoride (2.0 eq) in acetone.

  • Add pent-4-yne-1-sulfonyl chloride (1.0 eq) followed by deionized water (2.0 eq).

  • Seal the vessel and stir the mixture vigorously at room temperature.

  • Monitor the reaction by ¹H NMR or ¹⁹F NMR until the starting material is consumed (typically 2-4 hours).

  • Partition the reaction mixture between ethyl acetate and a 10% aqueous NaCl solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography if necessary.

ReagentMolar Eq.Purpose
Pent-4-yne-1-sulfonyl chloride1.0Starting material
Potassium fluoride (KF)2.0Fluorinating agent
Water2.0Co-solvent/catalyst
Acetone-Solvent

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (URL: [Link])

  • G. Tao, E. Fayad, O. A. B. Ali, B. Oyom, H. -L. Qin, Synthesis of Sulfonyl Fluorides by Fluorination. Organic Chemistry Portal. (URL: [Link])

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. (URL: [Link])

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... - PMC. (URL: [Link])

  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Pent-4-yne-1-sulfonyl chloride. (URL: [Link])

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. (URL: [Link])

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])

  • Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow - Pure. (URL: [Link])

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. (URL: [Link])

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis - ACS Publications. (URL: [Link])

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (URL: [Link])

  • Synthesis of sulfonyl chloride substrate precursors. (URL: [Link])

  • Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity - ChemRxiv. (URL: [Link])

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing). (URL: [Link])

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. (URL: [Link])

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed. (URL: [Link])

  • (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (URL: [Link])

  • pent-4-yne-1-sulfonyl fluoride — Chemical Substance Information - NextSDS. (URL: [Link])

  • Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. (URL: [Link])

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (URL: [Link])

  • 2 - Organic Syntheses Procedure. (URL: [Link])

Sources

Optimization

pent-4-yne-1-sulfonyl fluoride stability and storage conditions

Welcome to the technical support guide for pent-4-yne-1-sulfonyl fluoride (PySF). This document is designed for researchers, chemists, and drug development professionals to ensure the successful storage, handling, and ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for pent-4-yne-1-sulfonyl fluoride (PySF). This document is designed for researchers, chemists, and drug development professionals to ensure the successful storage, handling, and application of this versatile bifunctional reagent. As a molecule possessing both a terminal alkyne for "click" chemistry and a sulfonyl fluoride for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, its unique reactivity profile demands careful management to ensure experimental reproducibility and safety.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for pent-4-yne-1-sulfonyl fluoride?

A: Proper storage is the single most critical factor in maintaining the integrity of pent-4-yne-1-sulfonyl fluoride. Due to its dual reactive moieties, both thermal and chemical degradation pathways are possible. While specific long-term stability data for this exact molecule is not extensively published, we can infer the best practices from its structural components: the alkyl sulfonyl fluoride and the terminal alkyne.

The analogous compound, pent-4-yne-1-sulfonyl chloride, is recommended to be stored at temperatures of -20°C under an inert atmosphere.[1] Sulfonyl fluorides are generally more stable than their chloride counterparts, particularly towards hydrolysis, but low temperatures are crucial to prevent polymerization of the alkyne and other potential degradation pathways.[2][3]

Table 1: Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature -20°C or below (in a freezer) Minimizes thermal decomposition and potential side reactions such as alkyne polymerization.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents reaction with atmospheric moisture and oxygen. The S-F bond is susceptible to slow hydrolysis over time, especially in the presence of contaminants.[4][5]
Container Tightly sealed, amber glass or Teflon-lined vialProtects from light and ensures an airtight seal.
Aliquoting Recommended upon receiptAvoids repeated freeze-thaw cycles and contamination of the bulk stock.

Q2: Is pent-4-yne-1-sulfonyl fluoride sensitive to moisture or air?

A: Yes. While the sulfonyl fluoride group is significantly more resistant to hydrolysis than a sulfonyl chloride, it is not entirely inert.[2][3] Over extended periods or in the presence of acidic or basic catalysts, moisture can lead to the formation of the corresponding sulfonic acid, rendering the compound inactive for SuFEx reactions. A safety data sheet for a similar compound indicates it is moisture sensitive.[4] Therefore, handling and storage under an inert, dry atmosphere (e.g., in a glovebox) is strongly advised.

Q3: What are the visual or analytical signs of compound decomposition?

A: A pure sample of pent-4-yne-1-sulfonyl fluoride should be a clear liquid. Signs of degradation can include:

  • Color Change: Development of a yellow or brown tint can indicate polymerization or other decomposition pathways.

  • Precipitation: Formation of solid material may suggest polymerization or hydrolysis products.

  • Change in Viscosity: An increase in viscosity can be a sign of oligomerization.

Analytically, the best method to check for purity is by ¹⁹F NMR spectroscopy. A fresh sample should show a clean, sharp signal corresponding to the -SO₂F group. The appearance of new signals or a decrease in the integral of the main peak relative to an internal standard indicates degradation.

Q4: What substances and conditions are incompatible with pent-4-yne-1-sulfonyl fluoride?

A: Due to its electrophilic sulfur center and reactive alkyne, the compound is incompatible with a range of substances. Exposure to these should be strictly avoided during storage and handling, except when they are part of a controlled reaction.

Table 2: Incompatible Substances and Conditions

Incompatible ClassSpecific ExamplesReason for Incompatibility
Strong Bases NaOH, KOH, DBU, Strong AminesCan catalyze both the hydrolysis of the sulfonyl fluoride and side reactions of the terminal alkyne.[4]
Strong Acids HCl, H₂SO₄Can catalyze hydrolysis and potentially promote alkyne hydration or polymerization.[4]
Strong Oxidizing Agents Peroxides, KMnO₄The alkyne moiety is susceptible to oxidation.[4]
Nucleophiles Water, Alcohols, Primary/Secondary Amines, ThiolsThese will react with the sulfonyl fluoride in a SuFEx reaction. This is the desired reactivity in an experiment but represents degradation in storage.[6][7]
Certain Metals Copper (uncontrolled), other transition metalsCan catalyze alkyne coupling or decomposition. While copper is used in CuAAC reactions, its presence should be controlled.[8]

Q5: What are the primary safety and handling hazards?

A: Pent-4-yne-1-sulfonyl fluoride should be handled as a hazardous substance. Data for the analogous sulfonyl chloride and other alkyl sulfonyl fluorides indicate severe hazards.[1][9] It is classified as causing severe skin burns and eye damage and may be toxic if inhaled or swallowed.[9][10] Always handle this compound inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), a lab coat, and safety goggles or a face shield.[11][12]

Troubleshooting Guide

This section addresses common issues encountered during experiments using pent-4-yne-1-sulfonyl fluoride.

Scenario 1: Low or No Yield in a SuFEx Reaction
  • Problem: You are attempting to react pent-4-yne-1-sulfonyl fluoride with a primary amine to form a sulfonamide, but you observe low conversion or only starting material.

  • Troubleshooting Workflow:

    start Low SuFEx Yield check_sf 1. Verify PySF Integrity Run ¹⁹F NMR on stock. start->check_sf degraded Result: Degraded (Multiple peaks, low integral) check_sf->degraded Degraded good Result: Clean Singleton (Compound is OK) check_sf->good OK aliquot Action: Use a fresh, unopened aliquot. Discard old stock. degraded->aliquot check_nuc 2. Check Nucleophile Is it pure? Is it sufficiently nucleophilic? good->check_nuc bad_nuc Result: Impure or Weak (e.g., sterically hindered aniline) check_nuc->bad_nuc Issue Found check_cond 3. Review Reaction Conditions check_nuc->check_cond OK purify_nuc Action: Purify nucleophile. Consider a more reactive one if possible. bad_nuc->purify_nuc optimize Action: Increase temperature. Screen alternative bases/catalysts (e.g., DBU, DMAP). Ensure anhydrous conditions. check_cond->optimize

    Caption: Troubleshooting workflow for low-yield SuFEx reactions.

  • Causality Explained:

    • Compound Integrity: This is the most common failure mode. Sulfonyl fluorides, while relatively stable, are highly reactive electrophiles. Improper storage leads to degradation, making them incapable of reacting.[2][13] A quick ¹⁹F NMR is the definitive check.

    • Nucleophile Reactivity: SuFEx reactions, especially with alkyl sulfonyl fluorides, often require activation.[6] While phenols react well, less nucleophilic partners like anilines or hindered amines may require a strong base or catalyst and higher temperatures to proceed efficiently.[14]

    • Anhydrous Conditions: Any moisture in the reaction will compete with your nucleophile, consuming the sulfonyl fluoride to produce the sulfonic acid. Ensure all solvents and reagents are rigorously dried.

Scenario 2: Unidentified Side Products in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
  • Problem: You are performing a "click" reaction with an azide, but your LC-MS or TLC shows multiple unexpected products alongside the desired triazole.

  • Possible Causes & Solutions:

    • Reaction with the Sulfonyl Fluoride: Some nitrogen-based reagents or additives (e.g., certain ligands, bases) can be nucleophilic enough to react with the sulfonyl fluoride, especially at elevated temperatures.

      • Solution: Run a control reaction without the azide to see if the PySF starting material is consumed. If so, consider a milder base or a lower reaction temperature.

    • Glaser Coupling: In the presence of copper(I) and oxygen, terminal alkynes can undergo oxidative homocoupling to form a diyne.

      • Solution: Ensure the reaction is thoroughly deoxygenated by sparging with argon or nitrogen before adding the copper catalyst.

    • Interaction with Azide: Although generally orthogonal, ensure your azide is pure and does not contain residual nucleophiles (like amines) from its synthesis.

Key Experimental Protocols

Protocol 1: Recommended Aliquoting and Storage Procedure

This protocol minimizes the risk of contamination and degradation of your bulk supply.

  • Upon receiving the vial of pent-4-yne-1-sulfonyl fluoride, allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Perform all handling in an inert atmosphere (glovebox or under a positive pressure of argon/nitrogen).

  • Using a clean, dry syringe or pipette, carefully dispense the desired volume into smaller, pre-dried, and inerted vials (e.g., 2 mL amber glass vials with Teflon-lined caps).

  • Flush the headspace of each new aliquot vial and the main stock vial with argon or nitrogen before sealing tightly.

  • Label each aliquot clearly with the compound name, date, and concentration (if diluted).

  • Place all vials, including the main stock, into a secondary container and store them in a designated freezer at -20°C or below .

Protocol 2: Quality Control (QC) by ¹⁹F NMR Spectroscopy

This quick check provides definitive evidence of the compound's integrity.

  • Sample Preparation: In an inert atmosphere, add ~1-2 mg of pent-4-yne-1-sulfonyl fluoride to a clean NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Acquisition: Acquire a standard ¹⁹F NMR spectrum. No internal standard is necessary for a simple purity check.

  • Analysis:

    • Expected Result: A single, sharp peak (singlet or fine-structured multiplet depending on resolution) should be observed.

    • Indication of Degradation: The presence of additional peaks in the ¹⁹F spectrum indicates the formation of fluoride-containing byproducts (e.g., free fluoride from hydrolysis). A broad peak may suggest polymerization. If the spectrum is not clean, the compound should be considered compromised.

Visualizing Stability & Decomposition

The stability of pent-4-yne-1-sulfonyl fluoride is a balance between its relatively inert SuFEx warhead and its reactive alkyne handle.

cluster_storage Recommended Storage (-20°C, Inert Gas) cluster_degradation Degradation Pathways PySF Pent-4-yne-1-sulfonyl Fluoride (PySF) Stable Stable Compound (Ready for use) PySF->Stable Proper Storage Hydrolysis Hydrolysis Product (Sulfonic Acid) PySF->Hydrolysis Degrades via Polymer Polymerization PySF->Polymer Degrades via Moisture Moisture (H₂O) Moisture->Hydrolysis Base Strong Base Base->Hydrolysis Heat Heat / Light Heat->Polymer

Caption: Key factors influencing the stability of PySF.

References

  • B. Sun et al., "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids," Royal Society of Chemistry, 2019. [Link]

  • NextSDS, "pent-4-yne-1-sulfonyl fluoride — Chemical Substance Information," NextSDS. [Link]

  • M. C. Willis et al., "Cyclic Alkenylsulfonyl Fluorides: Palladium‐Catalyzed Synthesis and Functionalization of Compact Multifunctional Reagents," PMC, 2017. [Link]

  • ResearchGate, "(a) Synthesis of β-alkynyl-fluorosulfonylalkanes via the alkenes and...," ResearchGate. [Link]

  • ResearchGate, "Synthesis of β‐Alkynyl Sulfonyl Fluorides from Olefins...," ResearchGate, 2026. [Link]

  • ChemRxiv, "Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity," ChemRxiv, 2021. [Link]

  • Beilstein Journal of Organic Chemistry, "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry," Beilstein Journal of Organic Chemistry, 2019. [Link]

  • ResearchGate, "Chemoselective Preparation of 'Clickable' Aryl Sulfonyl Fluoride Monomers...," ResearchGate, 2025. [Link]

  • Wiley Online Library, "A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Synthesis and Reactivity," Wiley Online Library, 2024. [Link]

  • ACS Publications, "SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes," ACS Publications, 2023. [Link]

  • Purdue University, "PMSF Safety Information," Purdue University. [Link]

  • PMC, "Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions," PMC, 2019. [Link]

  • Fisher Scientific, "Phenylmethanesulfonyl fluoride SAFETY DATA SHEET," Fisher Scientific, 2023. [Link]

  • MolPort, "pent-4-yne-1-sulfonyl fluoride | 1838158-98-7," MolPort. [Link]

  • PMC, "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids," PMC, 2019. [Link]

  • Royal Society of Chemistry, "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids," Royal Society of Chemistry, 2019. [Link]

  • RSC Publishing, "Sulfonyl fluorides as privileged warheads in chemical biology," RSC Publishing, 2017. [Link]

Sources

Troubleshooting

Technical Support Center: Pent-4-yne-1-sulfonyl Fluoride (P4SF) Reactivity Guide

Welcome to the Advanced Technical Support Center for Pent-4-yne-1-sulfonyl fluoride (P4SF) . As a bifunctional "click hub," P4SF offers orthogonal reactivity via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Pent-4-yne-1-sulfonyl fluoride (P4SF) . As a bifunctional "click hub," P4SF offers orthogonal reactivity via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sulfur(VI) Fluoride Exchange (SuFEx). However, researchers frequently encounter sluggish reactivity, alkyne degradation, or complete reaction failure when attempting SuFEx conjugations with this aliphatic molecule.

This guide provides field-proven insights, diagnostic workflows, and validated protocols to help drug development professionals and synthetic chemists overcome the intrinsic low reactivity of aliphatic sulfonyl fluorides.

Diagnostic Workflow: Troubleshooting P4SF Reactivity

P4SF_Troubleshooting Start P4SF Bifunctional Hub Low Reactivity Detected Diag1 Is the alkyne degrading? Start->Diag1 Diag2 Is the S-F bond unreactive? Start->Diag2 YesAlk Yes (Isomerization) Diag1->YesAlk NoAlk No Diag1->NoAlk NucCheck Check Nucleophile Type Diag2->NucCheck BaseIssue Base is too strong (e.g., DBU). Switch to Ca(NTf2)2 or BEMP. YesAlk->BaseIssue Success Optimal SuFEx Conjugation BaseIssue->Success AmineNuc Amine Nucleophile NucCheck->AmineNuc PhenolNuc Phenol Nucleophile NucCheck->PhenolNuc CaCat Use Ca(NTf2)2 + DABCO (Lewis Acid Activation) AmineNuc->CaCat BEMPCat Use BEMP (20 mol%) (Phosphazene Base) PhenolNuc->BEMPCat CaCat->Success BEMPCat->Success

Diagnostic workflow for troubleshooting P4SF SuFEx reactivity and alkyne degradation.

FAQs: Understanding the Causality of Low Reactivity

Q1: Why is P4SF so much less reactive in SuFEx compared to standard aryl sulfonyl fluorides? A1: The reactivity of the S(VI) center is heavily dependent on the electronic nature of its substituent. Aryl sulfonyl fluorides are activated by the electron-withdrawing nature of the aromatic ring. In contrast, the aliphatic chain of P4SF is electron-donating, which significantly reduces the electrophilicity of the sulfur atom, making nucleophilic attack intrinsically slower[1].

Q2: I used DBU to force the SuFEx reaction, but I got a complex mixture and lost my terminal alkyne. What happened? A2: Aliphatic sulfonyl fluorides possess acidic alpha-protons adjacent to the -SO2​F group. When exposed to strong Brønsted bases like DBU, these protons are abstracted, leading to the elimination of fluoride and the formation of a highly reactive sulfene intermediate ( R-CH=SO2​ )[1]. Sulfenes rapidly hydrolyze or oligomerize. Simultaneously, strong bases catalyze the isomerization of the terminal alkyne into an internal alkyne or allene, destroying your CuAAC handle.

Q3: How does the Calcium/DABCO system solve this problem? A3: Calcium triflimide ( Ca(NTf2​)2​ ) acts as a mild, oxophilic/fluorophilic Lewis acid. It coordinates directly to the oxygen or fluorine atoms of the sulfonyl fluoride, polarizing the S-F bond and increasing sulfur electrophilicity without the need for strong Brønsted bases[2]. DABCO serves as a transient nucleophilic catalyst. This synergistic activation bypasses the sulfene pathway, preserving both the alpha-protons and the terminal alkyne[2].

Troubleshooting Guide: Common Experimental Failures

Issue 1: Complete recovery of starting material (No SuFEx reaction).

  • Cause: The nucleophile (especially secondary or sterically hindered amines) is not nucleophilic enough to attack the unactivated aliphatic S(VI) center.

  • Solution: Do not increase the temperature, as this will degrade the alkyne. Instead, switch the activation strategy to a Lewis acid catalyst like Ca(NTf2​)2​ [2] or use a bifunctional catalyst like NHC/HOBt[3].

Issue 2: Formation of sulfonates instead of sulfonamides (Hydrolysis).

  • Cause: Trace water in the presence of strong bases (like NaOH or DBU) leads to the rapid hydrolysis of the intermediate sulfene into a sulfonate.

  • Solution: Ensure strictly anhydrous conditions. Switch to a non-nucleophilic phosphazene base like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)[4], which promotes SuFEx without triggering the sulfene elimination pathway.

Issue 3: Loss of the terminal alkyne signal in NMR (around 1.9-2.0 ppm).

  • Cause: Base-catalyzed alkyne isomerization.

  • Solution: Perform the CuAAC (alkyne click) reaction first. The CuAAC reaction operates under mild, neutral-to-slightly-acidic aqueous conditions that leave the -SO2​F group completely untouched. Once the triazole is formed, the alkyne is protected, and you can apply slightly harsher SuFEx conditions if necessary.

Quantitative Data: Catalyst & Base Selection

The following table summarizes the causal relationship between the choice of activation system and the integrity of the P4SF molecule.

Table 1: Quantitative Comparison of SuFEx Activation Strategies for P4SF

Activation SystemTarget NucleophileAlkyne ToleranceAlpha-Proton StabilityReaction TimeTypical Yield
DBU (1.5 eq) PhenolsLow (Isomerizes)Low (Sulfene formed)2-4 h< 30%
BEMP (20 mol%) Phenols / Silyl EthersModerateModerate12-24 h50-70%
Ca(NTf2​)2​ (20 mol%) + DABCO Primary/Secondary AminesHighHigh16-24 h85-95%
NHC + HOBt (10 mol%) Amines / AlcoholsHighModerate12-48 h75-90%
Validated Methodologies
Protocol A: Calcium-Catalyzed SuFEx of P4SF with Amines

This protocol utilizes Lewis acid activation to achieve high yields with aliphatic sulfonyl fluorides while perfectly preserving the terminal alkyne[2].

Reagents & Equipment:

  • Pent-4-yne-1-sulfonyl fluoride (P4SF)

  • Target Amine (Primary or Secondary)

  • Ca(NTf2​)2​ (Calcium triflimide)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane)

  • Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add P4SF (1.0 equiv, 0.5 mmol) and the target amine (1.2 equiv, 0.6 mmol).

  • Solvation: Dissolve the mixture in anhydrous CH3​CN (2.5 mL) to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Catalyst Addition: Add Ca(NTf2​)2​ (20 mol%, 0.1 mmol) followed by DABCO (1.5 equiv, 0.75 mmol).

    • Causality Note: DABCO must be added last to prevent premature complexation that hinders the calcium Lewis acid from coordinating to the S-F bond.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 16–24 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. You should observe the [M+H]+ mass corresponding to the sulfonamide. The absence of an [M-HF+H2​O]+ peak confirms that hydrolysis (sulfene pathway) was successfully avoided.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract with Ethyl Acetate ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential Orthogonal Click (CuAAC SuFEx)

If your target nucleophile is a phenol that requires basic conditions incompatible with the alkyne, use this self-validating sequential approach.

Step-by-Step Procedure:

  • CuAAC (Alkyne Click):

    • Dissolve P4SF (1.0 equiv) and target azide (1.0 equiv) in a 1:1 mixture of t-BuOH and H2​O (0.1 M).

    • Add CuSO4​⋅5H2​O (5 mol%) and Sodium Ascorbate (10 mol%).

    • Stir at room temperature for 4 hours.

    • Validation Checkpoint: The -SO2​F group is completely inert to these conditions. Isolate the triazole-sulfonyl fluoride intermediate via standard aqueous workup.

  • SuFEx (S-F Click):

    • Dissolve the isolated triazole-sulfonyl fluoride (1.0 equiv) and target phenol (1.2 equiv) in anhydrous Acetonitrile (0.2 M).

    • Add BEMP (20 mol%)[4].

    • Stir at 40 °C for 12 hours. The protected alkyne (now a triazole) eliminates the risk of base-catalyzed isomerization.

References
  • Source: acs.
  • The Emerging Applications of Sulfur(VI)
  • Source: researchgate.
  • JP6738326B2 - Sulfur fluoride (VI)

Sources

Optimization

purification of pent-4-yne-1-sulfonyl fluoride adducts

Purification of Pent-4-yne-1-sulfonyl Fluoride (PYSF) Adducts From the Desk of the Senior Application Scientist Welcome to the SuFEx Technical Support Center. Pent-4-yne-1-sulfonyl fluoride (PYSF) is a highly versatile b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Purification of Pent-4-yne-1-sulfonyl Fluoride (PYSF) Adducts

From the Desk of the Senior Application Scientist Welcome to the SuFEx Technical Support Center. Pent-4-yne-1-sulfonyl fluoride (PYSF) is a highly versatile bifunctional hub used extensively in drug discovery and materials science. It features an alkyne for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a sulfonyl fluoride for Sulfur(VI) Fluoride Exchange (SuFEx).

While the thermodynamic stability of the S(VI)-F bond is a massive advantage—allowing it to survive complex synthetic sequences—purifying its intermediate adducts requires a nuanced understanding of its reactivity profile. This guide provides field-proven, mechanistically grounded solutions to ensure your adducts remain intact, highly pure, and ready for downstream functionalization.

I. Frequently Asked Questions (FAQs)

Q1: Why is my sulfonyl fluoride group hydrolyzing during silica gel chromatography? A1: The S(VI)-F bond is inherently resistant to neutral water and standard acidic conditions, a hallmark of SuFEx chemistry[1]. However, SuFEx reactions often utilize strong organic bases (e.g., DBU, BEMP), and CuAAC reactions use amine ligands (e.g., TBTA, PMDETA). If these bases are not entirely removed during the workup, they concentrate on the silica gel column. The localized high concentration of base, combined with the silanol groups and residual water on the silica, catalyzes the hydrolysis of the -SO₂F group to a sulfonate anion. Causality-Driven Solution: Always perform a mild acidic wash (e.g., 5% citric acid) during liquid-liquid extraction prior to loading the crude mixture onto silica.

Q2: Should I perform the CuAAC or SuFEx reaction first? A2: While PYSF is a true orthogonal hub, performing the CuAAC reaction first is generally preferred to maintain the integrity of the S(VI)-F bond[2]. The -SO₂F group is completely inert to standard CuAAC conditions (CuSO₄/sodium ascorbate in t-BuOH/H₂O). Conversely, if you perform SuFEx first, the resulting sulfonate ester or sulfonamide can sometimes coordinate with the copper catalyst in the subsequent CuAAC step, complicating purification and lowering yields.

Q3: How do I separate unreacted PYSF from my CuAAC triazole adduct? A3: Unreacted PYSF is highly non-polar, whereas the triazole-SO₂F adduct is significantly more polar. A simple gradient of Hexanes/Ethyl Acetate will easily resolve them. Furthermore, because PYSF is relatively volatile, prolonged high-vacuum drying of the crude mixture can sublime away trace unreacted PYSF before chromatography, saving you a purification step[3].

II. Troubleshooting Guide
Issue 1: Copper Contamination in the Triazole-SO₂F Adduct
  • Symptoms: The isolated product has a faint green/blue tint; NMR spectra show paramagnetic broadening; subsequent SuFEx yields are unexpectedly low.

  • Root Cause: Triazole rings are excellent N-donor ligands and form stable coordination complexes with Cu(I)/Cu(II) ions. Standard aqueous workups fail to break these thermodynamically stable complexes, causing the product to retain copper.

  • Resolution: Introduce a competitive hexadentate chelator during the organic workup. Washing the organic layer with an aqueous solution of EDTA forms an exceptionally stable, water-soluble chelate complex with Cu(II) ( Kf​≈1018 ). This massive thermodynamic driving force pulls the copper out of the organic-soluble triazole complex and into the aqueous phase.

Issue 2: Co-elution of Phenol Starting Material with the SuFEx Adduct
  • Symptoms: TLC shows a single spot, but ¹H NMR reveals unreacted phenol overlapping with the target alkyne-sulfonate adduct.

  • Root Cause: Aryl sulfonates and their parent phenols often have similar Rf​ values in standard normal-phase solvent systems (like Hexanes/EtOAc) due to matching steric bulk and polarity.

  • Resolution: Switch the TLC/column solvent system to Toluene/Acetone to exploit pi-pi interactions, or wash the organic layer with 1M NaOH during workup. The unreacted phenol will be deprotonated to a phenoxide and partition into the aqueous layer, while the SuFEx adduct remains safely in the organic layer.

III. Quantitative Data: Purification Parameters

To optimize your purification strategy, reference the following empirically determined parameters for PYSF adducts.

Parameter / Adduct TypeTriazole-SO₂F (Post-CuAAC)Alkyne-Sulfonate (Post-SuFEx)Fully Functionalized Bis-Adduct
Optimal TLC System Hexanes / EtOAc (1:1)Toluene / Acetone (9:1)DCM / MeOH (95:5)
Typical Rf​ Value 0.35 - 0.450.50 - 0.600.20 - 0.30
Base Compatibility Low (Risk of -SO₂F hydrolysis)High (Stable S-O bond)High
Acid Compatibility High (Stable S-F bond)HighHigh
Recommended Extraction EtOAc / 10% aq. EDTADCM / 1M NaOHDCM / Brine
IV. Experimental Protocols
Protocol A: Copper-Free Workup for CuAAC-Derived PYSF Adducts

This self-validating protocol ensures the complete removal of copper catalysts prior to downstream SuFEx functionalization.

  • Dilution: Dilute the crude CuAAC reaction mixture with Ethyl Acetate (10 mL per mmol of PYSF).

  • Chelation: Add an equal volume of 10% w/v aqueous EDTA (disodium salt) to the separatory funnel.

  • Agitation: Vigorously shake the biphasic mixture for 5 minutes. Causality: High shear is required to overcome the mass transfer limitation of the biphasic system, allowing the aqueous EDTA to strip Cu from the organic-soluble triazole.

  • Separation: Allow the layers to separate. The aqueous layer should appear deep blue (indicating the Cu-EDTA complex).

  • Validation Check: Spot the organic layer on a TLC plate and apply a drop of 0.1% rubeanic acid in ethanol.

    • Pass: The spot remains colorless/faint yellow. Proceed to Step 6.

    • Fail: A dark olive-green/black spot appears, indicating residual copper. Repeat Steps 2-4.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Base-Free Flash Chromatography for -SO₂F Preservation

This protocol prevents the silica-catalyzed hydrolysis of the sulfonyl fluoride group.

  • Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM).

  • Neutralization: Wash the DCM solution with 5% aqueous citric acid (2 x 10 mL). Causality: Citric acid protonates residual DBU or amine ligands, driving them into the aqueous phase without being harsh enough to hydrolyze the -SO₂F group.

  • Validation Check: Test the pH of the final aqueous wash using pH paper.

    • Pass: pH reads acidic (~3-4). Proceed to Step 4.

    • Fail: pH reads neutral or basic. Residual amine is still present; repeat Step 2.

  • Drying: Dry the organic layer over MgSO₄ and concentrate.

  • Column Preparation: Pack the silica gel column using your chosen eluent (e.g., Hexanes/EtOAc). Critical: Do NOT pre-treat the silica with Et₃N, as the localized basicity will destroy the -SO₂F group.

  • Elution: Load the sample and run the column normally.

V. Workflow Visualization

The following diagram illustrates the orthogonal functionalization pathways of PYSF and highlights the critical purification checkpoints required to maintain structural integrity.

G PYSF Pent-4-yne-1-sulfonyl fluoride (Bifunctional Hub) CuAAC CuAAC Reaction (Azide Addition) PYSF->CuAAC Pathway A SuFEx SuFEx Reaction (Phenol/Amine Addition) PYSF->SuFEx Pathway B Triazole Triazole-SO2F Adduct (Requires Cu Scavenging) CuAAC->Triazole Protocol A Final Fully Functionalized Bis-Adduct CuAAC->Final Final Purification Sulfonate Alkyne-Sulfonate Adduct (Requires Base Removal) SuFEx->Sulfonate Protocol B SuFEx->Final Final Purification Triazole->SuFEx DBU / Nucleophile Sulfonate->CuAAC Cu(I) / Azide

Sequential click workflow for PYSF highlighting critical purification checkpoints.

VI. References
  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]

  • Sharpless, K. B., Kelly, J. W., et al. (2018). Sulfur(VI) fluoride compounds and methods for the preparation thereof. US Patent 10,117,840 B2. URL:

Sources

Troubleshooting

troubleshooting pent-4-yne-1-sulfonyl fluoride click reactions

Welcome to the Technical Support Center for Pent-4-yne-1-sulfonyl fluoride (P4SF) click reactions. As a bifunctional "dual-hub" reagent, P4SF empowers researchers to seamlessly bridge two of the most robust click chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pent-4-yne-1-sulfonyl fluoride (P4SF) click reactions. As a bifunctional "dual-hub" reagent, P4SF empowers researchers to seamlessly bridge two of the most robust click chemistry modalities: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sulfur(VI) Fluoride Exchange (SuFEx).

This guide is designed for application scientists, medicinal chemists, and drug development professionals. It provides mechanistic insights, orthogonal workflow strategies, and self-validating protocols to troubleshoot and optimize your dual-ligation experiments.

Orthogonal Workflow & Strategy

The true power of P4SF lies in the extreme stability of the S(VI)-F bond. Unlike sulfonyl chlorides, which are susceptible to hydrolysis and reduction, the sulfonyl fluoride group undergoes entirely heterolytic cleavage and is virtually inert to oxidation, reduction, and thermolysis[1]. This allows the alkyne moiety to be reacted via CuAAC without the need for protecting groups on the sulfur center.

G P4SF Pent-4-yne-1-sulfonyl fluoride (Dual-Hub Reagent) CuAAC_First Pathway A: CuAAC First (Azide + Cu Catalyst) P4SF->CuAAC_First Azide Ligation SuFEx_First Pathway B: SuFEx First (Phenol/Amine + Base) P4SF->SuFEx_First S-F Activation SuFEx_Second SuFEx Second (Phenol/Amine + Base) CuAAC_First->SuFEx_Second S-F Activation Product Dual-Functionalized Target Conjugate SuFEx_Second->Product CuAAC_Second CuAAC Second (Azide + Cu Catalyst) SuFEx_First->CuAAC_Second Azide Ligation CuAAC_Second->Product

Orthogonal ligation pathways for Pent-4-yne-1-sulfonyl fluoride (P4SF) via CuAAC and SuFEx.

Frequently Asked Questions (Mechanistic Insights)

Q: Can I perform the SuFEx reaction before the CuAAC reaction? A: Yes, but Pathway A (CuAAC first) is generally preferred. The S-F bond is completely inert to Cu(I) catalysis and ascorbate reducing agents[1]. However, if SuFEx is performed first using strong bases (like DBU or BTMG) to activate the S-F bond, the terminal alkyne can occasionally undergo unwanted side reactions (such as deprotonation or Glaser homocoupling if trace oxygen and copper are introduced later). Performing CuAAC first protects the alkyne by converting it into a stable triazole.

Q: Why is my sulfonyl fluoride group degrading during the CuAAC step? A: Causality: While the S(VI)-F bond is uniquely stable to hydrolysis at neutral to slightly acidic/basic pH (pH 4–9)[2], it can hydrolyze in the presence of strong aqueous bases or a massive excess of highly nucleophilic amine ligands. Solution: Ensure your CuAAC buffer does not exceed pH 9. Use sterically hindered ligands like TBTA or THPTA, which effectively shield the Cu(I) center without acting as competitive nucleophiles against the S-F bond.

Q: Why does the SuFEx reaction with P4SF fail or proceed sluggishly with aliphatic alcohols? A: Causality: Sulfonyl fluorides require Lewis base activation to undergo nucleophilic substitution. Phenols are sufficiently acidic to form reactive hydrogen-bonded ion pairs with bases like DBU, driving the S-F exchange[1]. Aliphatic alcohols lack this acidity and remain unreactive under standard DBU catalysis. Solution: Employ Accelerated SuFEx Click Chemistry (ASCC). By using Barton's base (BTMG) alongside hexamethyldisilazane (HMDS), you drive the in situ formation of highly reactive TMS-ethers, forcing the reaction to completion[3].

Q: Can I perform late-stage functionalization (LSF) directly in biological assay plates? A: Yes. Because the S-F bond is stable in aqueous environments and chemoselective for specific nucleophiles, SuFEx can be performed directly in 96-well plates. This liquid-based in situ protocol enables the direct screening of crude SuFEx products in biological assays (e.g., cell viability assays) without prior column purification[4].

Troubleshooting Matrix & Quantitative Data

When optimizing your dual-click workflow, reference the quantitative parameters and troubleshooting actions below.

Table 1: Quantitative Comparison of SuFEx Methodologies

ParameterClassical SuFEx (DBU)Accelerated SuFEx (BTMG + HMDS)
Catalyst Loading 10–30 mol%1.0–5.0 mol%[3]
Reaction Time 2–24 hours5–30 minutes[3]
Substrate Scope Phenols, AminesPhenols, Amines, Aliphatic Alcohols
Byproduct Removal Chromatography often neededEvaporation under reduced pressure[3]

Table 2: Symptom-Cause-Action Matrix

SymptomPotential CauseMechanistic ExplanationCorrective Action
Incomplete CuAAC conversion Alkyne homocoupling (Glaser coupling)Oxygen ingress oxidizes Cu(I) to Cu(II), catalyzing the oxidative coupling of the terminal alkyne instead of cycloaddition.Degas solvents thoroughly. Increase sodium ascorbate equivalents (e.g., to 0.5 eq) to maintain the Cu(I) oxidation state.
Sluggish SuFEx with phenols Insufficient base basicityThe S(VI)-F bond requires a strong Lewis base to activate the phenol via a hydrogen-bonded complex[1].Increase DBU loading to 20 mol% or switch to BTMG (5 mol%) for accelerated kinetics[3].
No SuFEx product with aliphatic amines Protonation of the amine nucleophileAmines must be in their freebase form to attack the S(VI) center. Acidic conditions render them non-nucleophilic.Ensure the reaction pH is basic enough to keep the amine deprotonated; use an auxiliary base (e.g., DIPEA) to scavenge HF.
Loss of S-F peak in 19F NMR before SuFEx Premature hydrolysisExposure to strong aqueous hydroxide during workup hydrolyzes the sulfonyl fluoride to a sulfonate.Keep aqueous workups neutral or slightly acidic. The S-F bond is highly stable between pH 4–9[2].

Validated Experimental Protocols

The following methodologies provide a self-validating, sequential workflow for dual-functionalization using P4SF.

Protocol A: CuAAC Ligation of P4SF

Self-Validating Checkpoint: Monitor the reaction via 1H NMR. Successful cycloaddition is confirmed by the disappearance of the terminal alkyne proton (~2.0 ppm) and the appearance of the triazole proton (~7.5–8.0 ppm). The S-F bond integrity is verified by a sharp singlet in 19F NMR at approximately +50 to +55 ppm.

  • Preparation: Dissolve the azide-containing substrate (1.0 eq) and P4SF (1.1 eq) in a thoroughly degassed mixture of t-BuOH/H2O (1:1 v/v, 0.1 M).

  • Catalyst Complexation: In a separate vial, premix CuSO4·5H2O (5 mol%) and THPTA ligand (10 mol%) in a minimal amount of water. Causality: Premixing ensures the Cu(II) is fully coordinated by the ligand, preventing precipitation and minimizing off-target S-F interactions.

  • Reduction: Add sodium ascorbate (20 mol%, freshly prepared aqueous solution) to the catalyst mixture. The solution will turn from blue to colorless/light yellow, indicating the formation of the active Cu(I) species.

  • Reaction: Add the active catalyst complex to the main reaction vessel. Stir at room temperature for 2–12 hours.

  • Workup: Extract the mixture with EtOAc. Wash the organic layer with water and brine, then dry over anhydrous Na2SO4. Concentrate under reduced pressure.

Protocol B: Accelerated SuFEx Ligation (ASCC)

Self-Validating Checkpoint: Monitor via 19F NMR. Successful S-O or S-N bond formation results in the complete disappearance of the sulfonyl fluoride peak (~ +50 ppm) and the appearance of upfield signals corresponding to silicon-fluoride byproducts (if using HMDS).

  • Preparation: Dissolve the CuAAC-product (triazole-sulfonyl fluoride, 1.0 eq) and the target phenol or aliphatic alcohol (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Activation: Add Hexamethyldisilazane (HMDS, 1.0 eq). Causality: HMDS acts as a silicon additive that synergizes with the base to form reactive TMS-ethers in situ. The formation of the highly stable Si-F bond provides the thermodynamic driving force for the reaction[3].

  • Catalysis: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 5.0 mol%).

  • Reaction: Stir at room temperature. Under these accelerated conditions, reactions typically reach full conversion within 5–30 minutes[3].

  • Purification: Evaporate the volatile components (NH3, Me3Si-F, BTMG) under reduced pressure. Following click chemistry principles, the resulting product is often pure enough to be used without extensive column chromatography[3].

References

  • Source: PubMed - NIH (Angewandte Chemie International Edition)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Sulfur fluoride exchange Source: PMC - NIH URL
  • Chemoselective sulfonyl fluoride exchange (SuFEx)

Sources

Optimization

Technical Support Center: Navigating the Challenges of Aliphatic Sulfonyl Fluorides

Troubleshooting Guides, Protocols, and FAQs for SuFEx Click Chemistry & Chemical Biology Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Protocols, and FAQs for SuFEx Click Chemistry & Chemical Biology

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the unique reactivity-stability paradox of aliphatic sulfonyl fluorides (ASFs). While aryl sulfonyl fluorides are the undisputed workhorses of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, their aliphatic counterparts present distinct mechanistic challenges.1[1]. However,2[2], making them highly sought after as3[3].

This guide bypasses generic advice. Here, we dissect the causality behind experimental failures, establish self-validating protocols, and provide field-proven insights to ensure your ASF workflows are robust, reproducible, and scalable.

Module 1: Synthesis & Generation of Aliphatic Sulfonyl Fluorides

FAQ 1.1: Why do my traditional synthesis routes (using aliphatic sulfonyl chlorides) consistently fail or result in low yields? Scientist's Insight: The classic method of synthesizing sulfonyl fluorides involves the halogen exchange of a sulfonyl chloride precursor. However, aliphatic sulfonyl chlorides are notoriously unstable. The presence of α-protons makes them highly susceptible to α-deprotonation and subsequent elimination to form highly reactive sulfene intermediates, which rapidly hydrolyze or polymerize.

Solution: Bypass the sulfonyl chloride intermediate entirely. Modern approaches utilize radical or decarboxylative fluorosulfonylation strategies. For instance,4[5], or alternatively,6[6].

Quantitative Comparison of ASF Synthesis Strategies
Synthetic StrategyPrecursorReagents / CatalystsTypical YieldsKey Limitations
Halogen Exchange Aliphatic Sulfonyl ChlorideKF, 18-crown-640–60%Precursors are highly unstable; side reactions prevalent.
One-Pot from Halides 1° / 2° Alkyl HalidesRongalite, NFSI60–85%Requires expensive electrophilic fluorinating agents (NFSI).
Decarboxylative Fluorosulfonylation Aliphatic Carboxylic AcidsDABSO, KHF₂, PhI(OAc)₂65–90%Ineffective for sterically hindered tertiary carboxylic acids.
Decatungstate C–H Functionalization C–H SubstratesTBADT, Vinyl Sulfonyl Fluoride50–95%Requires continuous-flow photochemical setup for scale-up.
Field-Proven Protocol: Decarboxylative Fluorosulfonylation of Aliphatic Carboxylic Acids

Causality Note: We utilize DABSO as a bench-stable SO₂ surrogate to avoid the hazards of toxic SO₂ gas. KHF₂ is selected over KF because the bifluoride ion exhibits superior nucleophilicity in organic solvents and is less hygroscopic, preventing premature hydrolysis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aliphatic carboxylic acid (1.0 equiv), PhI(OAc)₂ (1.5 equiv), DABSO (2.0 equiv), and KHF₂ (2.5 equiv).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Reaction: Stir the mixture at 80 °C in an oil bath for 4 hours. Self-Validating Step: Monitor the reaction via TLC. You should observe the gradual dissolution of DABSO and slight effervescence (CO₂ evolution).

  • Quenching & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Validation Check: Before column chromatography, analyze the crude mixture via ¹⁹F NMR. A successful conversion is definitively indicated by a distinct singlet between +50 to +60 ppm. If multiple fluorine peaks appear, suspect α-fluorination or decomposition.

Module 2: Stability, Reactivity, and The α-Proton Dilemma

Mechanism ASF Aliphatic Sulfonyl Fluoride (R-CH2-SO2F) Base Base Introduction ASF->Base Path1 Pathway A: S(VI) Attack (Desired SuFEx) Base->Path1 Mild Base (e.g., BEMP) High Nucleophilicity Path2 Pathway B: α-Deprotonation (Undesired Side Reaction) Base->Path2 Strong Base (e.g., DBU) High Basicity Prod1 Stable Sulfonate/Sulfonamide (R-CH2-SO2-Nu) Path1->Prod1 Prod2 Sulfene Intermediate [R-CH=SO2] -> Degradation Path2->Prod2

Mechanistic divergence of aliphatic sulfonyl fluorides under basic conditions.

FAQ 2.1: Why does my ASF decompose during SuFEx ligation when using DBU? Scientist's Insight: This is the most common failure point in ASF workflows. Aryl sulfonyl fluorides lack α-protons and can withstand strong, non-nucleophilic bases like DBU. However, in ASFs, the α-methylene protons are highly acidic due to the strong electron-withdrawing nature of the -SO₂F group.7[7]. This leads to the formation of a transient sulfene intermediate (Pathway B in the diagram above), which rapidly reacts with trace water or polymerizes, destroying your starting material.

Troubleshooting Protocol for Base-Sensitive ASFs:

  • Switch the Base: Abandon DBU. Transition to milder, sterically hindered bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) or use a biphasic system with K₂CO₃.

  • Catalyst Alternative: If base-free conditions are required, utilize Lewis acid catalysis. Ca(NTf₂)₂ (20 mol%) has proven highly effective in activating the S-F bond without risking α-deprotonation.

Module 3: Chemical Biology & Probe Development

Workflow A Aliphatic Precursor (Carboxylic Acid / Alkyl Halide) B Radical Fluorosulfonylation (DABSO + KHF2) A->B SO2 Surrogate + F- Source C Aliphatic Sulfonyl Fluoride (ASF) B->C Purification D SuFEx Ligation (Mild Base / Nu-) C->D Nucleophile F Decomposition (α-Deprotonation) C->F Strong Base (e.g., DBU) E Covalent Bioconjugate (Target Labeling) D->E Optimized Conditions

Workflow for the synthesis and application of aliphatic sulfonyl fluorides in SuFEx chemistry.

FAQ 3.1: Are ASFs better covalent warheads than acrylamides? Scientist's Insight: "Better" is context-dependent, but ASFs are undeniably more versatile. Acrylamides are strictly cysteine-directed (Michael acceptors). In contrast,3[3]. ASFs are unique because they are virtually inert to aqueous hydrolysis at physiological pH, yet they react rapidly when placed in the activating microenvironment of an enzyme's active site.

Protocol: In Vitro Protein Labeling using ASF Probes Causality Note: The S(VI)-F bond requires a proximity-driven activation. By incubating the ASF probe with the target protein in a physiological buffer, the protein's binding pocket provides the necessary desolvation and orientation to catalyze the fluoride exchange, ensuring specific labeling over non-specific background reactivity.

Step-by-Step Methodology:

  • Probe Preparation: Dissolve the ASF probe in DMSO to create a 10 mM stock solution. Crucial: Ensure the DMSO is anhydrous to maximize the shelf-life of the stock.

  • Protein Incubation: Dilute the target protein to 1-5 µM in a compatible buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add the ASF probe to a final concentration of 10-50 µM (keep final DMSO concentration ≤1% v/v to prevent protein denaturation).

  • Reaction: Incubate at 37 °C for 1–4 hours.

  • Validation Check: Quench the reaction by adding SDS loading buffer and boiling for 5 minutes. Analyze the extent of covalent modification via intact protein LC-MS. A successful ligation will show a mass shift corresponding to the ASF probe minus the mass of the fluoride ion (M + Probe - 19 Da).

References
  • Lu, G., & Weng, J. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters. [Link]

  • ACS Publications. "An Approach to Aliphatic Sulfonyl Fluorides." Organic Letters.[Link]

  • ACS Publications. "Aliphatic Sulfonyl Fluoride Synthesis via Decarboxylative Fluorosulfonylation of Hypervalent Iodine(III) Carboxylates." Organic Letters.[Link]

  • PMC. "Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation." Nature Communications.[Link]

  • RSC Publishing. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Society Reviews.[Link]

  • RSC Publishing. "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." RSC Chemical Biology.[Link]

Sources

Troubleshooting

avoiding non-specific labeling with pent-4-yne-1-sulfonyl fluoride

A Guide to Achieving Specific Labeling and Troubleshooting Off-Target Reactivity Welcome to the technical support center for pent-4-yne-1-sulfonyl fluoride (PSF). This guide is designed for researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Achieving Specific Labeling and Troubleshooting Off-Target Reactivity

Welcome to the technical support center for pent-4-yne-1-sulfonyl fluoride (PSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile chemical probe. As Senior Application Scientists, we have compiled this resource to help you navigate the nuances of PSF labeling and avoid common pitfalls, particularly non-specific interactions.

Introduction to Pent-4-yne-1-sulfonyl Fluoride (PSF)

Pent-4-yne-1-sulfonyl fluoride (PSF) is a chemical probe used in activity-based protein profiling (ABPP), a powerful technique for studying the functional state of enzymes in complex biological systems.[1][2] PSF contains two key functional groups: a sulfonyl fluoride warhead and a terminal alkyne handle. The sulfonyl fluoride is an electrophilic group that can form a stable, covalent bond with nucleophilic amino acid residues on proteins.[3][4][5] The alkyne handle allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[6][7][8] This two-step approach enables the detection, enrichment, and identification of labeled proteins.[8]

While powerful, the reactivity of the sulfonyl fluoride group is not entirely specific, which can lead to off-target labeling and confounding results. This guide will address the common causes of non-specific labeling and provide strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What amino acid residues does pent-4-yne-1-sulfonyl fluoride (PSF) react with?

A1: The sulfonyl fluoride moiety of PSF is known to react with a range of nucleophilic amino acid residues. While it is commonly used to target active site serines in proteases, it can also react with other residues depending on their accessibility and nucleophilicity within the protein microenvironment.[5][9][10] These include:

  • Serine (Ser)

  • Threonine (Thr)

  • Lysine (Lys) [11]

  • Tyrosine (Tyr) [12]

  • Histidine (His) [3]

  • Cysteine (Cys)

The broad reactivity profile of sulfonyl fluorides makes them valuable tools for exploring the proteome, but also underscores the importance of carefully controlled experimental conditions to achieve desired selectivity.[4][13]

Q2: I'm observing high background in my gel-based analysis after PSF labeling and click chemistry. What are the likely causes?

A2: High background is a common issue and can stem from several factors:

  • Promiscuous Reactivity of PSF: The inherent reactivity of the sulfonyl fluoride can lead to the labeling of many proteins, not just your target of interest.[14]

  • Hydrolytic Instability: While generally more stable than sulfonyl chlorides, sulfonyl fluorides can still hydrolyze in aqueous buffers, especially at non-neutral pH.[3][15] The degradation products might contribute to background.

  • Excess Reagents: Incomplete removal of excess PSF or click chemistry reagents (e.g., copper catalyst, azide-reporter tag) can result in high background signal.

  • Suboptimal Click Chemistry Conditions: Inefficient click reaction can lead to incomplete tagging of your PSF-labeled proteins, while side reactions can increase background.

Q3: How should I store and handle pent-4-yne-1-sulfonyl fluoride?

A3: Proper storage and handling are critical to maintain the integrity of PSF. Due to its reactivity and potential hazards, it is important to follow safety guidelines.[16][17]

  • Storage: PSF should be stored in a cool, dry, and inert atmosphere. For long-term storage, it is recommended to keep it in a freezer at -20°C.

  • Handling: Always handle PSF in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Avoid inhalation of vapor and contact with skin and eyes.[17]

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous, water-miscible organic solvent such as DMSO or acetonitrile.[14][15] Store stock solutions at -20°C or -80°C.

Troubleshooting Guide: Minimizing Non-Specific Labeling

This section provides a structured approach to troubleshooting and optimizing your PSF labeling experiments to enhance specificity.

Issue 1: High Background and Off-Target Labeling

High background signal often indicates widespread, non-specific labeling of proteins. The following steps can help you diagnose and resolve this issue.

The concentration of PSF and the incubation time are critical parameters that directly influence the extent of labeling.

  • Rationale: Higher concentrations and longer incubation times increase the likelihood of PSF reacting with less reactive, off-target sites. By minimizing both, you can favor the modification of more reactive, specific sites.

  • Protocol:

    • Perform a dose-response experiment by titrating the concentration of PSF (e.g., from 0.1 µM to 50 µM) while keeping the incubation time constant.

    • Perform a time-course experiment (e.g., from 15 minutes to 4 hours) with an optimized PSF concentration from the previous step.

    • Analyze the results by gel electrophoresis or mass spectrometry to identify the conditions that provide the best balance between on-target labeling and off-target background.

The pH of the reaction buffer can significantly impact the reactivity of both the sulfonyl fluoride and the target amino acid residues.

  • Rationale: Sulfonyl fluorides are generally more stable at a neutral or slightly acidic pH.[15] Alkaline conditions can increase the rate of hydrolysis and may also alter the nucleophilicity of certain amino acid side chains, potentially leading to increased non-specific labeling.

  • Protocol:

    • If your experimental system allows, perform the labeling reaction in buffers with different pH values (e.g., pH 6.5, 7.4, and 8.0).

    • Maintain a consistent buffer composition while varying the pH.

    • Assess the labeling pattern at each pH to determine the optimal condition for your target.

Unreacted PSF can continue to label proteins during sample processing, leading to increased background.

  • Rationale: Adding a quenching reagent will react with and neutralize any excess PSF, stopping the labeling reaction.

  • Protocol:

    • After the desired incubation time, add a quenching agent to your sample. A common and effective method is to add SDS-PAGE loading buffer and immediately boil the sample.

    • Alternatively, for applications other than gel electrophoresis, small molecule nucleophiles can be used, but their compatibility with downstream analysis must be verified.

For complex samples like cell lysates, pre-clearing can reduce non-specific binding during subsequent enrichment steps.

  • Rationale: If you are performing a pulldown or immunoprecipitation after labeling, pre-clearing the lysate with beads can remove proteins that non-specifically bind to the affinity matrix.

  • Protocol:

    • Before adding your affinity resin (e.g., streptavidin beads for a biotin-azide tag), incubate your lysate with control beads (e.g., protein A/G beads) for 1 hour at 4°C.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube for the specific pulldown.[18]

Issue 2: Inefficient "Click" Reaction and High Background from Reagents

Even with optimal PSF labeling, issues can arise during the click chemistry step.

The efficiency of the CuAAC reaction is crucial for sensitive detection.

  • Rationale: Suboptimal concentrations of the copper catalyst, ligand, reducing agent, or azide-reporter can lead to incomplete labeling of your PSF-tagged proteins. Excess reagents can also contribute to background.

  • Protocol:

    • Use a commercially available click chemistry reaction buffer kit or carefully optimize the concentrations of each component.[6][8]

    • Ensure that the sodium ascorbate solution (reducing agent) is freshly prepared, as it is prone to oxidation.[19]

    • Titrate the concentration of the azide-reporter tag (e.g., 2 µM to 40 µM) to find the optimal signal-to-noise ratio.[19]

Residual copper and azide-reporter can lead to high background and interfere with downstream analysis.

  • Rationale: It is essential to remove all click chemistry reagents before analysis.

  • Protocol:

    • After the click reaction, precipitate the proteins using a methanol/chloroform extraction or a similar method.[19]

    • Wash the protein pellet thoroughly to remove any remaining reagents.

    • Ensure the protein pellet is completely dry before resuspending it for analysis.[19]

Visualizing the Workflow

The following diagrams illustrate the key processes and troubleshooting steps involved in using pent-4-yne-1-sulfonyl fluoride.

G cluster_0 PSF Labeling Workflow start Prepare Sample (e.g., Cell Lysate) labeling Incubate with Pent-4-yne-1-sulfonyl Fluoride (PSF) start->labeling quench Quench Reaction (Optional but Recommended) labeling->quench click Perform Click Chemistry (CuAAC with Azide-Reporter) quench->click analysis Downstream Analysis (Gel, MS, etc.) click->analysis

Caption: General experimental workflow for protein labeling using PSF.

G cluster_1 Troubleshooting High Background cluster_2 PSF Labeling Step cluster_3 Click Chemistry Step problem High Background/ Non-specific Labeling opt_conc Optimize PSF Concentration & Time problem->opt_conc Is labeling too promiscuous? opt_ph Adjust Buffer pH problem->opt_ph Is pH optimal for stability and reactivity? opt_click Optimize Click Reagents problem->opt_click Is click reaction inefficient? remove_reagents Ensure Complete Removal of Excess Reagents problem->remove_reagents Are residual reagents causing background? solution Improved Specificity/ Lower Background opt_conc->solution opt_ph->solution opt_click->solution remove_reagents->solution

Caption: Decision-making workflow for troubleshooting non-specific labeling.

Quantitative Data Summary

ParameterRecommended Starting RangeRationale
PSF Concentration 1 - 25 µMHigher concentrations can lead to increased off-target labeling.
Incubation Time 30 - 120 minutesLonger times may increase non-specific reactions.
pH 7.0 - 7.5Balances probe stability and nucleophile reactivity.[15]
Temperature 4°C - 37°CLower temperatures can reduce reaction rates and potentially increase specificity.
Azide-Reporter Concentration 10 - 50 µMTitrate to achieve optimal signal-to-noise ratio.

Key Experimental Protocols

Protocol 1: General Labeling of Cell Lysate with PSF
  • Prepare Cell Lysate: Lyse cells in a suitable buffer (e.g., RIPA buffer) on ice.[18][20] Add protease inhibitors, but be aware that some, like PMSF, are also sulfonyl fluorides and may compete with PSF. Determine protein concentration using a standard assay (e.g., BCA).

  • Labeling Reaction: Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL) in an appropriate reaction buffer. Add the desired final concentration of PSF from a concentrated stock in DMSO. Ensure the final DMSO concentration is low (e.g., <1%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for the desired time and at the appropriate temperature (e.g., 1 hour at room temperature).

  • Quenching (Optional): Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes if proceeding to gel electrophoresis.

  • Proceed to Click Chemistry: The PSF-labeled lysate is now ready for the click reaction.

Protocol 2: Click Chemistry Reaction for Labeled Lysate
  • Prepare Reagents: Prepare fresh solutions of the copper(II) sulfate, a copper ligand (e.g., THPTA), sodium ascorbate (reducing agent), and the azide-reporter tag.[19]

  • Set up the Reaction: To your PSF-labeled protein sample, add the click chemistry reagents in the following order: azide-reporter, copper(II) sulfate, and ligand. Mix gently.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[19]

  • Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Protein Precipitation: To remove excess reagents, precipitate the protein by adding methanol and chloroform.[19]

  • Wash and Resuspend: Carefully wash the protein pellet with methanol. Air-dry the pellet and resuspend in an appropriate buffer for downstream analysis.

By understanding the reactivity of pent-4-yne-1-sulfonyl fluoride and systematically optimizing your experimental conditions, you can significantly improve the specificity of your labeling and obtain high-quality, reliable data.

References

  • Benchchem. (n.d.). Technical Support Center: Strategies to Tune the Reactivity of Sulfamoyl Fluoride Warheads.
  • Thermo Fisher Scientific. (2009, August 5). Click-iT® Metabolic Labeling Reagents for Proteins.
  • Jena Bioscience. (n.d.). Alkyne-containing FLAG Reagents.
  • Chemical Science (RSC Publishing). (2021, May 18). Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. DOI:10.1039/D1SC01359A.
  • ResearchGate. (n.d.). Activity-based protein profiling: An enabling technology in chemical biology research | Request PDF.
  • Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules. Retrieved from [Link]

  • PubMed. (2022, February 16). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. DOI: 10.1002/cbic.202100628.
  • Vector Laboratories. (n.d.). Click Chemistry Toolbox.
  • MDPI. (2025, December 5). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.
  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
  • Scholarly Publications Leiden University. (2018, January 22). "Activity-based Protein Profiling".
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride.
  • Enamine. (2025, March 24). Sulfonyl Fluorides.
  • PMC. (2017, January 4). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.
  • ACS Publications. (2018, September 7). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.
  • NextSDS. (n.d.). pent-4-yne-1-sulfonyl fluoride — Chemical Substance Information.
  • RSC Publishing. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Thermo Fisher Scientific. (n.d.). Troubleshooting Guide.
  • PMC. (2023, January 17). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
  • ChemicalBook. (2026, March 21). pent-4-yne-1-sulfonyl chloride - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Pent-4-yne-1-sulfonyl chloride | 67448-64-0.
  • PubMed. (2012, August 27). Sulfonyl fluoride-based prosthetic compounds as potential 18F labelling agents. DOI: 10.1002/chem.201103450.
  • Molport. (n.d.). pent-4-yne-1-sulfonyl fluoride | 1838158-98-7.
  • PMC - NIH. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Benchchem. (n.d.). Phenylmethylsulfonyl Fluoride (PMSF): A Comprehensive Technical Guide.
  • ChemInform. (2015, March 16). Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology.
  • ResearchGate. (n.d.). Optimization of the reaction conditions | Download Scientific Diagram.
  • PMC. (n.d.). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry.
  • AiFChem. (n.d.). 1838158-98-7 | pent-4-yne-1-sulfonyl fluoride.
  • Nucleosides by Application on Proteins/Enzymes. (n.d.). Sulfonyl Fluoride Probes.
  • Semantic Scholar. (2019, May 7). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
  • PMC - NIH. (2019, May 7). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
  • PubMed. (2012, December 27). Peptido sulfonyl fluorides as new powerful proteasome inhibitors.
  • PubMed. (2021, June 2). Exploration of the reactivity of multivalent electrophiles for affinity labeling: sulfonyl fluoride as a highly efficient and selective label. DOI: 10.1002/anie.202104347.
  • protocols.io. (2024, March 10). Cell Lysate Preparation & Immunoblotting Protocols.
  • PMC. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions.
  • Vector Laboratories. (n.d.). Cell Lysate Labeling.
  • PubMed. (2012, November 5). Sulfonyl fluoride analogues as activity-based probes for serine proteases. DOI: 10.1002/cbic.201200531.
  • PMC. (n.d.). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Analysis of Pent-4-yne-1-sulfonyl Fluoride (PysF) Labeled Peptides: A Comparative Guide

Executive Summary Activity-based protein profiling (ABPP) has fundamentally transformed our ability to interrogate the functional proteome. Among the most versatile warheads in the modern chemoproteomic toolkit is pent-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Activity-based protein profiling (ABPP) has fundamentally transformed our ability to interrogate the functional proteome. Among the most versatile warheads in the modern chemoproteomic toolkit is pent-4-yne-1-sulfonyl fluoride (PysF) , widely referred to in literature as the SF-alkyne probe[1]. Leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, PysF acts as a biocompatible electrophile that captures context-dependent nucleophiles within native biological systems.

This guide provides an objective, data-driven comparison of PysF against alternative chemoproteomic probes, detailing the causality behind its unique reactivity, and establishing a self-validating mass spectrometry (MS) workflow for the precise identification of labeled peptides.

Mechanistic Grounding: The Causality of SuFEx in Chemoproteomics

To deploy PysF effectively, one must understand why it selectively labels functional residues rather than indiscriminately crosslinking all surface nucleophiles.

Traditional electrophiles (like NHS-esters) react stochastically with surface-exposed amines based purely on collision frequency. In contrast, sulfonyl fluorides are uniquely privileged: they are highly resistant to hydrolysis and remain inert in aqueous environments until they enter a specific protein microenvironment[2]. A nearby hydrogen-bond donor or a precisely oriented basic residue is required to activate the S(VI)-F bond, lowering the activation energy for nucleophilic attack.

This causality ensures that PysF acts as an activity-based and microenvironment-sensitive probe. It predominantly targets functional tyrosines, lysines (such as conserved lysines in kinase ATP-binding sites), and histidines[3],[2].

Reactivity SF PysF (Sulfonyl Fluoride) High Intrinsic Reactivity Tyr Tyrosine (Phenolate) Dominant Target SF->Tyr ~60% Adducts Lys Lysine (Amine) Secondary Target SF->Lys ~25% Adducts His Histidine (Imidazole) Minor Target SF->His ~15% Adducts OSF OSF-Alkyne (Fluorosulfate) Low Intrinsic Reactivity OSF->Tyr ~50% Adducts OSF->Lys Minimal OSF->His ~50% Adducts

Reactivity and amino acid selectivity comparison between PysF and OSF-alkyne probes.

Product Performance Comparison: PysF vs. Alternatives

When designing a chemoproteomic experiment, selecting the correct warhead dictates the scope of the data. Below is a quantitative comparison of PysF against its closest structural relative, the fluorosulfate alkyne (OSF-alkyne), as well as traditional profiling alternatives.

Table 1: Probe Performance and Reactivity Comparison
Probe TypeWarhead ChemistryPrimary TargetsIntrinsic ReactivityPrimary Application
PysF (SF-Alkyne) Sulfonyl FluorideTyr, Lys, HisHighGlobal profiling, discovering novel ligandable sites, broad-spectrum kinase capture[2].
OSF-Alkyne FluorosulfateTyr, HisLowHighly selective targeted covalent inhibitor (TCI) development; minimizing off-targets[4].
FP-Alkyne FluorophosphonateCatalytic SerineVery High (Specific)Narrow scope profiling of serine hydrolases.
NHS-Alkyne NHS-EsterN-terminus, LysVery High (Non-specific)Surface mapping; poor choice for functional pocket profiling due to lack of SuFEx activation.
Table 2: Quantitative Amino Acid Adduct Distribution (HEK293 Proteome)

Data derived from comparative chemoproteomic studies treating HEK293 lysates with 100 µM probe concentrations[3],[4].

MetricPysF (SF-Alkyne)OSF-Alkyne
Total Unique Adducts Identified 4,504181
Tyrosine Modification Rate ~60%~50%
Lysine Modification Rate ~25%Minimal (<5%)
Histidine Modification Rate ~15%~50%

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity mass spectrometry data, the following protocol integrates specific causality-driven steps and a self-validating isotopic control system.

Step 1: Proteome Labeling
  • Preparation: Lyse cells in HEPES or PBS buffer (pH 7.4).

    • Causality: Strictly avoid nucleophilic buffers like Tris or primary amines (e.g., glycine), as they will act as competitive sinks for the PysF warhead, artificially depressing your protein labeling efficiency.

  • Incubation: Dose the proteome (typically 2 mg/mL) with 50–100 µM PysF for 2 hours at 37°C.

Step 2: CuAAC Click Chemistry (Isotopic Recoding)
  • Reagent Assembly: Add a chemically cleavable biotin-azide linker (e.g., Dde-biotin-azide).

    • Trustworthiness (Self-Validating System): Use a 1:1 mixture of light (12C) and heavy (13C/15N) isotopic linkers. True PysF-labeled peptides will later elute in the MS as perfect doublets. Singlet peaks can be mathematically discarded as non-specific matrix noise.

  • Catalysis: Add THPTA (100 µM), CuSO4 (1 mM), and Sodium Ascorbate (1 mM).

    • Causality: THPTA is mandatory. It stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS). Without THPTA, ROS will artificially oxidize methionines and cysteines, severely confounding MS/MS database searches.

Step 3: Enrichment & On-Bead Digestion
  • Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted PysF and click reagents. Resuspend in 1.2% SDS/PBS.

  • Enrichment: Incubate with Streptavidin agarose beads for 2 hours. Wash stringently (1% SDS, 8M Urea, PBS).

  • Digestion: Perform on-bead tryptic digestion overnight at 37°C.

    • Causality: Direct elution of biotinylated proteins from streptavidin requires boiling in harsh detergents, which introduces massive polymer background into the LC-MS. On-bead digestion washes away unmodified peptide segments, leaving only the PysF-modified peptide covalently tethered to the bead.

Step 4: Linker Cleavage & LC-MS/MS Acquisition
  • Cleavage: Treat the beads with 2% hydrazine (for Dde linkers) to release the PysF-modified peptides.

  • Acquisition: Analyze via LC-MS/MS using Higher-energy Collisional Dissociation (HCD).

    • Causality: The PysF-peptide bond is highly stable under HCD fragmentation. This stability allows the search algorithm to precisely localize the modification site by identifying the characteristic mass shift (Mass of PysF + cleaved linker remnant) on the specific y- and b-ions of the peptide backbone.

Pathway A Live Cell / Lysate Incubation B PysF Labeling (Tyr, Lys, His) A->B C CuAAC Click (Cleavable Biotin) B->C D Streptavidin Enrichment C->D E On-Bead Digestion & Linker Cleavage D->E F LC-MS/MS Analysis E->F

Workflow for the enrichment and MS analysis of PysF-labeled peptides.

Sources

Comparative

A Comparative Guide to the Validation of Pent-4-yne-1-sulfonyl Fluoride as a Covalent Binder

In the landscape of chemical biology and drug discovery, the strategic use of covalent binders has enabled the targeting of proteins once considered "undruggable." These molecules, which form a stable chemical bond with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical biology and drug discovery, the strategic use of covalent binders has enabled the targeting of proteins once considered "undruggable." These molecules, which form a stable chemical bond with their protein target, offer distinct advantages in potency, duration of action, and ligand efficiency. Among the diverse electrophilic "warheads" used to achieve this, sulfonyl fluorides have emerged as a privileged class due to their unique balance of stability and reactivity.[1][2] This guide provides an in-depth technical comparison and validation workflow for a specific, highly versatile tool in this class: pent-4-yne-1-sulfonyl fluoride (PYSF) .

PYSF is a bifunctional chemical probe. It consists of an alkyl sulfonyl fluoride group, which acts as the covalent warhead, and a terminal alkyne , which serves as a bioorthogonal handle. This dual functionality makes it an exceptional tool for not only modifying proteins but also for subsequent identification and characterization of those targets through "click chemistry." This guide will detail the experimental validation of PYSF, compare its properties to other covalent modifiers, and provide the causal logic behind the necessary experimental workflows for its effective use in research.

The Rise of Sulfonyl Fluorides and SuFEx Chemistry

Traditionally, covalent drug discovery has heavily focused on targeting cysteine residues with warheads like acrylamides or chloroacetamides.[3] However, sulfonyl fluorides have broadened the scope of the "targetable proteome" by reacting with a wider array of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in addition to cysteine.[1][2][4] This reactivity is harnessed through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation "click chemistry" reaction.[5][6] The sulfonyl fluoride warhead remains relatively inert in aqueous environments but can be "activated" by the specific microenvironment of a protein binding pocket, leading to a highly selective covalent bond formation.[5][7]

The PYSF probe leverages this chemistry. The alkyl nature of its sulfonyl fluoride group offers a different reactivity profile compared to its more common aryl counterparts, while the terminal alkyne handle is primed for the highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction. This allows researchers to attach reporter tags, such as fluorophores or biotin, for downstream analysis.[8]

Core Experimental Workflow for Validating PYSF-Protein Conjugation

Validating a covalent interaction is a multi-step process that moves from initial confirmation of binding to precise site identification and finally to a global assessment of selectivity. The following workflow represents a self-validating system for characterizing PYSF as a covalent binder to a protein of interest (POI).

G cluster_0 Phase 1: Confirmation of Covalent Adduct cluster_1 Phase 2: Identification of Modification Site cluster_2 Phase 3: Proteome-Wide Selectivity Profiling A Incubate POI with PYSF B Intact Protein Mass Spectrometry A->B C Observe Mass Shift (+149.01 Da) B->C D Proteolytic Digestion (e.g., Trypsin) C->D If adduct confirmed E LC-MS/MS Analysis (Peptide Mapping) D->E F Identify Modified Peptide and Residue E->F G Treat Cell Lysate/Cells with PYSF F->G Once site is known H CuAAC 'Click' Reaction (Biotin-Azide) G->H I Enrich Biotinylated Proteins H->I J Quantitative Proteomics (LC-MS/MS) I->J K Identify On- and Off-Target Proteins J->K

Caption: Overall workflow for the validation of PYSF as a covalent binder.
Experiment 1: Direct Confirmation of Covalent Adduct Formation

The 'Why': The most fundamental question is whether a covalent bond has formed. Intact protein mass spectrometry is the gold standard for answering this, as it directly measures the mass of the entire protein.[9] A successful covalent modification will result in a predictable increase in the protein's mass, corresponding to the mass of the PYSF molecule (C5H7FO2S), minus the leaving group (HF), which is often abstracted by a basic residue in the active site. The net mass addition of the pent-4-yne-1-sulfonyl moiety is 149.01 Da.

Detailed Protocol:

  • Reagent Preparation: Prepare stock solutions of the purified Protein of Interest (POI) in a suitable, MS-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8). Prepare a stock solution of PYSF in an organic solvent like DMSO.

  • Incubation: In a microcentrifuge tube, mix the POI (final concentration 1-10 µM) with a molar excess of PYSF (e.g., 10- to 100-fold excess). Include a vehicle control (DMSO) under identical conditions. Incubate at a controlled temperature (e.g., 37°C) for a time course (e.g., 0, 1, 4, 24 hours) to assess the reaction kinetics.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT if disulfide bonds are not critical, or by rapid buffer exchange to remove excess PYSF.

  • Sample Desalting: Prior to MS analysis, desalt the sample using a C4 ZipTip or similar reversed-phase chromatography method to remove non-volatile salts.

  • LC-MS Analysis: Analyze the sample using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein in both the control and PYSF-treated samples. A mass shift of +149.01 Da in the treated sample confirms the formation of a 1:1 covalent adduct.

Experiment 2: Pinpointing the Covalent Binding Site

The 'Why': Knowing that a binder is covalent is useful; knowing where it binds is critical for structure-based drug design and understanding its mechanism. Bottom-up proteomics, or peptide mapping, is the definitive method for identifying the specific amino acid residue modified by PYSF.[9]

Detailed Protocol:

  • Sample Preparation: Incubate the POI with PYSF as described in Experiment 1 until significant adduct formation is observed. Denature the protein using urea or guanidinium chloride, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.

  • Proteolytic Digestion: Dilute the denatured protein solution to reduce the denaturant concentration and add a protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues. Incubate overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or similar.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a nano-flow liquid chromatography system coupled to a tandem mass spectrometer. The instrument will perform data-dependent acquisition, selecting peptide ions for fragmentation.

  • Database Searching: Search the resulting MS/MS spectra against the known sequence of the POI using a database search engine (e.g., MaxQuant, Proteome Discoverer). Crucially, the search parameters must be set to include a variable modification corresponding to the mass of the PYSF adduct (+149.01 Da) on all potential nucleophilic residues (S, T, Y, K, H, C).

  • Validation: The software will identify the peptide containing the modification and the fragmentation pattern (b- and y-ions) will pinpoint the exact amino acid residue carrying the +149.01 Da mass shift.

Experiment 3: Assessing Proteome-Wide Selectivity

The 'Why': An ideal covalent probe should be highly selective for its intended target to minimize off-target effects and potential toxicity. The alkyne handle on PYSF is specifically designed for this purpose using Activity-Based Protein Profiling (ABPP).[10][11][12] This chemoproteomic technique allows for the global, unbiased identification of all proteins that react with PYSF in a complex biological sample, such as a cell lysate or even in living cells.[10][13]

G cluster_0 Mechanism of PYSF Labeling and Detection PYSF PYSF (Probe) Adduct Covalent Adduct PYSF->Adduct SuFEx Reaction (Target Binding) Protein Target Protein (with Nucleophile) Protein->Adduct ClickedProduct Tagged Protein Adduct->ClickedProduct CuAAC 'Click' AzideTag Azide-Reporter (e.g., Biotin-N3) AzideTag->ClickedProduct

Caption: Mechanism of PYSF covalent labeling and subsequent detection via click chemistry.

Detailed Protocol:

  • Sample Preparation: Treat live cells or cell lysates with PYSF at various concentrations and for different durations. Include a vehicle (DMSO) control.

  • Lysis (if applicable): If live cells were treated, lyse the cells and harvest the proteome.

  • Click Chemistry Reaction: To the proteome (~1 mg of protein), add the click chemistry reagents: a reporter tag (e.g., Biotin-Azide), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to improve efficiency. Incubate for 1-2 hours at room temperature.

  • Enrichment: Add streptavidin-coated beads to the reaction mixture to capture the biotin-tagged proteins. Incubate for 1-4 hours with rotation.

  • Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release the peptides for MS analysis.

  • Quantitative Proteomic Analysis: Analyze the peptides by LC-MS/MS. For robust comparison between treated and control samples, use a labeling method such as Tandem Mass Tags (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

  • Data Analysis: Identify and quantify the proteins enriched in the PYSF-treated sample compared to the control. The POI should be among the most significantly enriched proteins. Any other significantly enriched proteins are potential off-targets.

Comparative Analysis of Covalent Warheads

PYSF, as an alkyl sulfonyl fluoride, occupies a unique chemical space. Its performance and utility can be best understood by comparing it to other widely used covalent warheads.

Warhead ClassRepresentative StructurePrimary Target ResiduesReactivity ProfileKey AdvantagesKey Disadvantages
Alkyl Sulfonyl Fluoride Pent-4-yne-1-sulfonyl fluorideSer, Thr, Tyr, Lys, His, CysModerately reactive; requires binding pocket activationBroad residue targeting, good stability, SuFEx chemistry enabled[1][4]Reactivity can be lower than aryl sulfonyl fluorides; less studied
Aryl Sulfonyl Fluoride Phenylsulfonyl fluorideSer, Thr, Tyr, Lys, His, CysHigher reactivity than alkyl SFsWell-characterized, potent, broad targeting[2][7]Can have higher off-target reactivity; potential for hydrolysis
Acrylamide Acrylamide moietyCysteine (primarily)Michael AcceptorHighly selective for Cys, well-understood mechanism[3]Limited to Cys targeting, potential for off-target reaction with glutathione
Chloroacetamide Chloroacetamide moietyCysteine (primarily)SN2 ReactionHigh reactivity, effective for Cys targetingHigh reactivity can lead to lower selectivity and instability
Vinyl Sulfone Vinyl sulfone moietyCysteine (primarily)Michael AcceptorStable, good reactivity for CysPrimarily limited to Cys targeting
Fluorosulfate Phenyl fluorosulfateTyr, Lys, His, SerLower reactivity than SFsEnhanced metabolic stability, good for in vivo use[7][14]May require strong binding affinity to achieve covalent modification

Conclusion

Pent-4-yne-1-sulfonyl fluoride is a powerful, bifunctional probe that expands the toolkit of chemical biologists and drug discoverers. Its alkyl sulfonyl fluoride warhead allows for the covalent targeting of a broad range of nucleophilic amino acids, moving beyond the traditional focus on cysteine. Its integrated alkyne handle enables robust, unambiguous validation of its targets and selectivity profile through state-of-the-art chemoproteomic workflows. The systematic validation process—confirming the adduct, identifying the site, and profiling proteome-wide selectivity—is essential for the confident application of PYSF as a tool to explore biology and develop novel covalent therapeutics. By understanding the principles behind its reactivity and the rigorous experimental framework required for its validation, researchers can fully leverage the potential of this versatile molecule.

References

  • Time information for San Francisco, CA, US is not a citable scientific source and has been omitted.
  • Quantitative proteomics and applications in covalent ligand discovery - PMC. (URL: )
  • Quantitative proteomics and applications in covalent ligand discovery - Frontiers. (URL: )
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (URL: )
  • Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC. (URL: )
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase | PNAS. (URL: )
  • SuFEx Handle Fragment Library - Melius Organics. (URL: )
  • Click Chemistry for Natural Product-Inspired Covalent Drug Discovery - PMC. (URL: )
  • Advancing Drug Discovery With Covalent Fragment Screening | Evotec. (URL: )
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry. (URL: )
  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry - BLDpharm. (URL: )
  • Validation of a covalent binding mode by direct detection of the...
  • Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products | Journal of Medicinal Chemistry - ACS Public
  • Mass Spectrometry in Drug Discovery: Covalent and Non-Covalent Screening Applic
  • Reversibly Reactive Affinity Selection–Mass Spectrometry Enables Identification of Covalent Peptide Binders | Journal of the American Chemical Society. (URL: )
  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC. (URL: )
  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (URL: )
  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (URL: )
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. (URL: )
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. (URL: )
  • Applications of Sulfonyl Fluorides - ResearchG
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. (URL: )
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery | ChemRxiv. (URL: )
  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology - Scholarship @ Claremont. (URL: )
  • Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. (URL: )
  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (URL: )
  • pent-4-yne-1-sulfonyl fluoride — Chemical Substance Inform
  • pent-4-yne-1-sulfonyl fluoride | 1838158-98-7 - Molport. (URL: )
  • Pent-4-yne-1-sulfonyl chloride | 67448-64-0. (URL: )
  • The Taxonomy of Covalent Inhibitors - PMC - NIH. (URL: )
  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC. (URL: )
  • Sulfonyl Fluorides - Enamine. (URL: )
  • Reversible Covalent Inhibition—Desired Covalent Adduct Form
  • Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs - ResearchG
  • Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2 - PMC. (URL: )
  • Covalent Inhibition in Drug Discovery - PMC - NIH. (URL: )
  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition - YouTube. (URL: )

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of Pent-4-yne-1-sulfonyl Fluoride (PYSF)-Protein Conjugates

For researchers, scientists, and drug development professionals, the precise and stable modification of proteins is a cornerstone of innovation. Pent-4-yne-1-sulfonyl fluoride (PYSF) has emerged as a powerful tool in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and stable modification of proteins is a cornerstone of innovation. Pent-4-yne-1-sulfonyl fluoride (PYSF) has emerged as a powerful tool in the bioconjugation landscape, offering unique advantages for creating stable protein conjugates. This guide provides an in-depth comparison of PYSF with alternative protein labeling technologies, supported by experimental data and detailed protocols for the robust characterization of the resulting conjugates. As you navigate this guide, you will gain not only the "how" but also the critical "why" behind each experimental choice, ensuring scientific integrity and fostering a deeper understanding of this versatile bioconjugation reagent.

The Rise of PYSF in Covalent Bioconjugation

Pent-4-yne-1-sulfonyl fluoride is a member of the sulfonyl fluoride class of reagents that participate in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This "click chemistry" ligation is prized for its high efficiency and the formation of exceptionally stable covalent bonds.[1] Unlike many traditional bioconjugation reagents that primarily target cysteine residues, PYSF and other sulfonyl fluorides exhibit broader reactivity, capable of modifying a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, threonine, and histidine.[2] This expanded targeting scope opens up new possibilities for labeling proteins that may lack accessible cysteines.

The structure of PYSF incorporates a terminal alkyne group, a bioorthogonal handle that allows for a subsequent, highly specific "click" reaction with an azide-containing molecule. This two-step approach provides a high degree of control and versatility in introducing a wide array of functionalities, such as fluorescent dyes, biotin, or drug molecules, onto the target protein.

PYSF in the Context of Alternative Bioconjugation Chemistries

The selection of a bioconjugation strategy is a critical decision that dictates the properties and performance of the final protein conjugate. Here, we compare PYSF with two of the most common classes of protein labeling reagents: maleimides and N-hydroxysuccinimide (NHS) esters.

FeaturePent-4-yne-1-sulfonyl fluoride (PYSF)Maleimide ChemistryNHS Ester Chemistry
Target Residues Lysine, Tyrosine, Serine, Threonine, HistidineCysteine (thiol group)Lysine (primary amine), N-terminus
Reaction Type Sulfur(VI) Fluoride Exchange (SuFEx)Michael AdditionAcylation
Resulting Bond Sulfonyl-amino/esterThioether BondAmide Bond
Optimal Reaction pH 7.5 - 9.06.5 - 7.57.2 - 8.5
Specificity Broader reactivity with multiple nucleophilesHigh for thiols within the optimal pH range[3]High for primary amines
Bond Stability Highly stable, resistant to hydrolysis[1]Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols[3]Highly stable and resistant to hydrolysis under physiological conditions
Key Advantage Broad residue targeting and the introduction of a bioorthogonal alkyne handle for further functionalization.Site-specific conjugation is readily achievable with engineered cysteines.Targets abundant and accessible lysine residues.
Key Disadvantage Broader reactivity can lead to a more heterogeneous product if multiple residues are accessible.Potential for conjugate instability due to the reversibility of the thioether bond.[3]Can lead to a heterogeneous product with a random distribution of linkages.

Expert Insights: The choice between these reagents is fundamentally driven by the desired outcome and the characteristics of the target protein. For site-specific labeling, an engineered cysteine in combination with a maleimide reagent is often the most straightforward approach. However, if the protein of interest lacks a suitable cysteine or if engineering one is not feasible, PYSF provides a powerful alternative by targeting other, more abundant amino acid residues. The bioorthogonal alkyne handle of PYSF is a significant advantage, allowing for a modular and highly controlled approach to introducing the final payload.

Experimental Workflows for the Characterization of PYSF-Protein Conjugates

A rigorous characterization of the PYSF-protein conjugate is essential to confirm successful labeling, determine the degree of modification, and identify the specific sites of conjugation. The following workflows provide a comprehensive approach to achieving these objectives.

Workflow for PYSF Conjugation and Subsequent Click Chemistry

Caption: A generalized workflow for the two-step modification of a protein using PYSF and subsequent click chemistry.

Analytical Workflow for Characterization

Caption: A multi-pronged analytical approach for the comprehensive characterization of PYSF-protein conjugates.

Detailed Experimental Protocols

Protocol 1: Intact Protein Mass Analysis by LC-MS

Objective: To determine the molecular weight of the intact PYSF-protein conjugate and to calculate the degree of labeling (DOL), which is the average number of PYSF molecules conjugated per protein.

Methodology:

  • Sample Preparation:

    • Prepare the protein conjugate at a concentration of 0.1-1 mg/mL in a suitable buffer, such as 20 mM Tris-HCl, pH 7.5.

    • For analysis, dilute the sample to 1-10 µM in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).

  • LC-MS Analysis:

    • Employ a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Separate the protein conjugate from unreacted PYSF using a reversed-phase column suitable for protein analysis (e.g., a C4 or C8 column).

    • Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the protein.

    • Acquire mass spectra in the positive ion mode over a mass range appropriate for the expected charge state distribution of the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

    • The mass of the PYSF adduct is calculated as the molecular weight of PYSF (150.17 Da) minus the mass of a fluorine atom (18.998 Da) and a hydrogen atom (1.008 Da), resulting in a mass shift of +130.164 Da per PYSF modification.[4][5]

    • Calculate the degree of labeling (DOL) by comparing the mass of the modified protein to the mass of the unmodified protein.

Trustworthiness Check: The accuracy of the DOL determination is highly dependent on the resolution and mass accuracy of the mass spectrometer. It is crucial to calibrate the instrument before analysis. Running an unmodified protein standard alongside the conjugate sample provides a critical internal control.

Protocol 2: Peptide Mapping by LC-MS/MS

Objective: To identify the specific amino acid residues that have been modified by PYSF.

Methodology:

  • Protein Digestion:

    • Denature the PYSF-protein conjugate (approximately 100 µg) in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0).

    • Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 2 M.

    • Add a protease, such as trypsin, at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using a reversed-phase C18 column with a gradient of increasing acetonitrile containing 0.1% formic acid.

    • The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a protein database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides from the MS/MS spectra.

    • Include a variable modification in the search parameters corresponding to the mass of the PYSF adduct (+130.164 Da) on potential target residues (Lys, Tyr, Ser, Thr, His).

    • Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. The presence of fragment ions (b- and y-ions) containing the mass shift will pinpoint the modified residue.

Expert Insights: The choice of protease is critical for achieving good sequence coverage. Trypsin is commonly used as it cleaves C-terminal to lysine and arginine residues. If a modification occurs on a lysine, it may inhibit trypsin cleavage at that site, providing an additional piece of evidence for the modification.

Protocol 3: SDS-PAGE Analysis

Objective: To visually confirm the covalent modification of the protein and to assess the purity of the conjugate.

Methodology:

  • Sample Preparation:

    • Mix the protein conjugate with an equal volume of 2x Laemmli sample buffer.

    • Heat the sample at 95°C for 5 minutes to denature the protein.

  • Gel Electrophoresis:

    • Load the denatured protein sample onto a polyacrylamide gel (the percentage of which should be chosen based on the molecular weight of the protein).[6][7][8]

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization:

    • Stain the gel with a protein stain, such as Coomassie Brilliant Blue or a more sensitive fluorescent stain.[9]

    • A shift in the apparent molecular weight of the protein conjugate compared to the unmodified protein is indicative of covalent modification. The magnitude of the shift will depend on the degree of labeling.

Trustworthiness Check: While SDS-PAGE provides a qualitative assessment of modification, it is not as precise as mass spectrometry. However, it is a valuable and readily accessible technique for confirming that a reaction has occurred and for a quick assessment of product purity.

Concluding Remarks

Pent-4-yne-1-sulfonyl fluoride offers a robust and versatile platform for the creation of stable and functional protein conjugates. Its ability to target a broader range of amino acid residues compared to traditional reagents, coupled with the bioorthogonal alkyne handle, provides a powerful tool for researchers in chemical biology and drug development. A thorough characterization of these conjugates, employing a combination of intact mass analysis, peptide mapping, and SDS-PAGE, is paramount to ensure the quality, consistency, and desired functionality of the final product. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can confidently harness the potential of PYSF to advance their research and development endeavors.

References

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 23-32. [Link]

  • MolPort. (n.d.). pent-4-yne-1-sulfonyl fluoride. Retrieved from [Link]

  • Gao, Y., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11296-11301. [Link]

  • Li, Z., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(25), 6836-6844. [Link]

  • Rockland Immunochemicals. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). SDS-PAGE Protocol & Troubleshooting. Retrieved from [Link]

  • SpiroChem. (n.d.). Other Bioconjugates And Chemical Biology. Retrieved from [Link]

  • Tannenbaum, S. R., et al. (1993). Characterization of various classes of protein adducts. Environmental Health Perspectives, 99, 157-160. [Link]

  • Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265-272. [Link]

  • Schopfer, L. M., et al. (2009). Mass spectral characterization of organophosphate-labeled lysine in peptides. Analytical Biochemistry, 394(2), 153-164. [Link]

  • G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of Pent-4-yne-1-sulfonyl Fluoride for Chemical Proteomics

For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that profoundly influences the outcomes of chemical proteomics studies. The ideal probe offers a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that profoundly influences the outcomes of chemical proteomics studies. The ideal probe offers a precise and selective means to interrogate protein function, map drug targets, and elucidate the complex landscape of the proteome. Pent-4-yne-1-sulfonyl fluoride (PYSF), an alkyne-tagged aliphatic sulfonyl fluoride, has emerged as a valuable tool in this arena. This guide provides an in-depth, objective comparison of PYSF's cross-reactivity and performance against other classes of sulfonyl fluoride probes, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their experimental designs.

The Rise of Sulfonyl Fluorides: Beyond Cysteine Targeting

Covalent drug discovery has traditionally focused on the nucleophilic cysteine residue. However, the desire to expand the druggable proteome has driven the exploration of electrophilic warheads that can target other amino acid residues.[1][2] Sulfonyl fluorides (SFs) have risen to prominence as "privileged" warheads due to their remarkable balance of stability in aqueous environments and their ability to react with a variety of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine.[3][4] This versatility opens up new avenues for probing a wider range of protein classes and identifying novel drug targets.

The covalent modification by a sulfonyl fluoride probe proceeds via a nucleophilic attack on the sulfur atom by an amino acid residue, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme bond. This irreversible linkage is key to the utility of SF probes in activity-based protein profiling (ABPP).

Pent-4-yne-1-sulfonyl Fluoride (PYSF): An Aliphatic Probe for Broader Exploration

PYSF is an aliphatic sulfonyl fluoride equipped with a terminal alkyne handle. This bioorthogonal handle is essential for downstream applications, allowing for the "clicking" on of reporter tags, such as biotin for enrichment or a fluorophore for visualization, via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The aliphatic nature of PYSF distinguishes it from the more commonly studied aryl sulfonyl fluorides. This structural difference can influence the probe's reactivity and selectivity, potentially offering a different cross-reactivity profile across the proteome. While direct head-to-head comparative proteomic studies of PYSF against other specific sulfonyl fluoride probes are not extensively documented in publicly available literature, we can infer its likely behavior based on the known principles of sulfonyl fluoride reactivity and by comparing it to other well-characterized probes.

Comparative Analysis of Sulfonyl Fluoride Probes

To objectively assess the cross-reactivity of PYSF, we will compare it to two other classes of clickable probes: aryl sulfonyl fluorides and iodoacetamide-alkyne.

Probe ClassReactive WarheadPrimary Amino Acid TargetsKey Characteristics
Pent-4-yne-1-sulfonyl fluoride (PYSF) Aliphatic Sulfonyl FluorideSerine, Tyrosine, Lysine, HistidineExpected to have a distinct reactivity profile compared to aryl SFs due to electronic differences. The aliphatic backbone may influence binding pocket accessibility.
Aryl Sulfonyl Fluoride Probes Aromatic Sulfonyl FluorideSerine, Tyrosine, Lysine, HistidineReactivity and selectivity can be tuned by modifying the substituents on the aromatic ring. Often used in kinase and serine hydrolase profiling.[7]
Iodoacetamide-Alkyne (IA-Alkyne) IodoacetamideCysteineHighly selective for the nucleophilic thiol group of cysteine residues. A widely used tool for profiling the "cysteinome".[8][9]

Expert Insight: The electronic properties of the sulfonyl fluoride group are a key determinant of its reactivity. Aryl sulfonyl fluorides can have their reactivity modulated by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. In contrast, the aliphatic nature of PYSF presents a different electronic environment around the sulfonyl group, which is expected to translate into a unique target profile. Researchers should consider this when selecting a probe for a specific biological question. For instance, if the goal is to broadly profile serine hydrolases, an aryl sulfonyl fluoride with a known propensity for these enzymes might be a suitable starting point. However, if the aim is to discover novel targets outside of this class, the potentially different selectivity of PYSF could be advantageous.

Experimental Workflows for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of PYSF and compare it to other probes, a quantitative chemoproteomic approach is essential. The following is a detailed, step-by-step methodology for a competitive activity-based protein profiling (ABPP) experiment.

Workflow for Competitive ABPP

Sources

Validation

control experiments for pent-4-yne-1-sulfonyl fluoride labeling

The Definitive Guide to SuFEx Validation: Control Experiments for Pent-4-yne-1-sulfonyl Fluoride Labeling As the field of chemical proteomics expands, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a corne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to SuFEx Validation: Control Experiments for Pent-4-yne-1-sulfonyl Fluoride Labeling

As the field of chemical proteomics expands, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a cornerstone for activity-based protein profiling (ABPP) and targeted covalent inhibitor (TCI) discovery[1]. Among the most versatile probes in this class is pent-4-yne-1-sulfonyl fluoride , an aliphatic sulfonyl fluoride equipped with a terminal alkyne for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC).

However, the promiscuity of aliphatic sulfonyl fluorides—capable of reacting with tyrosine, lysine, serine, and histidine residues—demands rigorous validation[2]. Without stringent control experiments, researchers risk high false-discovery rates driven by non-specific chemical tagging, background click-reaction noise, or probe hydrolysis[3].

This guide provides a comparative analysis of pent-4-yne-1-sulfonyl fluoride against alternative probes and outlines the self-validating control methodologies required to establish true microenvironment-driven reactivity.

Comparative Analysis: Selecting the Right Electrophile

To understand the necessity of specific controls, we must first benchmark pent-4-yne-1-sulfonyl fluoride against alternative ABPP warheads. Sulfonyl fluorides occupy a "Goldilocks zone" of reactivity: they are largely inert to aqueous environments but become highly reactive when situated in a protein microenvironment that facilitates fluoride displacement[4].

Table 1: Performance Comparison of Alkyne-Tagged ABPP Probes

FeaturePent-4-yne-1-sulfonyl fluoride (Aliphatic SF)Aryl Fluorosulfates (Aryl-OSO₂F)Fluorophosphonates (FP-Alkyne)
Reactive Warhead Aliphatic Sulfonyl FluorideAryl FluorosulfateFluorophosphonate
Target Nucleophiles Tyr, Lys, Ser, HisStrictly Tyr (rarely Lys)Strictly Serine (Catalytic)
Aqueous Stability Moderate (Susceptible to slow hydrolysis)Very High (Highly inert to water)Moderate
Microenvironment Dependence Moderate-High (Requires folded pocket or hyper-reactive surface)Very High (Requires proximity and basic residue for activation)High (Requires intact catalytic triad)
Primary Application Broad-spectrum profiling, discovering novel ligandable sites[2]Targeted covalent inhibitors (TCIs), highly specific probe design[1]Serine hydrolase profiling[5]
False-Positive Risk High (if controls are omitted)LowLow

The Causality of Control Experiments

In SuFEx-based ABPP, a "hit" is only as reliable as the controls that frame it. The following protocols are designed as a self-validating system to confirm three mechanistic truths:

  • Structural Dependence: The labeling is driven by the 3D protein architecture, not simple bimolecular collision.

  • Site Specificity: The probe occupies a defined functional pocket.

  • Adduct Stability: The probe forms a covalent bond rather than acting as a pseudo-substrate that undergoes hydrolysis[3].

G cluster_controls Essential Control Pathways Start Native Proteome Denatured Heat Denaturation (95°C, 10 min) Start->Denatured Competitor Competitor Pre-incubation (e.g., PMSF) Start->Competitor Vehicle Vehicle Control (DMSO) Start->Vehicle Probe Add Pent-4-yne-1-sulfonyl fluoride (10 µM, 1 hr) Denatured->Probe Competitor->Probe Vehicle->Probe CuAAC CuAAC (Click Chemistry) Azide-Fluorophore/Biotin Probe->CuAAC Result1 No Labeling (Confirms 3D dependence) CuAAC->Result1 from Denatured Result2 Reduced Labeling (Confirms site specificity) CuAAC->Result2 from Competitor Result3 Strong Labeling (Baseline Activity) CuAAC->Result3 from Vehicle

Multiplexed ABPP workflow highlighting essential control experiments.

Step-by-Step Methodologies

Protocol 1: Heat-Denaturation (Microenvironment Validation)

The Causality: SuFEx chemistry relies on the precise spatial arrangement of amino acids. For example, a nearby basic residue (like histidine) is often required to deprotonate a target tyrosine, enabling the nucleophilic attack on the sulfur center[4]. Boiling the proteome unfolds the protein, destroying this catalytic microenvironment. If a protein is heavily labeled in the native state but unlabeled in the denatured state, the interaction is structurally specific.

Step-by-Step:

  • Extract cellular proteome in non-denaturing buffer (e.g., PBS, pH 7.4) and normalize to 1 mg/mL.

  • Control Generation: Aliquot 50 µL of the proteome. Heat at 95°C for 10 minutes to fully denature the proteins, then cool to room temperature. Keep a parallel 50 µL aliquot at room temperature (Native).

  • Add pent-4-yne-1-sulfonyl fluoride to a final concentration of 10 µM in both samples.

  • Incubate for 1 hour at 37°C with gentle agitation.

  • Perform CuAAC by adding 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO₄, and 50 µM Azide-Rhodamine. React for 1 hour at room temperature.

  • Quench with 4x Laemmli buffer, resolve via SDS-PAGE, and visualize via in-gel fluorescence. Validation: A valid target will show a strong fluorescent band in the native lane and a complete absence of signal in the denatured lane.

Protocol 2: Competitive ABPP (Target Specificity Validation)

The Causality: Because pent-4-yne-1-sulfonyl fluoride is a small, relatively unhindered electrophile, it can label multiple sites. To prove that the probe is engaging a functionally relevant active site or allosteric pocket, it must be outcompeted by a known, non-clickable ligand or a pan-reactive competitor like phenylmethylsulfonyl fluoride (PMSF)[5].

Step-by-Step:

  • Normalize native proteome to 1 mg/mL.

  • Pre-incubate the proteome with 100 µM PMSF (or a target-specific inhibitor) for 30 minutes at 37°C. For the vehicle control, use an equivalent volume of DMSO.

  • Add 10 µM pent-4-yne-1-sulfonyl fluoride to both samples and incubate for 1 hour.

  • Perform CuAAC using Azide-Biotin (instead of Rhodamine).

  • Enrich labeled proteins using Streptavidin-agarose beads. Wash extensively (1% SDS, 8M Urea, PBS) to remove non-covalently bound proteins.

  • Perform on-bead tryptic digestion and analyze via LC-MS/MS. Validation: True targets will show a significantly reduced spectral count (or isotopic ratio if using SILAC) in the competitor-treated sample compared to the vehicle control[2].

Protocol 3: LC-MS/MS Adduct Stability (Hydrolysis Control)

The Causality: Unbiased mass spectrometry has revealed a critical flaw in some sulfonyl fluoride applications: when targeting certain serine proteases, the enzyme can attack the sulfonyl fluoride, release HF, but subsequently use water to hydrolyze the resulting sulfonate ester[3]. This turns the probe into a substrate, leaving the protein unlabeled and generating a false negative in ABPP workflows.

G Probe Pent-4-yne-1-sulfonyl fluoride + Target Protein Intermediate Enzyme-Sulfonate Intermediate Probe->Intermediate Nucleophilic Attack (-HF) Stable Stable Covalent Adduct (Successful ABPP) Intermediate->Stable Microenvironment Stabilization Hydrolysis Hydrolysis (H2O) (False Negative) Intermediate->Hydrolysis Solvent Accessibility

Divergent reactivity pathways of sulfonyl fluorides: stable adduct formation versus hydrolysis.

Step-by-Step:

  • Incubate 5 µM purified target recombinant protein with 50 µM pent-4-yne-1-sulfonyl fluoride for 2 hours.

  • Quench the reaction and perform a standard tryptic digest without CuAAC enrichment.

  • Analyze the peptide mixture via high-resolution LC-MS/MS.

  • Data Analysis: Search the MS data with a variable modification of +130.008 Da (mass of the C₅H₆O₂S adduct after loss of the fluoride leaving group) on Tyr, Lys, Ser, and His residues. Validation: To confirm the probe is an effective ABPP reagent for the specific target, the intact +130 Da adduct must be identified on the target peptide, and the mass of the unmodified active-site peptide should decrease proportionally over time. If the unmodified peptide remains high while probe is consumed, hydrolysis is occurring[3].

References

  • Structure-based design and analysis of SuFEx chemical probes Source: PMC - NIH URL
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides Source: ACS Publications URL
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases Source: Stanford Medicine URL
  • Bioorthogonal Reactions in Activity-Based Protein Profiling Source: White Rose Research Online URL
  • Sulfur(VI)

Sources

Safety & Regulatory Compliance

Safety

pent-4-yne-1-sulfonyl fluoride proper disposal procedures

Comprehensive Safety and Disposal Guide: pent-4-yne-1-sulfonyl fluoride Target Audience: Researchers, Environmental Health and Safety (EHS) professionals, and drug development scientists utilizing Sulfur(VI) Fluoride Exc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide: pent-4-yne-1-sulfonyl fluoride

Target Audience: Researchers, Environmental Health and Safety (EHS) professionals, and drug development scientists utilizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Chemical Profile & Hazard Assessment

Before executing any disposal or quenching protocol, it is critical to understand the physicochemical properties and hazard profile of the target molecule. pent-4-yne-1-sulfonyl fluoride (CAS: 1838158-98-7) is a bifunctional SuFEx building block featuring both a terminal alkyne and a sulfonyl fluoride group[1][2].

Unlike traditional sulfonyl chlorides, which are highly labile and moisture-sensitive, sulfonyl fluorides possess extraordinary thermodynamic stability. They are highly resistant to reduction, thermolysis, and neutral hydrolysis[3]. This stability is the cornerstone of SuFEx click chemistry but presents unique challenges for chemical disposal, as the reagent will not spontaneously degrade in ambient moisture or standard aqueous waste streams.

Table 1: Hazard and Logistical Profile

Property / HazardDetailsMitigation Strategy
CAS Number 1838158-98-7[1]Track via institutional EHS inventory systems.
Skin Corrosion Skin Corr. 1B (H314)[1]Mandates the use of heavy-duty nitrile or neoprene gloves, lab coat, and chemical safety goggles.
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)[1]All handling, including weighing and disposal, must occur within a certified chemical fume hood.
Specific Target Organ STOT SE 3 (H336)[1]Ensure adequate ventilation; avoid inhalation of vapors or aerosols during quenching.
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated streams due to the presence of fluorine and sulfur.

Mechanistic Insight: The Challenge of Quenching SuFEx Reagents

To design a self-validating disposal protocol, we must understand the causality behind the reagent's reactivity. The S-F bond in sulfonyl fluorides is uniquely stable due to the special nature of the fluoride-proton interaction and the high oxidation state of the sulfur(VI) center[2].

When attempting to quench pent-4-yne-1-sulfonyl fluoride, simply adding water is ineffective. The cleavage of the S-F bond is heterolytic and strongly resists neutral nucleophilic attack. To force the degradation of the sulfonyl fluoride into a benign sulfonate salt or sulfonamide, the reaction requires specific activation. This is typically achieved using strong nucleophiles (e.g., primary amines) or strong hydroxide bases (e.g., NaOH) in a co-solvent system that ensures solubility (like methanol or ethanol)[3].

Standard Operating Procedures (SOP) for Disposal

For institutional laboratories, the primary directive for SuFEx reagent disposal is segregation and professional incineration , rather than in-lab chemical destruction of bulk material. Active quenching should be reserved exclusively for glassware residues, small spills, or trace reaction byproducts.

Protocol A: Bulk Reagent and Mother Liquor Disposal (Preferred)
  • Segregation: Collect all unreacted pent-4-yne-1-sulfonyl fluoride and reaction mother liquors in a dedicated, clearly labeled waste carboy designated for Halogenated Organic Waste .

  • Compatibility Check: Ensure the waste container does not contain incompatible materials (e.g., strong acids, reducing agents, or reactive metals).

  • EHS Transfer: Seal the container with a vented cap if gas evolution is suspected from other reaction components, and transfer to your institution's EHS department for high-temperature incineration.

Protocol B: Active Quenching for Glassware Residues

Use this step-by-step methodology to decontaminate reaction vessels, syringes, or small aliquots (< 5 mL) of the reagent.

  • Preparation: Ensure the process is conducted in a fume hood. Equip a magnetic stirrer and an ice bath.

  • Solvent Addition: Dissolve the residual pent-4-yne-1-sulfonyl fluoride in a water-miscible organic solvent (e.g., Methanol or Tetrahydrofuran) to ensure a homogeneous quenching environment.

  • Base Preparation: Prepare a 1M to 2M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in a 1:1 mixture of Methanol/Water.

  • Controlled Addition: While stirring the residue solution over the ice bath, slowly add the basic quenching solution dropwise.

  • Hydrolysis: Remove the ice bath and allow the mixture to stir at room temperature for a minimum of 12 to 24 hours. Because sulfonyl fluorides are exceptionally stable[3], extended stirring is required to ensure complete conversion to the corresponding sulfonate salt.

  • Neutralization & Routing: Carefully neutralize the solution to pH 7-8 using dilute hydrochloric acid (HCl). Transfer the resulting aqueous/organic mixture to the Halogenated Aqueous Waste stream.

Spill Response Protocol

In the event of a localized spill of pent-4-yne-1-sulfonyl fluoride inside a fume hood:

  • Isolate: Stop all work, turn off ignition sources, and ensure the fume hood sash is lowered to an appropriate working height to maximize exhaust flow.

  • Absorb: Cover the spill with a compatible, inert chemical absorbent (e.g., vermiculite, dry sand, or commercial universal spill pads). Do not use combustible materials like paper towels for bulk absorption.

  • Neutralize (Optional): For highly localized trace residues on the hood floor after bulk absorption, carefully wipe the area with a cloth dampened with a dilute mild base (e.g., sodium carbonate solution), followed by a water wipe.

  • Collect: Sweep the absorbed material using a non-sparking tool and place it into a heavy-duty, sealable polyethylene bag or a solid waste container.

  • Label & Dispose: Label the container as "Hazardous Spill Debris: Contains Corrosive Halogenated Organics (pent-4-yne-1-sulfonyl fluoride)" and submit it to EHS.

Workflow Visualization

The following decision tree illustrates the logical routing for pent-4-yne-1-sulfonyl fluoride waste management to ensure compliance and safety.

G Start pent-4-yne-1-sulfonyl fluoride Waste Generation Assess Assess Waste Volume & Type Start->Assess Bulk Bulk Liquid / Mother Liquor (> 5 mL) Assess->Bulk Residue Glassware Residue / Small Spill (< 5 mL) Assess->Residue Segregate Segregate as Halogenated Organic Waste Bulk->Segregate Quench Active Quenching Protocol (NaOH/MeOH, 12-24h stir) Residue->Quench Incinerate EHS Professional Incineration Segregate->Incinerate Neutralize pH Neutralization Quench->Neutralize Neutralize->Segregate Aqueous/Organic Mixture

Figure 1: Decision matrix for the safe handling, quenching, and disposal routing of SuFEx sulfonyl fluoride reagents.

References

  • pent-4-yne-1-sulfonyl fluoride — Chemical Substance Information - NextSDS NextSDS Chemical Database[Link]

  • Sulfur fluoride exchange - PMC - NIH National Institutes of Health (NIH)[Link]

  • Thinking outside the reaction mixture: Sulfur (VI) fluoride exchange (SuFEx) via glass-assisted organocatalysis American Chemical Society (ACS)[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.